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  • Product: Thiophosphonoformic acid
  • CAS: 99107-93-4

Core Science & Biosynthesis

Foundational

The Mechanism of Action and Pharmacokinetic Profile of Thiophosphonoformic Acid (TPFA) on Viral DNA Polymerases

Executive Summary The development of antiviral therapeutics targeting viral DNA polymerases and reverse transcriptases (RT) has historically been dominated by nucleoside analogues. However, these agents require intracell...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of antiviral therapeutics targeting viral DNA polymerases and reverse transcriptases (RT) has historically been dominated by nucleoside analogues. However, these agents require intracellular phosphorylation by host or viral kinases to become active, leading to significant limitations, including the rapid emergence of viral resistance. Pyrophosphate analogues, such as phosphonoformic acid (PFA, foscarnet), bypass this activation step by directly inhibiting the viral polymerase[1][2].

Thiophosphonoformic acid (TPFA, also known in development as Thiovir or ANX-201) represents a critical structural evolution of PFA[3]. By substituting an oxygen atom with a sulfur atom, TPFA maintains the potent, direct-acting mechanism of its parent compound while overcoming severe pharmacokinetic limitations—namely, poor oral bioavailability and dose-limiting nephrotoxicity[4][5]. This whitepaper provides an in-depth technical analysis of TPFA’s mechanism of action, pharmacokinetic advantages, and the self-validating experimental methodologies used to evaluate its efficacy.

Structural Biology & Mechanism of Action

Pyrophosphate Mimicry and Active Site Binding

During the normal replication cycle of DNA viruses and retroviruses, viral DNA polymerase (or reverse transcriptase) catalyzes the formation of a 3'-5' phosphodiester bond. This reaction involves the nucleophilic attack of the 3'-hydroxyl group of the nascent DNA chain on the alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP). This process naturally cleaves and releases a pyrophosphate (PPi) leaving group.

TPFA acts as a direct, competitive inhibitor at the specific pyrophosphate-binding pocket of these viral enzymes[3][6]. Because TPFA is a structural analogue of PPi, it binds tightly to this pocket.

Chain Termination Dynamics

When TPFA occupies the PPi-binding site, it physically blocks the cleavage of the alpha-beta/gamma phosphate bond of the incoming dNTP[6]. The polymerase is effectively frozen in a dead-end ternary complex (Enzyme-DNA-dNTP-TPFA). Because the pyrophosphate moiety cannot be released, the incorporation of the nucleotide into the growing DNA chain is halted, resulting in immediate chain termination. Notably, because TPFA does not require intracellular activation by viral thymidine kinase, it retains potent activity against mutant viral strains that have developed resistance to nucleoside analogues like acyclovir or zidovudine (AZT)[1][7].

MOA Pol Viral DNA Polymerase PPi_Site Pyrophosphate (PPi) Binding Site Pol->PPi_Site contains dNTP Incoming dNTP dNTP->Pol binds active site Block Chain Elongation Halted PPi_Site->Block prevents PPi release TPFA Thiophosphonoformic Acid TPFA->PPi_Site competitive binding

Fig 1: TPFA competitively binds the PPi site, halting viral DNA chain elongation.

Pharmacokinetics & Bioavailability: The Rationale for Thio-Substitution

While foscarnet (PFA) is a potent antiviral, its clinical utility is severely hampered by its pharmacokinetic profile. PFA is highly polar, resulting in an oral bioavailability of approximately 8%, necessitating continuous intravenous infusion[1][5]. Furthermore, it accumulates in bone and causes acute-toxic tubulopathy[1][4].

TPFA was engineered to resolve these issues. The substitution of a highly electronegative oxygen atom with a larger, more polarizable sulfur atom decreases the molecule's overall polarity and alters its pKa. This structural tweak significantly enhances lipid membrane permeability, allowing for gastrointestinal absorption[5].

In vivo studies demonstrate that TPFA acts as both a direct antiviral agent and a prodrug[3]. Once absorbed, a portion of TPFA undergoes in vivo metabolism to deliver the active metabolite PFA directly to the systemic circulation[3][5].

Quantitative Pharmacokinetic Comparison

The following table summarizes the pharmacokinetic and pharmacodynamic parameters of TPFA versus PFA, derived from feline models and in vitro biochemical assays[4][5][8].

ParameterFoscarnet (PFA)Thiophosphonoformate (TPFA)Causality / Implication
Oral Bioavailability ~8%~44%Thio-substitution increases lipophilicity, enabling oral dosing regimens.
Terminal Half-Life 172 min42 minTPFA is rapidly distributed and partially metabolized into PFA in vivo.
Total Clearance 1.88 ml/min/kg4.58 ml/min/kgHigher clearance of TPFA reduces prolonged renal exposure, potentially mitigating nephrotoxicity.
In Vitro IC50 (HIV RT) ~1 μM~1 μMTPFA maintains equivalent binding affinity at the viral PPi active site.

Experimental Methodologies

To ensure scientific trustworthiness, the evaluation of TPFA must rely on self-validating experimental systems. The following protocols detail the step-by-step methodologies for assessing TPFA, embedding internal controls to guarantee data integrity.

Workflow Step1 1. Synthesize TPFA & PFA Step2 2. In Vitro Enzyme Assays Step1->Step2 Step3 3. In Vivo PK Dosing Step2->Step3 Step4 4. HPLC Quantification Step3->Step4 Step5 5. Bioavailability Analysis Step4->Step5

Fig 2: End-to-end workflow for evaluating TPFA pharmacokinetics and polymerase inhibition.

Protocol 1: In Vitro Viral DNA Polymerase Inhibition Assay

Purpose: To quantify the IC50 of TPFA against isolated viral DNA polymerase.

  • Reaction Assembly : Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, and 1 mM DTT. Causality: Mg2+ is a required cofactor for polymerase activity, stabilizing the dNTP during catalysis.

  • Template-Primer Addition : Add a synthetic poly(dA)-oligo(dT) template-primer. Causality: Using a uniform synthetic template standardizes the binding interface, ensuring that measured inhibition is strictly a function of PPi-site dynamics rather than sequence-specific variations.

  • Inhibitor Titration : Add TPFA in a serial dilution (0.1 μM to 100 μM).

  • Self-Validating Controls :

    • Positive Control: PFA (establishes baseline sensitivity).

    • Negative Control: Vehicle only (establishes 100% maximum enzyme velocity).

    • Background Control: Reaction mixture lacking the polymerase (quantifies non-specific background signal).

  • Initiation : Add [³H]-dTTP to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Termination : Quench the reaction by adding 50 mM EDTA. Causality: EDTA strongly chelates the Mg2+ ions, instantly stripping the enzyme of its required catalytic cofactor and freezing the reaction.

  • Quantification : Spot the mixture onto DEAE-cellulose filter paper, wash with sodium phosphate buffer to remove unincorporated [³H]-dTTP, and measure incorporated radioactivity via liquid scintillation counting.

Protocol 2: In Vivo Pharmacokinetic Evaluation (HPLC-based)

Purpose: To determine the oral bioavailability and clearance of TPFA.

  • Dosing : Administer TPFA to the animal model either intravenously (IV) or via oral gavage.

  • Sampling : Collect blood samples at predetermined intervals (e.g., 5, 15, 30, 60, 120, 240 minutes) into heparinized tubes. Causality: Heparin prevents coagulation; allowing blood to clot would trap the highly polar drug and its metabolites within the fibrin matrix, skewing concentration data.

  • Sample Extraction & Internal Standard : Spike the plasma with a known concentration of a structurally similar internal standard (IS). Causality (Self-Validation): The IS accounts for any drug lost during the protein precipitation and extraction phases. If the IS recovery drops, the sample data is flagged, preventing false-negative clearance rates.

  • Protein Precipitation : Add ice-cold acetonitrile to the plasma, centrifuge at 14,000 x g for 10 minutes, and collect the supernatant.

  • HPLC Quantification : Inject the supernatant into an HPLC system equipped with an anion-exchange column (due to the polar nature of TPFA/PFA). Detect analytes using UV absorbance or mass spectrometry. Calculate the Area Under the Curve (AUC) to determine absolute bioavailability ( F=(AUCoral​/AUCIV​)×(DoseIV​/Doseoral​) ).

Clinical & Drug Development Implications

The mechanistic and pharmacokinetic profile of TPFA positions it as a highly valuable asset in the antiviral pipeline. Because its mechanism of action is distinct from Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), TPFA is active against viral strains harboring common resistance mutations[6][7]. Furthermore, clinical development data suggests that TPFA exhibits strong synergistic activity when combined with NRTIs like tenofovir and zidovudine, making it an ideal candidate for Highly Active Antiretroviral Therapy (HAART) regimens[3][7].

By successfully converting a potent, direct-acting IV antiviral into an orally bioavailable compound, TPFA demonstrates how targeted structural biology (thio-substitution) can rescue highly effective pharmacophores from clinical obsolescence.

References

  • Exhibit 99.1 - SEC.gov: ANX-201 (thiophosphonoformate). Securities and Exchange Commission (SEC).
  • DE60021500T2 - Preparation of thiophosphonoformate esters. Google Patents.
  • Antiviral Therapy. Veterian Key.
  • AdventRX Pharmaceuticals - SEC.gov. Securities and Exchange Commission (SEC).
  • J A Straw's research works. George Washington University / ResearchGate.
  • AIDS: Anti-HIV Agents, Therapies, and Vaccines. Defense Technical Information Center (DTIC).
  • ADVENTRX Pharmaceuticals, Inc. - SEC.gov. Securities and Exchange Commission (SEC).

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Thiophosphonoformic Acid: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals Abstract Thiophosphonoformic acid (TPFA), a sulfur-containing analog of phosphonoformic acid (foscarnet), has garnered significant interest within the medic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophosphonoformic acid (TPFA), a sulfur-containing analog of phosphonoformic acid (foscarnet), has garnered significant interest within the medicinal chemistry and drug development sectors due to its potent antiviral properties.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for thiophosphonoformic acid, with a detailed exploration of the underlying reaction mechanisms. The core focus is on the thionation of phosphonate precursors using Lawesson's reagent, followed by alkaline hydrolysis. Additionally, alternative synthetic strategies, such as the Stec reaction, are discussed, offering insights into odorless and efficient methodologies for the preparation of thiophosphorus compounds. This document aims to serve as an in-depth resource for researchers and professionals engaged in the synthesis and development of novel antiviral agents.

Introduction: The Significance of Thiophosphonoformic Acid

Phosphonoformic acid (PFA) and its analogs are a class of compounds known for their antiviral activity, which stems from their ability to inhibit viral DNA polymerase and reverse transcriptase.[1] The substitution of an oxygen atom with sulfur to yield thiophosphonoformic acid (TPFA) can significantly modulate the molecule's biological activity and pharmacokinetic profile. TPFA has demonstrated notable efficacy in inhibiting the replication of various viruses, including Human Immunodeficiency Virus (HIV), making it a compound of considerable interest in the development of new antiviral therapies.[1] A thorough understanding of its synthesis is therefore crucial for further research and development in this area.

Primary Synthesis Pathway: Thionation via Lawesson's Reagent and Subsequent Hydrolysis

The most direct and widely cited method for the synthesis of thiophosphonoformic acid involves a two-step process: the thionation of a suitable phosphonoformate precursor, followed by hydrolysis of the resulting thiophosphonoformate ester.[1]

Step 1: Thionation of Trimethyl Phosphonoformate

The initial step is the conversion of a phosphonate to its thiophosphonate analog. This is commonly achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide), a well-established and efficient thionating agent for a wide range of carbonyl and phosphoryl groups.

G cluster_mechanism Mechanism of Thionation with Lawesson's Reagent start Trimethyl Phosphonoformate + Lawesson's Reagent intermediate1 Dissociation to Dithiophosphine Ylide start->intermediate1 Heat intermediate2 [2+2] Cycloaddition with P=O group intermediate1->intermediate2 intermediate3 Formation of Oxathiadiphosphetane Intermediate intermediate2->intermediate3 product Trimethyl Thiophosphonoformate + Oxothiophosphine Byproduct intermediate3->product Cycloreversion

Caption: Key steps in the Lawesson's reagent-mediated thionation of a phosphonate.

Step 2: Hydrolysis of Trimethyl Thiophosphonoformate

The final step in the synthesis is the hydrolysis of the trimethyl thiophosphonoformate to yield thiophosphonoformic acid. This is typically carried out under basic conditions, for example, using sodium hydroxide. [1]

Caption: Basic hydrolysis of trimethyl thiophosphonoformate to thiophosphonoformic acid.

The basic hydrolysis of thiophosphonate esters proceeds via a nucleophilic acyl substitution-type mechanism at the phosphorus center and the carbonyl carbon.

  • Nucleophilic Attack at Phosphorus: A hydroxide ion acts as a nucleophile and attacks the electrophilic phosphorus atom. This leads to the cleavage of the P-O-CH₃ bonds, releasing methanol. This process occurs sequentially for both methoxy groups on the phosphorus atom.

  • Saponification of the Ester: Concurrently, another hydroxide ion attacks the carbonyl carbon of the ester group. This is a standard saponification reaction, forming a tetrahedral intermediate which then collapses to release a methoxide ion and form a carboxylate.

  • Proton Transfer: The released methoxide ions are protonated by water or the initially formed carboxylic acid. The final product is the trisodium salt of thiophosphonoformic acid.

It is generally observed that base-catalyzed hydrolysis of organophosphorus esters favors P-O cleavage. [2]

Experimental Protocols

Synthesis of Trimethyl Thiophosphonoformate

  • To a solution of trimethyl phosphonoformate in a polar aprotic solvent (e.g., toluene or acetonitrile), add a slight excess of Lawesson's reagent.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by precipitation or distillation.

Hydrolysis to Thiophosphonoformic Acid

  • Dissolve the crude trimethyl thiophosphonoformate in an aqueous solution of sodium hydroxide.

  • Heat the mixture to facilitate hydrolysis.

  • After the reaction is complete, the thiophosphonoformic acid sodium salt may be precipitated by cooling or by the addition of a miscible organic solvent like ethanol.

  • The solid product is then collected by filtration and can be further purified by recrystallization.

Quantitative Data Summary
StepReactantsReagentsSolventTemperatureTimeYield
Thionation Trimethyl phosphonoformateLawesson's Reagent (slight excess)Polar aprotic (e.g., Toluene)RefluxVaries (monitored)Moderate to high
Hydrolysis Trimethyl thiophosphonoformateNaOH (aq)WaterHeatVariesHigh

Alternative Synthesis Pathway: The Stec Reaction

An alternative and noteworthy approach to the synthesis of thiophosphorus compounds is the Stec reaction. This method is particularly attractive as it often avoids the use of foul-smelling reagents like Lawesson's reagent. [3]The Stec reaction typically involves the reaction of a phosphorus amide with carbon disulfide in the presence of a base. [3][4][5]

General Reaction Scheme and Mechanism

While a direct application to thiophosphonoformic acid synthesis is less documented, the principles of the Stec reaction can be adapted. The general mechanism involves the following key steps:

  • Deprotonation: A base deprotonates the phosphonamide.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of carbon disulfide.

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization.

  • Rearrangement and Elimination: A subsequent rearrangement and elimination sequence leads to the formation of the thiophosphorus compound.

G cluster_stec_mechanism General Mechanism of the Stec Reaction start Phosphonamide step1 Deprotonation (Base) start->step1 step2 Nucleophilic attack on CS₂ step1->step2 step3 Intermediate Formation step2->step3 product Thiophosphorus Compound step3->product Rearrangement & Elimination

Caption: Generalized workflow of the Stec reaction for thionation.

This methodology offers a promising avenue for the synthesis of thiophosphonoformic acid and its analogs, particularly in contexts where odor and reagent handling are significant concerns.

Conclusion

The synthesis of thiophosphonoformic acid is a critical process for enabling further investigation into its therapeutic potential. The established pathway utilizing Lawesson's reagent for thionation followed by basic hydrolysis provides a reliable and scalable method for its preparation. The detailed mechanistic understanding of this process, as well as the exploration of alternative, more environmentally benign methods like the Stec reaction, empowers chemists to optimize existing protocols and develop novel synthetic routes. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of antiviral drug discovery and development.

References

  • Tang, Y., & Yu, B. (2022). A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination. Synthesis, 54(10), 2373-2390. [Link]

  • Bains, J., & Borch, R. F. (1991). Covalent cross-linking of proteins by carbon disulfide. The Journal of biological chemistry, 266(2), 857–863. [Link]

  • Eriksson, B., & Schinazi, R. F. (1991). Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid. U.S. Patent No. 5,072,032. Washington, DC: U.S.
  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2748. [Link]

  • Winters, K. R., & Montchamp, J. L. (2020). Evaluation and Development of Methodologies for the Synthesis of Thiophosphinic Acids. The Journal of organic chemistry, 85(22), 14545–14558. [Link]

  • Hengge, A. C. (2005). The Thermodynamics of Phosphate versus Phosphorothioate Ester Hydrolysis. The Journal of organic chemistry, 70(20), 7877–7883. [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Montchamp, J. L., et al. (2022). Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts. Beilstein journal of organic chemistry, 18, 1471–1478. [Link]

  • Unknown. (n.d.). HYDROLYSIS. [Link]

  • Unknown. (n.d.). ORGANIC CHEMISTRY - RSC Publishing. [Link]

  • Montchamp, J. L., et al. (2022). Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts. Beilstein journal of organic chemistry, 18, 1471–1478. [Link]

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

  • Montchamp, J. L., et al. (2022). Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts. Beilstein journal of organic chemistry, 18, 1471–1478. [Link]

Sources

Foundational

Pharmacokinetic Profiling of Thiophosphonoformic Acid (TPFA) in Animal Models: A Technical Guide to Bioavailability and Metabolic Dynamics

Executive Summary & Mechanistic Rationale Phosphonoformic acid (PFA, commonly known as foscarnet) is a well-established pyrophosphate analog that inhibits viral DNA polymerases and reverse transcriptases. Despite its eff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Phosphonoformic acid (PFA, commonly known as foscarnet) is a well-established pyrophosphate analog that inhibits viral DNA polymerases and reverse transcriptases. Despite its efficacy against HIV, cytomegalovirus (CMV), and herpes simplex virus (HSV), its clinical utility is severely bottlenecked by two factors: extremely poor oral bioavailability (~8%) and dose-limiting nephrotoxicity[1].

To overcome these pharmacological barriers, Thiophosphonoformic acid (TPFA) —also designated as thiofoscarnet or ANX-201—was synthesized. By substituting an oxygen atom with a sulfur atom, researchers created a thio-analogue that acts both as a standalone broad-spectrum antiviral and as a prodrug[2][3]. TPFA demonstrates synergistic activity with nucleoside reverse transcriptase inhibitors (NRTIs) and has the unique ability to resensitize NRTI-resistant viral strains[3]. This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) profiling of TPFA in feline and canine models, detailing the causality behind experimental designs and the bioanalytical workflows required to quantify these highly polar compounds.

In Vivo Metabolic Pathways and Pharmacodynamics

TPFA operates via a dual-mechanism pathway. As an intact molecule, it directly inhibits viral reverse transcriptase. Concurrently, it undergoes slow in vivo hydrolysis to yield PFA (the active metabolite) and thiophosphonic acid (TPA, an inactive byproduct)[4]. This slow conversion effectively allows TPFA to serve as a sustained-release vehicle for foscarnet, delivering the active moiety to the systemic circulation without triggering the acute renal toxicity spikes associated with direct PFA administration.

Pathway TPFA Thiophosphonoformic Acid (TPFA / ANX-201) Metabolism In Vivo Hydrolysis (Hepatic/Plasma) TPFA->Metabolism Enzymatic/Chemical Cleavage Target1 Viral Reverse Transcriptase (HIV/FIV) TPFA->Target1 Direct Inhibition PFA Phosphonoformic Acid (Foscarnet) Active Metabolite Metabolism->PFA Major Pathway (~14% conversion) TPA Thiophosphonic Acid (TPA) Inactive Metabolite Metabolism->TPA Minor Pathway PFA->Target1 Pyrophosphate Mimicry Target2 Viral DNA Polymerase (HSV/CMV) PFA->Target2 Pyrophosphate Mimicry

Figure 1: Metabolic conversion of TPFA and its dual-targeted antiviral mechanism of action.

Pharmacokinetic Profiling in Animal Models

Selecting the correct animal model is critical for translatable PK/PD studies. The feline and canine models were specifically chosen to evaluate antiviral efficacy and renal safety, respectively.

The Feline Model (FIV Surrogate)

Cats are naturally susceptible to Feline Immunodeficiency Virus (FIV), making them a biologically relevant surrogate for human HIV infection[4]. In adult cats, intravenous (IV) administration of TPFA revealed a mean terminal plasma half-life of 42 minutes, a total clearance of 4.58 mL/min/kg, and a renal clearance of 1.24 mL/min/kg[4]. Crucially, the oral bioavailability of TPFA was calculated at 44%—a massive improvement over PFA's 8%[1]. Urine analysis over 6 hours showed a cumulative excretion of 42.3% of the IV dose, consisting of unchanged TPFA (23.5%), PFA (13.8%), and TPA (5.0%)[4].

The Canine Model (Renal Toxicity Evaluation)

Dogs are highly sensitive to foscarnet-induced nephrotoxicity, making them the ideal model to test TPFA's safety profile. In canine studies, oral administration of PFA (400 μg/kg) caused a dramatic decrease (>70%) in creatinine clearance, a primary indicator of acute renal failure[2]. In stark contrast, an equivalent dose of TPFA had essentially no adverse effect on renal function[2].

Causality in Experimental Design: In the canine oral PK studies, animals were pretreated with cimetidine (an H2 receptor antagonist). Because TPFA contains a thioester-like bond susceptible to acid-catalyzed hydrolysis, the highly acidic canine stomach could prematurely degrade the drug before intestinal absorption. Cimetidine raises gastric pH, preserving TPFA's structural integrity and allowing researchers to accurately measure its true intestinal absorption rate, which exceeded 44.5%[2].

Quantitative Pharmacokinetic Data Summary
PK ParameterTPFA (Cat, IV)TPFA (Cat, PO)PFA (Cat, PO)TPFA (Dog, PO)*PFA (Dog, PO)
Bioavailability (F%) 100%44%8%44.5%~12%
Terminal Half-life (t½) 42 minN/A~3 hrsN/AN/A
Total Clearance (Cl_tot) 4.58 mL/min/kgN/A1.88 mL/min/kgN/AN/A
Renal Clearance (Cl_ren) 1.24 mL/min/kgN/A~1.88 mL/min/kgN/AN/A
Renal Toxicity (CrCl Drop) NoneNoneN/ANone>70% decrease

*Note: Canine PO data reflects administration following cimetidine pretreatment to control gastric pH[2].

Experimental Protocol: Bioanalytical Workflow for TPFA Quantification

Because TPFA and PFA are highly polar, small, negatively charged molecules at physiological pH, they exhibit virtually no retention on standard reversed-phase (C18) chromatography columns. To solve this, the protocol utilizes Ion-Pairing High-Performance Liquid Chromatography (HPLC) . By adding a bulky cationic reagent to the mobile phase, the analytes form neutral ion pairs that can be successfully retained and separated.

Workflow A 1. Animal Dosing (IV Bolus / PO Gavage) B 2. Serial Sampling (Blood/Urine Collection) A->B C 3. Sample Prep (Protein Precipitation) B->C D 4. HPLC-UV Analysis (Ion-Pairing Mode) C->D E 5. PK Modeling (Non-Compartmental) D->E

Figure 2: Step-by-step bioanalytical workflow for in vivo PK profiling of TPFA.

Step-by-Step Methodology (Self-Validating System)

Step 1: Animal Preparation and Dosing

  • Fast animals (cats/dogs) for 12 hours prior to dosing to eliminate food-effect variables.

  • For oral studies in dogs, administer cimetidine (e.g., 200 mg) 1 hour prior to TPFA administration to elevate gastric pH.

  • Administer TPFA via IV bolus (e.g., via cephalic vein catheter) or oral gavage.

Step 2: Serial Sampling

  • Collect 1.0 mL blood samples into chilled K2EDTA tubes at 0, 5, 15, 30, 45, 60, 90, 120, 240, and 360 minutes post-dose.

  • Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C to prevent ex vivo hydrolysis of TPFA to PFA.

Step 3: Sample Preparation & Extraction

  • Spike 200 μL of plasma with 20 μL of an internal standard (IS), such as Phosphonoacetic Acid (PAA), to validate extraction recovery.

  • Add 600 μL of ice-cold acetonitrile to precipitate plasma proteins. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes.

  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 μL of mobile phase.

Step 4: Ion-Pairing HPLC Analysis

  • Column: C18 Analytical Column (e.g., 250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: 50 mM phosphate buffer (pH 6.5) containing 5 mM tetra-n-butylammonium bromide (ion-pairing reagent) and 5% methanol. Causality: The tetra-n-butylammonium cation binds to the negatively charged phosphate groups of TPFA/PFA, creating a lipophilic complex that retains on the C18 stationary phase.

  • Detection: UV detection at 240 nm (or MS/MS for higher sensitivity).

  • Validation: Run a calibration curve (10 ng/mL to 10,000 ng/mL) alongside Quality Control (QC) samples at low, mid, and high concentrations. Assay acceptance requires QC accuracy within ±15%.

Step 5: Pharmacokinetic Parameter Derivation

  • Utilize non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

  • Calculate Area Under the Curve (AUC) using the linear trapezoidal rule. Derive bioavailability ( F ) using the formula: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

Conclusion

The pharmacokinetic profiling of thiophosphonoformic acid (TPFA) highlights a masterclass in prodrug engineering. By leveraging a thioester modification, researchers successfully bypassed the severe oral absorption limits and nephrotoxic profile of foscarnet. The robust use of feline and canine models, coupled with specialized ion-pairing chromatography, provides a validated framework for evaluating highly polar pyrophosphate analogs in modern drug development.

References

  • Simple and Conjugate Bifunctional Thiophosphonates: Synthesis and Potential as Anti-Viral Agents Source: Phosphorus, Sulfur, and Silicon and the Related Elements (via Taylor & Francis / Google Patents) URL:[2]

  • Pharmacokinetics of Potential Anti-AIDS Agents Thiofoscarnet and Foscarnet in the Cat Source: JAIDS Journal of Acquired Immune Deficiency Syndromes (via ResearchGate) URL:[4]

  • ANX-201 Drug Combination Demonstrates Synergistic Activity Against Human and Bird Flu Viruses Source: BioSpace / ADVENTRX Pharmaceuticals Inc. URL:[3]

  • Antiviral Therapy: Disposition of Foscarnet and Thiophosphonoformate in Cats Source: Veterian Key URL:[1]

Sources

Exploratory

Mechanistic Profiling and Binding Affinity of Thiophosphonoformic Acid (TPFA) to Reverse Transcriptase

Executive Summary Thiophosphonoformic acid (TPFA), the active moiety of the prodrug Thiovir (ANX-201), represents a critical evolution in the rational design of pyrophosphate analogs. By substituting a single oxygen atom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiophosphonoformic acid (TPFA), the active moiety of the prodrug Thiovir (ANX-201), represents a critical evolution in the rational design of pyrophosphate analogs. By substituting a single oxygen atom with sulfur in the phosphonate group of foscarnet (phosphonoformic acid, PFA), TPFA achieves enhanced membrane permeability and a superior safety profile without compromising its low-micromolar binding affinity to HIV-1 Reverse Transcriptase (RT)[1]. This technical guide provides an in-depth analysis of TPFA’s binding kinetics, its unique role in resensitizing NRTI-resistant viral strains, and standardized methodologies for evaluating its inhibitory properties.

Structural Biochemistry and Mechanism of Action

The development of TPFA is rooted in the principles of bioisosteric replacement. While foscarnet is a potent RT inhibitor, its clinical utility is often limited by poor oral bioavailability and dose-limiting nephrotoxicity driven by its high polarity[2]. The transition to thiophosphonoformic acid involves replacing a highly electronegative oxygen atom with a larger, more polarizable sulfur atom.

Causality of the Sulfur Substitution

The increased atomic radius and polarizability of sulfur create a "softer" nucleophilic center. This modification reduces the overall polarity and hydration energy of the molecule. Consequently, the desolvation penalty required for TPFA to cross hydrophobic lipid bilayers is significantly lowered, enhancing cellular penetration[1].

At the target level, TPFA competitively binds to the pyrophosphate (PPi) binding pocket of HIV-1 RT[3]. Despite the sulfur substitution, TPFA maintains the essential electrostatic geometry required to coordinate with the catalytic Mg²⁺ ions in the RT active site. By occupying this pocket, TPFA prevents the cleavage of pyrophosphate from the incoming deoxynucleotide triphosphate (dNTP), effectively halting phosphodiester bond formation and terminating viral DNA chain elongation[4].

Mechanism RT HIV-1 Reverse Transcriptase Mg Catalytic Mg2+ Core RT->Mg contains PPi Pyrophosphate Pocket Mg->PPi structures Excision ATP-Mediated NRTI Excision PPi->Excision blocks when occupied TPFA Thiophosphonoformic Acid (TPFA) TPFA->PPi competitively binds Resensitize NRTI Resensitization Excision->Resensitize leads to

Diagram 1: Mechanism of TPFA binding at the HIV-1 RT active site and NRTI resensitization.

Binding Affinity and Kinetic Profiling

TPFA exhibits an IC₅₀ of approximately 1.0 μM against wild-type HIV-1 RT, mirroring the potency of PFA[2]. However, its binding thermodynamics differ favorably when interacting with human host enzymes.

Selectivity and Off-Target Mitigation

Human DNA polymerases (e.g., DNA Pol α) possess active sites with stringent geometric and electronic preferences for "hard" oxygen-based ligands. The softer sulfur in TPFA disrupts optimal coordination within the host polymerase active site, resulting in markedly reduced off-target inhibition compared to PFA[2]. This differential binding affinity widens the therapeutic index, reducing the bone marrow and renal toxicities traditionally associated with pyrophosphate analogs[1].

NRTI Synergy and Resistance Resensitization

A profound mechanistic advantage of TPFA is its synergy with Nucleoside Reverse Transcriptase Inhibitors (NRTIs) such as[5]. HIV-1 develops NRTI resistance primarily through Thymidine Analogue Mutations (TAMs), which enable the RT enzyme to use intracellular ATP to excise the incorporated NRTI chain terminator. Because TPFA occupies the PPi binding pocket—the exact site required for the ATP-mediated excision reaction—it physically blocks the removal of NRTIs[6]. This dual-action mechanism effectively resensitizes highly mutated, multi-drug resistant viral isolates[7].

Quantitative Data Summary
CompoundTarget EnzymeIC₅₀ (μM)Human DNA Pol α InhibitionPolarity / Permeability
Phosphonoformic Acid (PFA) HIV-1 RT~1.0HighHigh Polarity / Low Permeability
Thiophosphonoformic Acid (TPFA) HIV-1 RT~1.0LowReduced Polarity / High Permeability

Table 1: Comparative Binding and Toxicity Profile of Pyrophosphate Analogs.

Experimental Protocols: Self-Validating RT Inhibition Assay

To accurately quantify the binding affinity (Kᵢ) and IC₅₀ of TPFA, researchers must utilize a steady-state kinetic assay that isolates the PPi binding event. The following protocol is designed as a self-validating system, ensuring high-fidelity data through built-in control mechanisms.

Step-by-Step Methodology: Radiometric RT Polymerase Assay

Step 1: Reagent Preparation & Control Setup

  • Action: Prepare recombinant HIV-1 RT, poly(rA)-oligo(dT) template-primer, and serial dilutions of TPFA (0.01 μM to 100 μM).

  • Causality & Validation: Establish a Vmax​ control (no inhibitor) to define 100% activity, a background control (no enzyme) to quantify non-specific nucleotide sticking, and a reference standard (PFA) to validate assay sensitivity and calculate relative IC₅₀ shifts.

Step 2: Pre-Equilibration Phase

  • Action: Incubate HIV-1 RT, the template-primer complex, and TPFA at 37°C for 10 minutes prior to adding dNTPs.

  • Causality & Validation: TPFA is a competitive inhibitor of the PPi site. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium within the active site before the rapid burst phase of polymerization begins, preventing artificially inflated IC₅₀ values.

Step 3: Reaction Initiation

  • Action: Initiate the reaction by adding a precisely titrated mixture of dNTPs (including [α-³²P]dTTP) and 5-10 mM MgCl₂.

  • Causality & Validation: The Mg²⁺ concentration must be strictly controlled. Because TPFA coordinates with divalent cations, excess free Mg²⁺ in the buffer can chelate TPFA in solution, artificially lowering its apparent binding affinity to the enzyme.

Step 4: Quenching

  • Action: Terminate the reaction after 15 minutes by adding cold 0.5 M EDTA.

  • Causality & Validation: EDTA instantly chelates the catalytic Mg²⁺ ions, structurally collapsing the active site and abruptly halting polymerization, ensuring precise kinetic timing.

Step 5: Quantification & Data Analysis

  • Action: Precipitate the extended radiolabeled DNA strands using 10% Trichloroacetic acid (TCA). Filter, wash, and quantify using a scintillation counter.

  • Causality & Validation: Scintillation counting provides raw CPM (counts per minute), which is normalized against the Vmax​ control and plotted using a four-parameter logistic non-linear regression to determine the precise IC₅₀ and Kᵢ.

Protocol S1 1. Reagent Prep (RT, Template, TPFA) S2 2. Equilibration (10 min @ 37°C) S1->S2 S3 3. Initiation (Add dNTPs + Mg2+) S2->S3 S4 4. Quenching (EDTA Addition) S3->S4 S5 5. Quantification (Radiometric Assay) S4->S5

Diagram 2: Step-by-step workflow for the self-validating HIV-1 RT inhibition assay.

Conclusion

Thiophosphonoformic acid (TPFA) demonstrates how precise atomic substitutions can fundamentally alter the pharmacokinetic and pharmacodynamic landscape of an antiviral compound. By maintaining a ~1.0 μM binding affinity to HIV-1 RT while lowering polarity and reducing off-target host polymerase inhibition, TPFA overcomes the primary limitations of traditional pyrophosphate analogs[2]. Furthermore, its ability to competitively occupy the pyrophosphate pocket provides a distinct mechanistic advantage in blocking ATP-mediated NRTI excision, positioning it as a highly valuable asset in the development of therapies against multi-drug resistant viral strains[6].

References

  • McKenna, C. E., et al. "Sodium Thiophosphonoformate, A Selective HIV RT Inhibitor." Semantic Scholar / Annals of the New York Academy of Sciences, 1990. URL:[Link]

  • U.S. Patent 5072032A. "Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid." Google Patents, 1991.
  • German Patent DE60021500T2. "Preparation of thiophosphonoformate esters (Thiovir)." Google Patents, 2006.
  • ADVENTRX Pharmaceuticals Inc. "ANX-201 Drug Combination Demonstrates Synergistic Activity." BioSpace, 2007. URL:[Link]

  • ADVENTRX Pharmaceuticals Inc. "Form 424B5 (Prospectus Supplement)." U.S. Securities and Exchange Commission (SEC), 2006. URL:[Link]

  • McKenna, C. E., et al. "Synthesis and HIV-1 Reverse Transcriptase Inhibition Activity of Functionalized Pyrophosphate Analogues." ResearchGate / Phosphorus Sulfur and Silicon and the Related Elements, 2008. URL:[Link]

Sources

Foundational

The Structure-Activity Relationship (SAR) of Thiophosphonoformic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary Phosphonoformic acid (PFA, widely known as Foscarnet) is a well-established broad-spectrum antiviral agent that functions as a pyrophosphate analogue, selectively inhibiting viral DNA polymerases and re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phosphonoformic acid (PFA, widely known as Foscarnet) is a well-established broad-spectrum antiviral agent that functions as a pyrophosphate analogue, selectively inhibiting viral DNA polymerases and reverse transcriptases (RT). However, its clinical utility is severely hampered by poor oral bioavailability (~8%) and profound dose-limiting nephrotoxicity[1].

The strategic isosteric replacement of a non-bridging oxygen atom with sulfur on the phosphonate moiety yields thiophosphonoformic acid (TPFA) , also known as ANX-201 or Thiovir. This single atomic substitution fundamentally alters the physicochemical properties of the molecule, expanding its therapeutic index. This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of TPFA derivatives, detailing the mechanistic causality behind their improved pharmacokinetic profiles, synergistic potential, and the highly controlled synthetic workflows required for their scalable production.

Mechanistic Basis and The "Thio-Effect"

Target Engagement: Pyrophosphate Mimicry

Both PFA and TPFA exert their antiviral efficacy by mimicking the natural pyrophosphate byproduct of nucleic acid polymerization. They bind directly to the pyrophosphate-binding site of viral polymerases (such as HIV-1 RT, HSV DNA polymerase, and Influenza RNA polymerase), locking the enzyme in an inactive conformation and preventing the cleavage of the pyrophosphate from the incoming deoxynucleotide triphosphate (dNTP)[2].

Causality of Sulfur Substitution (SAR)

The SAR of thiophosphonoformate derivatives hinges on the distinct electronic and steric properties of sulfur compared to oxygen:

  • Reduced Human Polymerase Affinity: While TPFA maintains an IC50 for HIV-1 RT (~1 µM) comparable to PFA, it is 2 to 3 times less inhibitory to human DNA polymerase α[1]. The larger atomic radius and lower electronegativity of sulfur alter the charge density of the phosphonate group. Human polymerases, which have a more sterically constrained and charge-sensitive pyrophosphate pocket than viral RTs, tolerate this bulky, softer thio-anion poorly.

  • Ablation of Nephrotoxicity: In canine models, PFA administration (400 µg/kg) causes a dramatic >70% decrease in creatinine clearance due to accumulation in renal proximal tubules. TPFA exhibits virtually no effect on creatinine clearance[1]. The altered pKa and lipophilicity of the thio-derivative likely reduce its affinity for the specific human renal organic anion transporters (OATs) responsible for PFA's toxic accumulation.

  • Enhanced Bioavailability: The increased lipophilicity imparted by the sulfur atom allows TPFA to cross lipid bilayers more efficiently. Oral bioavailability of TPFA in enteric-coated capsules reaches 22–44%, a massive improvement over PFA's 8%[1].

Mechanism Viral_Pol Viral Polymerase / RT (Target) PPi_Site Pyrophosphate Binding Site Viral_Pol->PPi_Site Efficacy Viral Inhibition PPi_Site->Efficacy TPFA TPFA (Thio-analogue) TPFA->PPi_Site High Affinity Human_Pol Human DNA Pol α (Off-Target) TPFA->Human_Pol Low Affinity (Steric/Charge mismatch) Renal_OAT Renal Transporters (OATs) TPFA->Renal_OAT Evades Transporter PFA PFA (Foscarnet) PFA->PPi_Site High Affinity PFA->Human_Pol High Affinity PFA->Renal_OAT Toxicity Nephrotoxicity Renal_OAT->Toxicity

Figure 1: Differential binding pathways and toxicity profiles of TPFA vs. PFA.

Quantitative SAR Data Summary

The degree of thionation and esterification dictates the compound's viability as a drug or a prodrug. Fully esterified derivatives (e.g., trimethyl TPFA) demonstrate no direct activity in in vitro p24 antigen capture assays until they undergo cellular hydrolysis, confirming their role as prodrugs[1]. Conversely, the trisodium salt of mono-thionated PFA represents the optimal active pharmacophore.

Table 1: Comparative SAR and Pharmacokinetic Data of Formic Acid Derivatives

CompoundStructural ModificationHIV-1 RT IC50 (µM)Human DNA Pol α InhibitionOral Bioavailability (%)Nephrotoxicity (Creatinine Clearance Drop)
PFA (Foscarnet) Base structure (P=O)~1.0High~8.0%Severe (>70% decrease)
TPFA (Trisodium) Mono-thionation (P=S)~1.0Low (2-3x less than PFA)22.0% - 44.5%Negligible
Trimethyl TPFA Alkyl EsterificationInactive in vitroN/A (Requires hydrolysis)High (Prodrug)N/A
Bisthiophosphonates Di-thionation>10.0LowUnknownUnknown

Data synthesized from McKenna et al.[1] and US Patent 5072032A[3].

Synergistic Combination Therapies

Due to its unique resistance profile, TPFA retains potency against viral isolates that have developed resistance to Nucleoside Reverse Transcriptase Inhibitors (NRTIs). Furthermore, TPFA induces specific mutations that actively resensitize NRTI-resistant viruses[2].

In preclinical models, fixed-dose combinations of TPFA (ANX-201) with the neuraminidase inhibitor oseltamivir (Tamiflu) produced highly synergistic (supra-additive) antiviral activity against human (H3N2, H1N1) and avian (H5N2) influenza viruses. This synergy allowed for up to a 100-fold reduction in the required dosage of TPFA to achieve viral inhibition, drastically widening the therapeutic window[2].

Experimental Methodology: Synthesis of TPFA

The synthesis of TPFA requires strict control over thionation and hydrolysis to prevent the cleavage of the delicate P-C bond or unwanted desulfurization. While early methods utilized Lawesson's Reagent, scalable industrial synthesis relies on Phosphorus Pentasulfide ( P4​S10​ ) due to its cost-effectiveness and favorable thermodynamic profile[4].

Self-Validating Protocol: P4S10 Thionation and Hydrolysis

Rationale: P4​S10​ is selected over Lawesson's reagent to prevent the generation of complex, difficult-to-separate organic byproducts. The reaction is driven by thermal activation in an aprotic solvent. Alkaline hydrolysis is strictly chosen over acidic hydrolysis because acidic conditions promote the reversion of the thiono group (P=S) back to the oxo group (P=O) and risk P-C bond scission[3].

Step 1: Thionation of Trimethyl Phosphonoformate

  • Preparation: In a rigorously dried, argon-purged reaction vessel, dissolve 1.0 equivalent of trimethyl phosphonoformate in a non-polar aprotic solvent (e.g., toluene or xylenes).

  • Reagent Addition: Add 0.5 equivalents of P4​S10​ . Causality: The stoichiometric ratio of 0.5:1 ( P4​S10​ : ester) ensures complete sulfur transfer without excessive unreacted sulfide polymers[4].

  • Thermal Activation: Reflux the mixture at 110°C for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via 31P NMR. Validation: The reaction is deemed complete when the 31P signal shifts from approximately -2.0 ppm (P=O) to a distinct downfield singlet at ~ +60 to +70 ppm, characteristic of the P=S bond.

  • Isolation: Filter the mixture to remove solid phosphorus oxides/sulfides. Concentrate the filtrate under reduced pressure and purify via vacuum distillation to yield pure trimethyl thiophosphonoformate.

Step 2: Alkaline Hydrolysis to Trisodium TPFA

  • Hydrolysis: Dissolve the purified trimethyl thiophosphonoformate in a 3M NaOH aqueous solution (3.5 equivalents of NaOH).

  • Reaction: Stir at room temperature for 12 hours. Causality: Gentle room-temperature stirring prevents thermal degradation of the thio-ester while ensuring complete cleavage of the methyl groups.

  • Precipitation: Add cold absolute ethanol to the aqueous mixture to precipitate the trisodium salt of TPFA.

  • Validation: Recover the precipitate and analyze via LC-MS and 31P NMR. The final product must show a single 31P peak confirming the absence of demethylated intermediates or PFA contamination.

Synthesis N1 Trimethyl Phosphonoformate (Me3PFA) N2 Thionation (P4S10, Toluene, 110°C) N1->N2 N3 Trimethyl TPFA (Intermediate Prodrug) N2->N3 N4 Alkaline Hydrolysis (3M NaOH, RT) N3->N4 N5 Trisodium TPFA (Active Antiviral) N4->N5

Figure 2: Two-step synthetic workflow for the production of Trisodium TPFA.

Conclusion

The SAR of thiophosphonoformic acid derivatives demonstrates how precision atomic substitution can rescue a highly effective pharmacophore from debilitating clinical toxicity. By replacing a single oxygen atom with sulfur, TPFA retains the potent pyrophosphate mimicry required to inhibit viral polymerases while simultaneously evading the human renal transporters responsible for foscarnet's nephrotoxicity. Furthermore, its synergy with existing NRTIs and its ability to resensitize resistant viral strains position TPFA derivatives as highly valuable assets in the development of next-generation, broad-spectrum antiviral regimens.

References

  • McKenna, C. E., Li, Z.-M., Ju, J.-Y., Pham, P.-T. T., Kilkuskie, R., Loo, T. L., & Straw, J. (1993). Simple and Conjugate Bifunctional Thiophosphonates: Synthesis and Potential as Anti-Viral Agents. Phosphorus, Sulfur, and Silicon and the Related Elements.[1] URL: [Link]

  • ADVENTRX Pharmaceuticals Inc. (2007). ANX-201 Drug Combination Demonstrates Synergistic Activity Against Human and Bird Flu Viruses. BioSpace.[2] URL: [Link]

  • McKenna, C. E. (1991). Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid. US Patent 5072032A.[3] URL:

  • McKenna, C. E., & Li, Z. (2006). Preparation of thiophosphonoformate esters. DE60021500T2 / US Patent.[4] URL:

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic and Kinetic Stability of Thiophosphonoformic Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals Executive Summary Thiophosphonoformic acid (TPFA), a sulfur-containing analogue of the antiviral drug Foscarnet (phosphonoformic acid), presents a compellin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophosphonoformic acid (TPFA), a sulfur-containing analogue of the antiviral drug Foscarnet (phosphonoformic acid), presents a compelling profile for further investigation in drug development. A comprehensive understanding of its stability in aqueous environments is paramount for formulation, storage, and predicting in vivo behavior. This guide provides a detailed analysis of the anticipated thermodynamic and kinetic stability of TPFA in aqueous solutions. Due to the limited direct research on TPFA, this document synthesizes information from structurally related organophosphonates, thiophosphates, and phosphinates to build a robust predictive model of its behavior. We will explore the primary degradation pathways, the critical influence of environmental factors such as pH, temperature, and ionic strength, and provide detailed, actionable protocols for experimental stability assessment.

Introduction: Thiophosphonoformic Acid (TPFA)

Thiophosphonoformic acid is an organophosphorus compound characterized by a phosphonate group, a carboxylic acid, and a thionated phosphoryl group (P=S). Its structural similarity to phosphonoformic acid (PFA), an inhibitor of viral DNA polymerase, suggests potential therapeutic applications.[1] The substitution of a phosphoryl oxygen with sulfur can significantly alter a molecule's physicochemical properties, including its lipophilicity, metal-chelating ability, and metabolic stability. However, this modification also introduces unique stability challenges, primarily centered around the reactivity of the P=S and P-C bonds in aqueous media.

This guide will focus on the kinetic stability of TPFA—the rate at which it degrades—as a proxy for its practical shelf-life and formulation viability, given the current absence of published thermodynamic data (e.g., Gibbs free energy of degradation).

Predicted Degradation Pathways of TPFA

Based on the established chemistry of related organophosphorus compounds, TPFA is predicted to degrade via two primary mechanisms in aqueous solution: hydrolysis and oxidation.

Hydrolytic Degradation

Hydrolysis represents the most probable degradation route for TPFA. Two distinct pathways are plausible:

  • Pathway A: P-S Bond Hydrolysis (Desulfurization): This involves nucleophilic attack on the phosphorus atom, leading to the cleavage of the P=S bond and its replacement with a P=O bond. This pathway would yield phosphonoformic acid (PFA) and hydrogen sulfide. This is a common degradation route for many organothiophosphates.

  • Pathway B: P-C Bond Hydrolysis: This pathway involves the cleavage of the carbon-phosphorus bond. While the P-C bond in phosphonates is generally stable, it can be cleaved under aggressive acidic or basic conditions.[2] This would result in the formation of thiophosphoric acid and formic acid.

TPFA Thiophosphonoformic Acid (TPFA) PFA Phosphonoformic Acid (PFA) + H₂S TPFA->PFA Pathway A (Desulfurization) Thiophos Thiophosphoric Acid + Formic Acid TPFA->Thiophos Pathway B (P-C Cleavage)

Caption: Predicted hydrolytic degradation pathways of TPFA.

Oxidative Degradation

The thiophosphoryl group (P=S) is susceptible to oxidation, particularly in the presence of common pharmaceutical oxidants like hydrogen peroxide. This process would convert the P=S bond to a more stable P=O bond, yielding phosphonoformic acid as the primary degradation product.[3][4]

Key Factors Influencing Aqueous Stability

The rate of TPFA degradation is not intrinsic but is critically influenced by several environmental factors. A thorough understanding of these factors is essential for developing stable formulations.

Effect of pH

The pH of the aqueous solution is arguably the most critical factor governing the stability of TPFA. The rate of hydrolysis typically follows a U-shaped or V-shaped pH-rate profile, indicating that the compound is most stable within a specific pH range and degrades more rapidly under acidic and/or basic conditions.[5][6]

  • Acid Catalysis (pH < 4): At low pH, the phosphonate and carboxylate groups will be protonated. The degradation rate is expected to increase due to specific acid-catalyzed hydrolysis.

  • Region of Maximum Stability (pH 4-8): Based on analogous compounds, TPFA is predicted to exhibit its greatest stability in the mid-pH range.[5] In this region, spontaneous hydrolysis (reaction with water) is the predominant mechanism.

  • Base Catalysis (pH > 8): In alkaline conditions, the rate of degradation is expected to increase significantly due to specific base-catalyzed hydrolysis, where the hydroxide ion acts as a potent nucleophile.[7]

The precise shape of the pH-rate profile is dependent on the pKa values of TPFA's acidic protons. While not experimentally determined, these can be estimated from related structures. The multiple ionizable groups on TPFA mean that its net charge and susceptibility to nucleophilic attack will change dramatically with pH.

Effect of Temperature

Temperature directly influences the rate of chemical reactions, including the degradation of TPFA. The relationship between temperature and the degradation rate constant (k) is described by the Arrhenius equation :

k = A * e-Ea/RT

Where:

  • k is the rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature (in Kelvin)

Higher temperatures provide the necessary activation energy for degradation reactions to occur more frequently, leading to a shorter shelf-life. Experimental determination of the activation energy allows for the prediction of stability at different storage temperatures (e.g., refrigerated vs. room temperature).

Effect of Ionic Strength (Kinetic Salt Effect)

The rate of a reaction in solution between charged species is influenced by the ionic strength of the medium, a phenomenon known as the kinetic salt effect.[8] Since the hydrolysis of TPFA involves reactions between ions (e.g., ionized TPFA and hydroxide ions in basic conditions), its degradation rate will be sensitive to the concentration of salts in the formulation buffer.

The Brønsted-Bjerrum equation provides a theoretical framework for this effect:

log(k/k0) = 2AZAZB√I

Where:

  • k is the rate constant at a given ionic strength I

  • k0 is the rate constant at infinite dilution

  • A is a constant related to the solvent and temperature

  • ZA and ZB are the charges of the reacting species

For TPFA degradation:

  • If the reacting species have the same sign (e.g., negatively charged TPFA and OH-), an increase in ionic strength will increase the reaction rate.

  • If the reacting species have opposite signs , an increase in ionic strength will decrease the reaction rate.[8]

This effect must be considered when selecting buffer salts and their concentrations during formulation development.

Buffer Catalysis and Metal Ions

Buffer components can participate directly in the degradation reaction through general acid-base catalysis, accelerating hydrolysis beyond the effect of pH alone.[5][9] Therefore, the choice of buffer species (e.g., phosphate, citrate, acetate) and their concentration can impact stability. Furthermore, trace metal ions, which can act as Lewis acids, may catalyze hydrolysis by coordinating to the sulfur or oxygen atoms of TPFA, making the phosphorus center more electrophilic and susceptible to nucleophilic attack.[10]

Experimental Assessment of TPFA Stability

A systematic experimental approach is required to validate the predicted stability profile of TPFA. This involves conducting forced degradation studies and developing a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and pathways.[6][11][12]

Objective: To generate degradation products and assess the intrinsic stability of TPFA.

Materials:

  • Thiophosphonoformic Acid (TPFA)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter, calibrated buffers

  • Thermostatic water bath or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of TPFA in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the TPFA stock solution with 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Mix equal volumes of the TPFA stock solution with 0.1 M NaOH.

    • Maintain the solution at room temperature.

    • Withdraw and neutralize samples (with HCl) at appropriate time points.

    • If the reaction is too rapid, conduct the experiment at a lower temperature. If too slow, gently heat (e.g., 40 °C).

  • Oxidative Degradation:

    • Mix equal volumes of the TPFA stock solution with 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Store the TPFA stock solution in a thermostatically controlled oven at an elevated temperature (e.g., 70 °C) for up to 7 days.

    • Sample at regular intervals.

  • Photolytic Degradation:

    • Expose the TPFA stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze the sample alongside a control sample stored in the dark.

  • Sample Analysis: Analyze all stressed samples and a non-degraded control using a validated stability-indicating HPLC method.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare TPFA Stock (e.g., 1 mg/mL) Acid Acidic (0.1M HCl, 60°C) Prep->Acid Base Basic (0.1M NaOH, RT) Prep->Base Oxidative Oxidative (3% H₂O₂, RT) Prep->Oxidative Thermal Thermal (70°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Sample Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sample Base->Sample Oxidative->Sample Thermal->Sample Photo->Sample Neutralize Neutralize (if needed) Sample->Neutralize HPLC Analyze via Stability- Indicating HPLC Neutralize->HPLC

Caption: Experimental workflow for forced degradation studies of TPFA.

Stability-Indicating HPLC Method Development Protocol

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the API from its degradation products.[13]

Objective: To develop and validate an RP-HPLC method for the quantification of TPFA and its degradation products.

Instrumentation and Materials:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄).

  • Orthophosphoric acid.

  • High-purity water.

Method Development Steps:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for TPFA using a UV scan. A starting point could be around 225 nm, similar to Foscarnet.[13]

  • Mobile Phase Optimization:

    • Prepare a buffer solution (e.g., 20 mM potassium dihydrogen phosphate).

    • Adjust the pH of the buffer with orthophosphoric acid. Start with a pH around 3.0 to ensure the carboxylate and phosphonate groups are protonated, which often improves retention and peak shape on C18 columns.

    • Develop an isocratic method by testing different ratios of buffer to acetonitrile (e.g., 95:5, 90:10, 80:20 v/v).

    • The goal is to achieve a retention time for TPFA between 3 and 10 minutes with good peak symmetry (tailing factor < 1.5).

  • Specificity and Resolution:

    • Inject a mixture of the non-degraded TPFA solution and the most degraded sample from the forced degradation study (typically the acid or base-hydrolyzed sample).

    • The method is considered stability-indicating if the peaks for the degradation products are well-resolved from the main TPFA peak (resolution > 2).

    • If co-elution occurs, adjust the mobile phase composition or consider a gradient elution method.

  • Method Validation (per ICH Q2(R1) Guidelines):

    • Specificity: As described above.

    • Linearity: Analyze a series of TPFA solutions at different concentrations (e.g., 50% to 150% of the target concentration) to demonstrate a linear relationship between peak area and concentration (R² > 0.999).

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of TPFA at different concentration levels.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of TPFA that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH ± 0.2, mobile phase composition ± 2%, column temperature ± 5 °C) to ensure the method remains reliable.

Data Presentation and Interpretation

Quantitative data from stability studies should be summarized for clear interpretation. The degradation of TPFA is expected to follow pseudo-first-order kinetics.

Table 1: Hypothetical Stability Data for TPFA at 50°C

Condition pH Rate Constant (k, day⁻¹) Half-Life (t½, days)
0.1 M HCl 1.0 0.231 3.0
Acetate Buffer 4.5 0.017 40.8
Phosphate Buffer 7.0 0.025 27.7

| 0.1 M NaOH | 13.0 | 0.693 | 1.0 |

Half-life (t½) is calculated as 0.693/k.

This data can be used to construct a pH-rate profile, which graphically illustrates the pH of maximum stability.

Conclusion and Future Directions

While direct experimental data on the thermodynamic stability of thiophosphonoformic acid is not yet available, a robust understanding of its kinetic stability can be inferred from the behavior of analogous organophosphorus compounds. TPFA is predicted to be most stable in the mid-pH range (4-8) and susceptible to degradation under strongly acidic, basic, and oxidative conditions. Key factors influencing its stability—pH, temperature, ionic strength, and buffer composition—must be carefully controlled during formulation development.

The experimental protocols provided in this guide offer a clear roadmap for researchers to systematically investigate the stability of TPFA. Future work should focus on conducting these studies to generate a definitive pH-rate profile, identify and characterize the primary degradation products using techniques like LC-MS, and determine the thermodynamic parameters of degradation through calorimetry. This foundational knowledge is indispensable for advancing thiophosphonoformic acid from a promising chemical entity to a viable therapeutic agent.

References

  • Cook, R. D., Farah, S., Ghawi, L., Itani, A., & Rahil, J. (1986). The influence of the changing of P=O to P=S and P-0-R to PSR on the reactivity of phosphinate esters under alkaline hydrolysis conditions. Canadian Journal of Chemistry, 64(8), 1630-1637.
  • G, S., Kumar, A., & Ramachandran, D. (2018). Stability indicating RP-HPLC method development and validation of foscarnet in bulk and pharmaceutical dosage form. Scholars Research Library.
  • Halls, T. D., & Keliher, E. J. (2011). Density functional theory investigation into mechanisms of metal ion-promoted and base-promoted phosphorothioate cleavage. Dalton Transactions, 40(40), 10427-10437.
  • Wikipedia contributors. (2024, February 27). Phosphonate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (1962). 22. Kinetic salt effects and mechanism in the hydrolysis of positively charged esters. Journal of the Chemical Society (Resumed), 22.
  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions.
  • Google Patents. (1991). US5072032A - Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid.
  • Menoyo, B., Elizalde, M. P., & Almela, A. (2002). Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. Analitical Sciences, 18(7), 799-804.
  • Indelli, A. (1963). Kinetic salt effects on the alkaline hydrolyses of potassium ethyl adipate and sebacate. Transactions of the Faraday Society, 59, 1827-1834.
  • Anantakrishnan, S. V., & Venkataratnam, R. V. (1967). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 65(1), 11-18.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Stevenson, D. (2007). The role of forced degradation in pharmaceutical development. AAPS PharmSciTech, 8(1), E101.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Onyido, I. (2015). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 3, 13.
  • Wolfe, N. L. (1982).
  • Menoyo, B., Elizalde, M. P., & Almela, A. (2002). Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid.
  • Keglevich, G., & Bálint, E. (2021).
  • Munnecke, D. M. (1978). Hydrolysis of organophosphate insecticides by an immobilized-enzyme system. Biotechnology and Bioengineering, 20(9), 1409-1419.
  • Mondal, B., & Mukherjee, C. (2021). Simultaneous Hydrolysis and Detection of Organophosphate by Benzimidazole Containing Ligand-Based Zinc(II) Complexes. Molecules, 26(12), 3739.
  • Li, M., Wang, Y., & Liu, Y. (2022). Hydrolysis of an organophosphorus pesticide: a computational reaction study on triazophos. Structural Chemistry, 34(2), 599-611.
  • Pise, N., Raheja, R., & Prabhu, A. (2021). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum.
  • Chu, C. C. (1985). An in-vitro study of the effect of buffer on the degradation of poly(glycolic acid) sutures.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Ion-Pair Reversed-Phase HPLC-UV Method for the Quantification of Thiophosphonoformic Acid

Abstract Thiophosphonoformic acid (TPFA) is a highly polar, ionic organophosphorus compound whose accurate quantification presents a significant analytical challenge. Standard reversed-phase high-performance liquid chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Thiophosphonoformic acid (TPFA) is a highly polar, ionic organophosphorus compound whose accurate quantification presents a significant analytical challenge. Standard reversed-phase high-performance liquid chromatography (HPLC) methods fail to provide adequate retention for such molecules, leading to poor resolution and inaccurate results. This application note details the development and validation of a robust ion-pair reversed-phase HPLC method with UV detection (IP-RP-HPLC-UV) for the precise quantification of thiophosphonoformic acid. By employing tetrabutylammonium as an ion-pairing agent, this method achieves excellent retention, peak symmetry, and sensitivity. The protocol herein is fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for use in research and quality control environments.

Introduction and Scientific Rationale

Thiophosphonoformic acid is the sulfur-containing analog of foscarnet (phosphonoformic acid), a known antiviral agent.[1] The quantification of TPFA is critical for purity assessments, stability studies, and formulation analysis in drug development. The primary challenge in its analysis stems from its molecular structure: it is a small, highly polar molecule that exists as a multi-charged anion in typical aqueous solutions. This hydrophilicity results in negligible interaction with non-polar stationary phases (like C18) used in reversed-phase HPLC, causing the analyte to elute in or near the solvent front (dead volume).

To overcome this, we leverage Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC) . This technique introduces an ion-pairing reagent into the mobile phase, which is a large organic molecule with a charge opposite to that of the analyte.[2] In this case, a positively charged quaternary ammonium salt, Tetrabutylammonium Hydrogen Sulfate (TBAHS), is used. The TBA⁺ cation forms a neutral, hydrophobic ion-pair with the anionic TPFA molecule in the mobile phase.[3] This newly formed complex has a greater affinity for the C18 stationary phase, allowing for its retention and subsequent separation.[2][4]

Method Development and Optimization

Analyte & Chromatographic Mode Selection
  • Analyte: Thiophosphonoformic Acid (TPFA)

  • Challenge: High polarity, ionic nature, poor retention on standard C18 columns.

  • Solution: Ion-Pair Reversed-Phase HPLC was selected to enhance the hydrophobicity and retention of the anionic TPFA.[2][4]

Optimization of Chromatographic Parameters
  • Column: A standard, end-capped C18 column provides a non-polar stationary phase for the hydrophobic ion-pair to interact with. A 4.6 x 250 mm, 5 µm particle size column is chosen for its balance of efficiency and robustness.

  • Mobile Phase:

    • Aqueous Component: A 20 mM potassium phosphate buffer is used to maintain the pH at a constant 5.8 ± 0.1. This ensures consistent ionization of TPFA.

    • Ion-Pair Reagent: Tetrabutylammonium Hydrogen Sulfate (TBAHS) at a concentration of 5 mM was found to provide optimal retention without excessive peak tailing.

    • Organic Modifier: Acetonitrile was chosen over methanol for its lower viscosity and superior UV transparency. A gradient elution is employed to ensure a sharp peak shape and efficient column cleanup.

  • Detection: While its oxygen analog, foscarnet, has poor UV absorbance, the presence of the thio- group (C=S) in TPFA acts as a chromophore. A UV detection wavelength of 235 nm was determined to be optimal for sensitivity, building on methods developed for similar compounds which use wavelengths around 232 nm.[6]

Diagram: Principle of Ion-Pair Chromatography for TPFA

IP_Mechanism cluster_MobilePhase Mobile Phase (Aqueous) cluster_StationaryPhase Stationary Phase (C18 Surface) Analyte Thiophosphonoformate (TPFA²⁻) Highly Polar Anion IonPair {[TPFA²⁻ • 2TBA⁺] Ion-Pair|Hydrophobic & Neutral} Analyte->IonPair Forms Complex IP_Reagent Tetrabutylammonium (TBA⁺) Hydrophobic Cation IP_Reagent->IonPair C18_Surface Non-Polar C18 Chains IonPair->C18_Surface Retained by Hydrophobic Interaction

Caption: Mechanism of TPFA retention via ion-pairing.

Detailed Protocols

Protocol 1: Quantitative Analysis of Thiophosphonoformic Acid

3.1. Equipment and Materials

  • HPLC system with gradient pump, autosampler, column oven, and UV detector.

  • C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • pH meter.

  • HPLC grade Acetonitrile (ACN).

  • Potassium Phosphate Monobasic (KH₂PO₄).

  • Tetrabutylammonium Hydrogen Sulfate (TBAHS), HPLC grade.

  • Orthophosphoric Acid (H₃PO₄).

  • Reagent-grade water (18.2 MΩ·cm).

3.2. Reagent Preparation

  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ and 1.70 g of TBAHS in 1 L of reagent-grade water. Adjust the pH to 5.8 with dilute H₃PO₄. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): 100% HPLC grade Acetonitrile.

  • Diluent: Mobile Phase A.

3.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of TPFA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution: Accurately weigh the sample material to obtain a theoretical TPFA concentration of ~100 µg/mL after dissolving and diluting with the diluent. Filter through a 0.45 µm syringe filter before injection.

3.4. Chromatographic Conditions

ParameterSetting
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, 5 mM TBAHS, pH 5.8
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-10 min: 5% to 40% B; 10-12 min: 40% B; 12-13 min: 40% to 5% B; 13-18 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 235 nm
Run Time 18 minutes
Protocol 2: Method Validation Workflow (ICH Q2(R1))

This protocol outlines the steps to fully validate the analytical method, ensuring it is suitable for its intended purpose.[7][8][9]

Validation_Workflow start Method Validation Start specificity Specificity (Peak Purity, Blank Analysis) start->specificity linearity Linearity & Range (5 levels, r² > 0.999) specificity->linearity accuracy Accuracy (Spike Recovery, 3 levels, 98-102%) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) accuracy->lod_loq precision->lod_loq robustness Robustness (Vary pH, Flow, Temp) lod_loq->robustness end_report Validation Report Complete robustness->end_report

Caption: Workflow for HPLC method validation based on ICH Q2(R1).

3.5. Validation Experiments

  • Specificity: Inject blank (diluent), placebo (if applicable), and a TPFA standard. The blank should show no interfering peaks at the retention time of TPFA.

  • Linearity: Analyze the prepared calibration standards (e.g., 5 levels from 50% to 150% of the nominal concentration) in triplicate. Plot a curve of peak area versus concentration and perform linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform a spike-recovery study. Add known amounts of TPFA stock solution to a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.[6]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD over both sets of data should be ≤ 2.0%.[6]

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This can be established as the concentration where the signal-to-noise ratio is approximately 10:1.

  • Robustness: Intentionally make small variations to the method parameters (e.g., pH ± 0.2 units, column temperature ± 2 °C, flow rate ± 0.1 mL/min) and assess the impact on the results. The method should remain reliable.

Expected Results & Troubleshooting

A successful injection should yield a sharp, symmetrical peak for thiophosphonoformic acid at a retention time of approximately 8-9 minutes. The validation should produce data that meets the acceptance criteria outlined below.

Table 1: Summary of Validation Acceptance Criteria

ParameterAcceptance Criterion
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
Specificity No interference at analyte retention time
LOQ Demonstrable with RSD ≤ 10%
Robustness System suitability parameters pass under all varied conditions

Table 2: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Decreasing Retention Time Insufficient ion-pair reagent in mobile phase; Column degradation.Prepare fresh mobile phase; Ensure TBAHS is fully dissolved; Replace column.
Peak Tailing Secondary silanol interactions; pH of mobile phase incorrect.Use a well end-capped column; Re-prepare mobile phase and verify pH; Add a competing base if necessary.[10]
Split Peaks Column void or blockage at inlet frit; Sample solvent incompatible with mobile phase.Reverse-flush the column; Filter all samples; Ensure sample is dissolved in the mobile phase.[11]
High Backpressure Blockage in guard column or column inlet; Buffer precipitation.Replace guard column/frit; Filter mobile phase and samples; Flush system with water before introducing organic solvent.[12]

Conclusion

The ion-pair reversed-phase HPLC method described provides a reliable, robust, and accurate solution for the quantification of thiophosphonoformic acid. By carefully controlling mobile phase composition, particularly pH and the concentration of the ion-pairing agent, the inherent challenges of analyzing this highly polar compound are overcome. This validated method is fit for its intended purpose in pharmaceutical quality control and research settings, ensuring data of high integrity.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link][7][9]

  • García-Montoya, E., et al. (2006). Determination of foscarnet (trisodium phosphonoformate) in pharmaceutical preparations by high-performance liquid chromatography. Biomedical Chromatography, 20(9), 1024-1027. Available at: [Link][6][13]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link][14]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link][8]

  • ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link][15]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. Available at: [Link][2]

  • Lims, S., et al. (2021). Validated Modernized Assay for Foscarnet in Pharmaceutical Formulations Using Suppressed Ion Chromatography Developed through a Quality by Design Approach. Separations, 8(11), 209. Available at: [Link][16]

  • Ion pair reverse-phase chromatography: A versatile platform for the analysis of RNA. ResearchGate. Available at: [Link][17]

  • Determination of foscarnet sodium injection and its related substance by ion chromatography. ResearchGate. Available at: [Link][18]

  • Ion pair chromatography reagents. Carlo Erba Reagents. Available at: [Link][3]

  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. MDPI. Available at: [Link][19]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. LinkedIn. Available at: [Link][11]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available at: [Link][12]

  • Thiophosphoric acid. Wikipedia. Available at: [Link][5]

  • Yoon, C., et al. (2011). Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase. Journal of Biological Chemistry, 286(27), 24342-24350. Available at: [Link][1]

Sources

Application

Application Note: Preclinical Evaluation of Thiophosphonoformic Acid (TPFA) in Cell Culture Models

Target Audience: Researchers, virologists, and drug development professionals. Focus: Antiviral efficacy, cytotoxicity profiling, and mechanism-of-action validation for pyrophosphate analogs.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, virologists, and drug development professionals. Focus: Antiviral efficacy, cytotoxicity profiling, and mechanism-of-action validation for pyrophosphate analogs.

Introduction & Scientific Rationale

Thiophosphonoformic acid (TPFA), also known in clinical development as ANX-201 or Thiovir, is a synthetic thio-analogue of the established antiviral agent phosphonoformic acid (PFA, Foscarnet)[1]. While PFA is a potent inhibitor of viral DNA polymerases and reverse transcriptases, its clinical utility is severely limited by poor oral bioavailability (approx. 8%) and dose-limiting nephrotoxicity[1][2].

By substituting an oxygen atom with sulfur in the phosphono group, TPFA achieves a significantly improved pharmacological profile. Preclinical pharmacokinetic models demonstrate that TPFA oral bioavailability exceeds 44%, with a marked reduction in renal toxicity compared to PFA[1]. Mechanistically, TPFA acts as a pyrophosphate mimic. It selectively binds to the pyrophosphate-binding site of viral DNA polymerases and HIV-1 Reverse Transcriptase (RT), preventing the cleavage of pyrophosphate from deoxynucleotide triphosphates (dNTPs) and halting viral DNA chain elongation[3][4].

This application note provides robust, self-validating protocols for evaluating TPFA's broad-spectrum antiviral activity—specifically against HIV-1 and Herpes Simplex Virus (HSV-1)—while rigorously establishing its Selectivity Index (SI) in cell culture models[5][6].

Mechanism of Action Visualization

MOA Viral_Pol Viral DNA Polymerase / RT PPi_Site Pyrophosphate Binding Site Viral_Pol->PPi_Site contains dNTP dNTPs DNA_Chain Elongating DNA Chain dNTP->DNA_Chain incorporation TPFA Thiophosphonoformic Acid (TPFA) TPFA->PPi_Site Competitive Inhibition PPi_Site->dNTP Blocks cleavage

Figure 1: Mechanism of Action of TPFA. TPFA competitively blocks the pyrophosphate binding site, halting DNA elongation.

Experimental Design & Causality

To establish a highly trustworthy data package (E-E-A-T), testing TPFA requires a multi-tiered approach that proves antiviral efficacy is not an artifact of host cell toxicity[4].

  • Cell Line Selection :

    • H9 Cells (Human T-cell lymphoma) : Utilized for HIV-1 assays. H9 cells express high levels of CD4 and are highly permissive to HIV-1 replication, making them the standard for p24 antigen capture assays[2][4].

    • Vero Cells (African green monkey kidney) : Utilized for HSV-1 assays. They are deficient in interferon (IFN) production, allowing lytic viruses to form clear, quantifiable plaques[7].

  • Self-Validating Assay Controls : Every plate must include a "Cell Only" control (100% viability baseline), a "Virus Only" control (maximum infection baseline), and a "Positive Drug" control (AZT for HIV, Acyclovir for HSV) to calculate the Z'-factor. An assay is only deemed valid if Z′≥0.5 .

  • Synergy Testing Rationale : Because TPFA has a unique resistance profile, it is frequently tested in combination with nucleoside reverse transcriptase inhibitors (NRTIs) like AZT or neuraminidase inhibitors like Oseltamivir to calculate the Combination Index (CI) using the Chou-Talalay method.

Experimental Workflow

Workflow Start Cell Culturing & QC (Vero or H9 cells, >95% Viability) Tox Cytotoxicity Assay (CC50 Determination via MTT) Start->Tox Infect Viral Infection (HSV-1 at 0.01 MOI or HIV-1) Start->Infect Analysis Calculate IC50, CC50 & SI (Selectivity Index Validation) Tox->Analysis CC50 constraint Treat TPFA Treatment (Serial Dilutions: 0.1 to 100 µM) Infect->Treat Incubate Incubation (3-5 Days at 37°C, 5% CO2) Treat->Incubate Readout1 Plaque Reduction Assay (HSV-1 Efficacy) Incubate->Readout1 Readout2 p24 Antigen Capture ELISA (HIV-1 Efficacy) Incubate->Readout2 Readout1->Analysis Readout2->Analysis

Figure 2: Parallel workflow for evaluating TPFA cytotoxicity and antiviral efficacy.

Step-by-Step Protocols

Protocol A: Cytotoxicity Profiling (CC50 Determination)

Objective: Establish the concentration at which TPFA reduces host cell viability by 50% to ensure antiviral readouts are not confounded by cell death.

  • Cell Seeding : Seed H9 or Vero cells in 96-well plates at 1×104 cells/well in 100 µL of complete RPMI-1640 or DMEM (supplemented with 10% FBS). Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation : Prepare a 10 mM stock of TPFA (trisodium salt) in sterile PBS. Perform 1:3 serial dilutions in culture media to generate a concentration range of 0.1 µM to 300 µM.

  • Treatment : Add 100 µL of the TPFA dilutions to the cells (final volume 200 µL). Include untreated controls (media only) and vehicle controls.

  • Incubation : Incubate for 72 hours (matching the duration of the viral assays)[4].

  • Viability Readout (MTT) : Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL of DMSO.

  • Data Acquisition : Read absorbance at 570 nm. Calculate CC50 using non-linear regression (curve fit) in GraphPad Prism.

Protocol B: HIV-1 p24 Antigen Capture Assay (Efficacy)

Objective: Measure the inhibition of HIV-1 Reverse Transcriptase by quantifying the expression of the viral core protein p24[1][2].

  • Infection : Pellet 2×106 H9 cells and resuspend in 1 mL of HIV-1 (e.g., strain IIIb) inoculum at a Multiplicity of Infection (MOI) of 0.01. Incubate for 2 hours at 37°C to allow viral entry.

  • Washing : Wash cells three times with PBS to remove unbound virus. This is a critical step to ensure the p24 detected later is newly synthesized, validating the inhibition of RT.

  • Seeding & Treatment : Resuspend cells in complete media and seed into 96-well plates ( 1×104 cells/well). Immediately add TPFA serial dilutions (0.1 µM to 100 µM). Include AZT (1 µM) as a positive assay control.

  • Incubation : Incubate for 3 to 5 days.

  • p24 ELISA : Harvest 50 µL of the cell-free supernatant. Transfer to a commercial HIV-1 p24 ELISA plate. Follow the manufacturer's colorimetric development protocol.

  • Validation & Analysis : Calculate the Z'-factor using the AZT control and untreated virus control. If Z′≥0.5 , calculate the IC50 of TPFA.

Protocol C: HSV-1 Plaque Reduction Assay (Efficacy)

Objective: Quantify the reduction of infectious HSV-1 virions capable of forming lytic plaques in a Vero cell monolayer[6].

  • Monolayer Preparation : Seed Vero cells in 6-well plates at 5×105 cells/well. Incubate until a 95-100% confluent monolayer forms (approx. 24-48 hours).

  • Infection : Aspirate media. Add 500 µL of HSV-1 inoculum (diluted to yield ~100 plaques/well) to each well. Incubate for 1 hour at 37°C, rocking the plate every 15 minutes to prevent monolayer drying.

  • Overlay & Treatment : Aspirate the viral inoculum. Add 2 mL of a semi-solid overlay medium (1% methylcellulose in DMEM with 2% FBS) containing serial dilutions of TPFA (1 µM to 100 µM). The semi-solid overlay restricts viral spread to neighboring cells, forming distinct plaques.

  • Incubation : Incubate for 48-72 hours until plaques are visible under a microscope.

  • Fixation & Staining : Add 1 mL of 10% formaldehyde directly to the overlay for 1 hour to fix the cells and inactivate the virus. Remove the overlay and stain with 0.5% crystal violet in 20% methanol for 15 minutes. Wash with water and dry.

  • Quantification : Count the plaques. Calculate the IC50 based on the percentage reduction of plaques relative to the untreated virus control.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of TPFA compared to its parent compound, PFA, based on historical preclinical biochemical and cell culture assays[1][2][4][6].

CompoundTarget VirusAssay / Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Notes
TPFA (ANX-201) HIV-1 (IIIb)p24 Capture / H9~1.0> 100> 100Synergistic with AZT[8]
PFA (Foscarnet) HIV-1 (IIIb)p24 Capture / H9~1.0> 100> 100High in vivo nephrotoxicity[2]
TPFA (ANX-201) HSV-1Plaque Red. / Vero< 10.0> 100> 10Broad-spectrum activity[6]
TPFA (ANX-201) Influenza AInfectivity / MDCKDose-dependent> 100HighSynergistic with Oseltamivir[5]

Note: The Selectivity Index (SI) is calculated as CC50 / IC50. An SI > 10 is generally considered the minimum threshold for a viable antiviral candidate.

References

  • McKenna, C. E., et al. "Simple and Conjugate Bifunctional Thiophosphonates: Synthesis and Potential as Anti-Viral Agents." Phosphorus, Sulfur, and Silicon and the Related Elements. 1

  • McKenna, C. E., et al. "Synthesis and HIV-1 Reverse Transcriptase Inhibition Activity of Functionalized Pyrophosphate Analogues." ResearchGate. 3

  • McKenna, C. E., et al. "Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid." U.S. Patent US5072032A. 4

  • "Preparation of thiophosphonoformate esters." German Patent DE60021500T2. 2

  • "Antiviral activity of combination of netropsin derivatives with modified nucleosides and phosphoneacetic acid on the model of herpes simplex virus 1 reproduction in Vero cell cultures." ResearchGate. 7

  • ADVENTRX Pharmaceuticals. "SEC Filing: Form 10-K." U.S. Securities and Exchange Commission. 8

  • ADVENTRX Pharmaceuticals. "ANX-201 Drug Combination Demonstrates Synergistic Activity Against Human and Bird Flu Viruses." BioSpace. 5

  • ADVENTRX Pharmaceuticals. "SEC Filing: Preclinical Testing of ANX-201." U.S. Securities and Exchange Commission. 6

Sources

Method

Application Note: Laboratory Synthesis and Characterization of Thiophosphonoformic Acid (TPFA)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction and Pharmacological Context Thiophosphonoformic acid (TPFA), also k...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction and Pharmacological Context

Thiophosphonoformic acid (TPFA), also known in drug development contexts as ANX-201, is a mono-sulfur, pyrophosphate-analog derivative of the established antiviral agent phosphonoformic acid (foscarnet)[1][2]. By replacing a single oxygen atom with sulfur on the phosphorus center, TPFA demonstrates a unique resistance profile. It acts as a broad-spectrum reverse transcriptase inhibitor (RTI) and DNA polymerase inhibitor, showing synergistic activity with nucleoside RTIs (NRTIs) against HIV, as well as efficacy against human and avian influenza viruses[2][3].

This application note details the validated laboratory-scale synthesis of TPFA. The synthesis relies on the regioselective thionation of a phosphonocarboxylate ester precursor, followed by controlled alkaline hydrolysis to yield the active trisodium salt[1][4].

Mechanistic Pathway and Workflow

The synthesis of TPFA is fundamentally a two-step process:

  • Thionation: Conversion of trimethyl phosphonoformate to trimethyl thiophosphonoformate using a thionating agent such as Lawesson's Reagent (LR) or Phosphorus pentasulfide ( P4​S10​ )[1][5].

  • Saponification (Alkaline Hydrolysis): Cleavage of the methyl ester groups under basic conditions to yield trisodium thiophosphonoformate[4].

TPFA_Synthesis A Trimethyl phosphonoformate (Precursor) C Trimethyl thiophosphonoformate (Intermediate) A->C Reflux, Aprotic Solvent B P4S10 or Lawesson's Reagent B->C S for O exchange E Trisodium thiophosphonoformate (TPFA Salt) C->E Saponification D NaOH / H2O (Hydrolysis) D->E Cleaves methyl esters

Workflow for the laboratory synthesis of thiophosphonoformic acid (TPFA) via thionation and hydrolysis.

Quantitative Reaction Parameters

The choice of thionating agent dictates the stoichiometric ratios and the purification approach. The table below summarizes the quantitative parameters for the two primary thionation methodologies validated in the literature[1][4][5].

ParameterLawesson's Reagent (LR) MethodPhosphorus Pentasulfide ( P4​S10​ ) Method
Precursor Trimethyl phosphonoformateTrimethyl phosphonoformate
Molar Ratio (Precursor : Agent) 1.0 : 1.1 (Slight excess)1.0 : 0.5
Solvent System Polar aprotic (e.g., Toluene, THF)Non-polar or aprotic solvent
Reaction Temperature RefluxReflux
Primary Advantage High regioselectivity, milder conditionsCost-effective for larger scale scale-up
Intermediate Yield 32% - 67% (dependent on substitution)High (distillation directly from mixture)

Step-by-Step Experimental Protocol

Note: The following protocol utilizes the P4​S10​ methodology due to its efficiency in yielding the trimethyl thiophosphonoformate intermediate, which can be directly distilled[5].

Phase 1: Thionation to Trimethyl Thiophosphonoformate

Rationale: An aprotic solvent is strictly required to prevent the premature hydrolysis of the ester precursor and to avoid the violent decomposition of P4​S10​ in the presence of protic species.

  • Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1.0 molar equivalent of trimethyl phosphonoformate.

  • Solvent Addition: Dissolve the precursor in an appropriate volume of a dry, non-polar or aprotic solvent (e.g., anhydrous toluene).

  • Reagent Introduction: Slowly add 0.5 molar equivalents of P4​S10​ to the stirring solution[5]. (Causality: The 0.5:1 ratio ensures sufficient sulfur transfer while minimizing the formation of intractable phosphorus-sulfur byproducts).

  • Reflux: Heat the reaction mixture to reflux under an inert atmosphere (Nitrogen or Argon) until complete conversion is observed via TLC or 31P NMR. The conversion of the P=O bond to a P=S bond typically induces a significant downfield shift in the 31P NMR spectrum.

  • Isolation: Cool the mixture to room temperature. The trimethyl thiophosphonoformate intermediate can be isolated directly from the reaction mixture via fractional distillation under reduced pressure to achieve a high-purity product[5].

Phase 2: Alkaline Hydrolysis to TPFA (Trisodium Salt)

Rationale: Basic hydrolysis is preferred over acidic hydrolysis. Acidic conditions can lead to the undesired cleavage of the sensitive phosphorus-sulfur ( P=S ) double bond, whereas controlled alkaline conditions selectively saponify the methyl esters to yield the stable trisodium salt[1][5].

  • Aqueous Base Preparation: Prepare a standardized aqueous solution of Sodium Hydroxide (NaOH). A minimum of 3.0 molar equivalents of NaOH is required to fully deprotect the three methyl ester groups.

  • Hydrolysis Reaction: Slowly add the purified trimethyl thiophosphonoformate to the stirring NaOH solution at 0°C to 5°C to control the exothermic saponification process.

  • Maturation: Allow the reaction to warm to room temperature and stir until the hydrolysis is complete.

  • Precipitation and Purification: The resulting trisodium thiophosphonoformate (Thiovir™) can be precipitated from the aqueous layer by the addition of a cold, miscible anti-solvent (e.g., ethanol or acetone)[4][5].

  • Validation: Filter the precipitate, wash with cold ethanol, and dry under vacuum. Confirm the structure and purity using 1H , 13C , and 31P NMR, alongside elemental analysis[1].

Analytical and Self-Validating Checks

To ensure the integrity of the synthesized TPFA, the following self-validating analytical checks must be performed:

  • 31P NMR Spectroscopy: The shift from the phosphonoformate precursor to the thiophosphonoformate intermediate is the primary indicator of successful thionation. The P=S resonance will appear significantly downfield compared to the P=O resonance[1].

  • Mass Spectrometry: Electrospray ionization (ESI-MS) should confirm the exact mass. For TPFA ( CH3​O4​PS ), the monoisotopic mass is approximately 141.95 Da[6].

  • pH Monitoring: During Phase 2, the pH must remain strongly basic (>10) to ensure complete formation of the trisodium salt and prevent the formation of mixed protonated/sodium species.

Sources

Application

Application Note: Thiophosphonoformic Acid as a Putative Inhibitor for Modulating Polymerase Chain Reaction

For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the exponential amplification of specific DNA sequences. The fidelity and efficiency of PCR are governed by a complex interplay of reaction components, including the DNA polymerase, deoxynucleoside triphosphates (dNTPs), and various ions. The catalytic mechanism of DNA polymerase involves the incorporation of dNTPs into a growing DNA strand, with the concomitant release of a pyrophosphate (PPi) molecule. An accumulation of PPi can lead to a feedback inhibition of the polymerase, thereby limiting the overall efficiency of the PCR.[1][2] This has led to the exploration of pyrophosphatases in PCR to enhance yield.[1][2] Conversely, the targeted inhibition of DNA polymerase is a valuable tool in various research and therapeutic contexts.

Phosphonoformic acid (PFA), also known as foscarnet, is a well-characterized antiviral agent that acts as a pyrophosphate analog.[3][4] It functions by non-competitively binding to the pyrophosphate-binding site of viral DNA polymerases, thereby halting DNA chain elongation.[3][5][6] Thiophosphonoformic acid, a thio-analog of PFA, has also been described as an inhibitor of viral reverse transcriptase.[7] This suggests its potential as a modulator of DNA polymerase activity in other contexts, such as PCR.

This application note provides a theoretical framework and a hypothetical protocol for the use of thiophosphonoformic acid as an inhibitor in PCR. The information is intended for researchers, scientists, and drug development professionals interested in exploring novel mechanisms of PCR modulation and developing new enzymatic inhibitors.

Mechanism of Action: A Postulated Model

Based on its structural similarity to phosphonoformic acid, thiophosphonoformic acid is postulated to act as a non-competitive inhibitor of DNA polymerase. The proposed mechanism involves the binding of thiophosphonoformic acid to the pyrophosphate binding site on the polymerase-DNA complex. This binding event is thought to occur after the incorporation of a dNTP and prevents the subsequent release of pyrophosphate, effectively stalling the enzyme and preventing further extension of the DNA strand. This mode of inhibition is independent of the dNTP concentration, a hallmark of non-competitive inhibition.[8][9]

Diagram of Postulated Polymerase Inhibition

G cluster_0 DNA Polymerase Catalytic Cycle cluster_1 Inhibition by Thiophosphonoformic Acid A Polymerase-DNA Complex B dNTP Binding A->B C Nucleotidyl Transfer (DNA Elongation) B->C D Pyrophosphate (PPi) Release C->D G Inhibited Complex: Polymerase-DNA-PPi Analog C->G E Translocation D->E E->A F Thiophosphonoformic Acid (PPi Analog) F->G

Caption: Postulated mechanism of DNA polymerase inhibition by thiophosphonoformic acid.

Hypothetical Protocol for PCR Inhibition

The following protocol is a starting point for evaluating the inhibitory potential of thiophosphonoformic acid in a standard PCR setup. Note: This is a hypothetical protocol and requires optimization for specific targets, polymerases, and experimental goals.

Reagent Preparation and Handling

a. Thiophosphonoformic Acid Stock Solution:

  • Synthesis and Purity: Thiophosphonoformic acid is not readily commercially available and may require custom synthesis.[7][10][11][12][13] Ensure the compound is of high purity to avoid confounding results.

  • Handling: Thiophosphate compounds should be handled with care in a well-ventilated area or a chemical fume hood.[14][15][16][17] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[14][18]

  • Storage: Store the solid compound and stock solutions at -20°C, protected from light and moisture.[14] The stability of thiophosphonoformic acid in aqueous solution is not well-documented; therefore, it is recommended to prepare fresh dilutions for each experiment or store aliquots at -80°C for short-term use.

b. Preparation of a 10 mM Stock Solution:

  • Accurately weigh the required amount of thiophosphonoformic acid.

  • Dissolve in nuclease-free water to a final concentration of 10 mM.

  • Adjust the pH to 7.0-7.5 with NaOH, as acidic conditions can affect PCR efficiency.

  • Filter-sterilize the solution through a 0.22 µm filter.

  • Store in small aliquots at -20°C.

Experimental Setup for Concentration Optimization

This experiment aims to determine the optimal concentration range of thiophosphonoformic acid for PCR inhibition. A concentration gradient is used to identify the IC50 (half-maximal inhibitory concentration).

a. PCR Reaction Components:

ComponentFinal Concentration
10X PCR Buffer1X
dNTPs200 µM each
Forward Primer0.5 µM
Reverse Primer0.5 µM
DNA Template1-10 ng
Taq DNA Polymerase1.25 units/50 µL
Thiophosphonoformic AcidSee table below
Nuclease-free waterto 50 µL

b. Thiophosphonoformic Acid Dilutions:

Prepare serial dilutions of the 10 mM stock solution to achieve the desired final concentrations in the PCR reactions.

TubeFinal Concentration (µM)
10 (No inhibitor control)
21
35
410
525
650
7100
8250
9500
101000
11No Template Control (NTC)

c. Thermal Cycling Conditions (for a ~500 bp target):

StepTemperature (°C)DurationCycles
Initial Denaturation952 minutes1
Denaturation9530 seconds30-35
Annealing55-6530 seconds
Extension721 minute/kb
Final Extension725 minutes1
Hold4

d. Analysis of Results:

  • Agarose Gel Electrophoresis: Visualize the PCR products on a 1.5% agarose gel stained with a DNA-binding dye. The intensity of the PCR product band should decrease with increasing concentrations of thiophosphonoformic acid.

  • Real-Time PCR (qPCR): For a quantitative analysis, perform the experiment on a real-time PCR instrument using a DNA-binding dye (e.g., SYBR Green) or a probe-based assay. The cycle threshold (Ct) or quantification cycle (Cq) value will increase with higher concentrations of the inhibitor.

Experimental Workflow Diagram

G A Prepare 10 mM Thiophosphonoformic Acid Stock Solution B Create Serial Dilutions (0 - 1000 µM) A->B C Set up PCR Reactions with Varying Inhibitor Concentrations B->C D Perform Thermal Cycling C->D E Analyze Results D->E F Agarose Gel Electrophoresis E->F Qualitative G Real-Time PCR (qPCR) Analysis E->G Quantitative H Determine IC50 F->H G->H

Caption: Workflow for determining the inhibitory concentration of thiophosphonoformic acid in PCR.

Data Interpretation and Expected Outcomes

The inhibitory effect of thiophosphonoformic acid on PCR is expected to be dose-dependent. The table below illustrates the anticipated results from a qPCR experiment.

Final Inhibitor Conc. (µM)Expected Cq ValueExpected Melt CurveExpected Gel Band Intensity
0 (Control)~20Sharp, single peakStrong
1~21Sharp, single peakStrong
5~23Sharp, single peakModerate
10~25Sharp, single peakModerate
25~28Sharp, single peakWeak
50~32Sharp, single peakVery Weak
100>35 or UndeterminedNo peakNo band
250UndeterminedNo peakNo band
500UndeterminedNo peakNo band
1000UndeterminedNo peakNo band
NTCUndeterminedNo peakNo band

Troubleshooting and Considerations

  • Inhibitor Potency: The inhibitory concentration will likely vary depending on the specific DNA polymerase used. Some polymerases may be more or less sensitive to pyrophosphate analogs.

  • Magnesium Concentration: As a charged molecule, thiophosphonoformic acid may chelate magnesium ions, which are essential for polymerase activity. If inhibition is observed at very low concentrations, consider titrating the magnesium chloride concentration in the PCR to see if the effect can be rescued.

  • Non-specific Inhibition: At high concentrations, any compound can non-specifically inhibit PCR. It is crucial to establish a clear dose-response curve and, if possible, perform kinetic studies to confirm the mechanism of inhibition.

  • Stability: The stability of thiophosphonoformic acid under thermal cycling conditions is unknown. Degradation of the inhibitor could lead to a loss of inhibitory effect over the course of the PCR.

Conclusion

Thiophosphonoformic acid represents a potential tool for the controlled inhibition of PCR. Based on the well-established mechanism of its analog, phosphonoformic acid, it is hypothesized to act as a non-competitive inhibitor of DNA polymerase. The protocols and data presented here provide a foundational framework for researchers to begin exploring the utility of this compound in modulating PCR and for the broader study of enzyme inhibition. Further characterization of its inhibitory properties and stability is warranted to fully understand its potential applications.

References

  • Methods for preventing inhibition of nucleic acid synthesis by pyrophosphate. Google Patents.
  • Pyrophosphate analogues in pyrophosphorolysis reaction catalyzed by DNA polymerases. National Library of Medicine. URL: [Link]

  • Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid. Google Patents.
  • Pyrophosphate analogues as inhibitors of DNA polymerases of cytomegalovirus, herpes simplex virus and cellular origin. National Library of Medicine. URL: [Link]

  • Triazophos. PubChem. URL: [Link]

  • Facilitation of polymerase chain reaction with thermostable inorganic pyrophosphatase from hyperthermophilic archaeon Pyrococcus horikoshii. National Library of Medicine. URL: [Link]

  • Improving PCR efficiency with inorganic pyrophosphatase. LOUISiana Digital Library. URL: [Link]

  • Evaluation and Development of Methodologies for the Synthesis of Thiophosphinic Acids. The Journal of Organic Chemistry. URL: [Link]

  • FOSCAVIR (foscarnet sodium) INJECTION. U.S. Food and Drug Administration. URL: [Link]

  • Noncompetitive Inhibition of DNA Polymerase β by a Nonnative Nucleotide. National Library of Medicine. URL: [Link]

  • foscarnet sodium injection. Dailymed. URL: [Link]

  • Thiophosphinic Acids: Historic Overview and Recent Advances in their Synthesis and Applications. Bentham Science. URL: [Link]

  • What is the mechanism of Foscarnet Sodium? Patsnap Synapse. URL: [Link]

  • Randomized multicenter trial of foscarnet versus ganciclovir for preemptive therapy of cytomegalovirus infection after allogeneic stem cell transplantation. Blood. URL: [Link]

  • MATERIAL SAFETY DATA SHEET. Generic. URL: [Link]

  • A fluorescence-based assay for monitoring DNA polymerase activity. Analytical Biochemistry. URL: [Link]

  • Foscarnet. National Library of Medicine. URL: [Link]

  • Evaluation and Development of Methodologies for the Synthesis of Thiophosphinic Acids. Figshare. URL: [Link]

  • Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts. National Library of Medicine. URL: [Link]

  • SAFETY DATA SHEET. AgNova Technologies. URL: [Link]

Sources

Method

Application and Protocol for the Mass Spectrometric Analysis of Thiophosphonoformic Acid

Introduction Thiophosphonoformic acid (TPFA) is an organophosphorus compound of significant interest in medicinal chemistry and drug development. As a thio-analogue of phosphonoformic acid (Foscarnet), a known antiviral...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Thiophosphonoformic acid (TPFA) is an organophosphorus compound of significant interest in medicinal chemistry and drug development. As a thio-analogue of phosphonoformic acid (Foscarnet), a known antiviral agent, TPFA is investigated for its potential therapeutic properties. Accurate and reliable analytical methods are crucial for its characterization, quantification in various matrices, and for metabolic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for the analysis of such polar and thermally labile compounds. This application note provides a detailed protocol for the analysis of thiophosphonoformic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and discusses the characteristic fragmentation patterns observed. This guide is intended for researchers, scientists, and drug development professionals working with TPFA and related compounds.

Chemical Structure and Properties

Thiophosphonoformic acid is a structural analogue of phosphonoformic acid where one of the oxygen atoms in the phosphono group is replaced by a sulfur atom. This substitution influences its chemical properties, including its acidity and behavior in a mass spectrometer.

  • Molecular Formula: CH₃O₃PS

  • Molecular Weight: 142.06 g/mol

  • Structure: alt text

Due to its acidic nature, TPFA is expected to be readily analyzed in negative ion mode electrospray ionization (ESI) mass spectrometry.

Principle of LC-MS/MS Analysis

The analysis of thiophosphonoformic acid is optimally performed using LC-MS/MS. The liquid chromatography system separates TPFA from other components in the sample matrix. The separated analyte is then introduced into the mass spectrometer. Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like TPFA, as it is a "soft" ionization method that minimizes in-source fragmentation and primarily produces the deprotonated molecule [M-H]⁻.

In the tandem mass spectrometer, the [M-H]⁻ precursor ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass analyzed, producing a characteristic fragmentation pattern that can be used for sensitive and specific quantification and structural confirmation. Given its acidic protons on the phosphono and carboxylic acid moieties, negative ion mode ESI is the logical choice for the analysis of TPFA.[1][2][3]

Experimental Protocol

This protocol outlines the steps for sample preparation and LC-MS/MS analysis of thiophosphonoformic acid.

Materials and Reagents
  • Thiophosphonoformic acid reference standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Ammonium hydroxide (for pH adjustment)

  • Formic acid (for mobile phase)

  • 0.2 µm syringe filters

Standard and Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following procedure is recommended for the preparation of standards and samples for analysis.[4][5][6][7][8]

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of thiophosphonoformic acid reference standard and dissolve it in 1 mL of LC-MS grade water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of 50:50 (v/v) acetonitrile:water to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation:

    • For aqueous samples, dilute the sample with 50:50 (v/v) acetonitrile:water to bring the analyte concentration within the calibration range.

    • For biological matrices (e.g., plasma, urine), a protein precipitation step is recommended. Add three parts of cold acetonitrile to one part of the sample. Vortex vigorously and then centrifuge to pellet the precipitated proteins. The supernatant can then be diluted as needed.

    • For all samples, filter through a 0.2 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions for the analysis of thiophosphonoformic acid. These may need to be optimized for specific instruments and applications.

Table 1: LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnReversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage-3.5 kV
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MS Scan ModeMultiple Reaction Monitoring (MRM)

Results and Discussion: Fragmentation Pattern of Thiophosphonoformic Acid

The fragmentation of thiophosphonoformic acid in the gas phase provides a unique fingerprint for its identification and quantification.

Precursor Ion

In negative ion mode ESI, thiophosphonoformic acid readily loses a proton to form the [M-H]⁻ precursor ion at an m/z of 141.0.

Collision-Induced Dissociation (CID) and Fragmentation Pathways

Upon collision-induced dissociation, the precursor ion of thiophosphonoformic acid is expected to fragment through several key pathways. The fragmentation of the analogous phosphonoformic acid (Foscarnet) in negative ion mode has been reported to yield a transition of m/z 125.1 → 62.9.[9][10] This provides a strong basis for predicting the fragmentation of TPFA.

The primary fragmentation pathways for the [M-H]⁻ ion of thiophosphonoformic acid are proposed as follows:

  • Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids. The loss of a neutral CO₂ molecule (44 Da) from the precursor ion at m/z 141.0 would result in a fragment ion at m/z 97.0.

  • Cleavage of the C-P Bond: The bond between the carboxyl carbon and the phosphorus atom can cleave, leading to the formation of the thiophosphate ion [PO₂S]⁻ at m/z 79.0.

  • Loss of H₂S: The loss of a neutral hydrogen sulfide molecule (34 Da) from the precursor ion would result in a fragment ion at m/z 107.0.

  • Loss of HPO₂S: A major fragment is anticipated from the cleavage of the C-P bond with a hydrogen rearrangement, leading to the loss of neutral thiophosphorous acid (HPO₂S, 82 Da), resulting in a formate ion [HCOO]⁻ at m/z 45.0.

Based on these predicted pathways, the following MRM transitions are proposed for the sensitive and specific detection of thiophosphonoformic acid.

Table 2: Proposed MRM Transitions for Thiophosphonoformic Acid

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
141.097.0CO₂
141.079.0HCOOH + P
141.045.0HPO₂S

The following diagram illustrates the proposed fragmentation pathways for thiophosphonoformic acid.

G precursor [M-H]⁻ m/z 141.0 frag1 [M-H-CO₂]⁻ m/z 97.0 precursor->frag1 - CO₂ frag2 [PO₂S]⁻ m/z 79.0 precursor->frag2 - HCOOH frag3 [HCOO]⁻ m/z 45.0 precursor->frag3 - HPO₂S

Caption: Proposed Fragmentation of Thiophosphonoformic Acid.

Method Validation and Performance

To ensure the reliability of the analytical method, it is essential to perform a thorough validation according to established guidelines. Key validation parameters include:

  • Linearity: The method should demonstrate a linear response over the defined concentration range of the calibration curve.

  • Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) should be assessed at multiple concentration levels.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix should be evaluated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined.

  • Matrix Effects: The influence of the sample matrix on the ionization of the analyte should be investigated to ensure that it does not lead to ion suppression or enhancement.

Conclusion

This application note provides a comprehensive protocol for the analysis of thiophosphonoformic acid using LC-MS/MS. The described method, utilizing electrospray ionization in negative ion mode, offers a sensitive and specific approach for the quantification and structural confirmation of this important compound. The proposed fragmentation patterns and MRM transitions serve as a robust starting point for method development and routine analysis in research and drug development settings. The successful application of this method will facilitate a better understanding of the pharmacological and metabolic properties of thiophosphonoformic acid.

References

  • Armstrong, J. L., Dills, R. L., & Fenske, R. A. (2014). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Analytical and bioanalytical chemistry, 406(29), 7575–7586. [Link]

  • Armstrong, J. L., Dills, R. L., Fenske, R. A., & Yost, M. G. (2014). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. CDC Stacks. [Link]

  • Cajka, T., & Fiehn, O. (2014). Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling. Methods in molecular biology (Clifton, N.J.), 1198, 75–80. [Link]

  • Cajka, T., & Fiehn, O. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in molecular biology (Clifton, N.J.), 1198, 75-80. [Link]

  • Chhina, J., & Britz-McKibbin, P. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules (Basel, Switzerland), 28(16), 6109. [Link]

  • Fukuda, T., et al. (2022). Use of liquid chromatography-tandem mass spectrometry for foscarnet quantification in human serum and cerebrospinal fluid. Rapid communications in mass spectrometry : RCM, 36(7), e9255. [Link]

  • Hess, S. (2008). LC-MS-based procedures for monitoring of toxic organophosphorus compounds and verification of pesticide and nerve agent poisoning. Analytical and bioanalytical chemistry, 391(1), 1-22. [Link]

  • Fukuda, T., et al. (2021). Use of liquid chromatography–tandem mass spectrometry for foscarnet quantification in human serum and cerebrospinal fluid. ResearchGate. [Link]

  • Lagana, A., et al. (2002). Trace Level Determination of Organophosphorus Pesticides in Water with the New Direct-Electron Ionization LC/MS Interface. Analytical Chemistry, 74(13), 3042-3050. [Link]

  • López Gresa, M. P., & Caballero Vizcaino, M. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. Universitat Politècnica de València. [Link]

  • University of California, San Diego. (n.d.). Sample preparation for the ES/MS. UCSD Chemistry and Biochemistry. [Link]

  • Norin, G. (2018). Development of UPLC-MS/MS method for the determination of polar metabolites. DiVA. [Link]

  • Lau, C., et al. (1998). Characterization of Polyphosphates by Electrospray Mass Spectrometry. Analytical Chemistry, 70(19), 4042-4048. [Link]

  • Lehmann, W. D., & Linti, G. (2015). Microquantification of inorganic and organic phosphate by negative ion electrospray tandem mass spectrometry. Analytical and bioanalytical chemistry, 407(10), 2639–2645. [Link]

  • Soulet, F., et al. (2015). Sample preparation for polar metabolites in bioanalysis. Analyst, 140(12), 3857-3868. [Link]

  • Unknown. (n.d.). Electrospray Ionization – ESI. SlidePlayer. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiophosphoric acid. PubChem. [Link]

  • Bowie, J. H., & Eichinger, P. C. H. (1990). Collision-induced dissociations of deprotonated phosphorus esters. Specific proton transfer accompanying fragmentation. Journal of the Chemical Society, Perkin Transactions 2, (11), 1809-1814. [Link]

  • D'Agostino, P. A., & Lippingcott, W. T. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (Basel, Switzerland), 24(4), 654. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiophosphoric acid o-((adenosyl-phospho)phospho)-s-acetamidyl-diester. PubChem. [Link]

  • Bowers, M. T., et al. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. [Link]

  • Santos, L. S. (Ed.). (2010). Reactive Intermediates: MS Investigations in Solution. Wiley-VCH. [Link]

  • Mandal, A. K., & Chowdhury, P. K. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-10. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Lorenz, M., et al. (2022). Effect of Electric Fields on the Decomposition of Phosphate Esters. ACS Applied Materials & Interfaces, 14(30), 35157–35166. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiophosphoric Acid Decyl Ester. PubChem. [Link]

  • Indira Gandhi National Open University. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • National Center for Biotechnology Information. (n.d.). diethyl O-thiophosphoric acid. PubChem. [Link]

  • Chen, X., & Siu, K. W. M. (2007). Mechanistic Investigation of Phosphate Ester Bond Cleavages of Glycylphosphoserinyltryptophan Radical Cations under Low-Energy Collision-Induced Dissociation. ResearchGate. [Link]

  • García, M. S., et al. (2006). Determination of foscarnet (trisodium phosphonoformate) in pharmaceutical preparations by high-performance liquid chromatography. ResearchGate. [Link]

  • Lorenz, M., et al. (2022). Effect of Electric Fields on the Decomposition of Phosphate Esters. ACS Applied Materials & Interfaces, 14(30), 35157-35166. [Link]

  • Garg, U., & Zhang, Y. V. (Eds.). (2016). Clinical applications of mass spectrometry in biomolecular analysis: methods and protocols. Springer. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiophosphoric acid. PubChem. [Link]

  • De Ceuleneer, M., et al. (2018). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Journal of the American Society for Mass Spectrometry, 29(11), 2137-2153. [Link]

  • Hulaj, G., et al. (2021). Validated Modernized Assay for Foscarnet in Pharmaceutical Formulations Using Suppressed Ion Chromatography Developed through a Quality by Design Approach. Molecules (Basel, Switzerland), 26(21), 6695. [Link]

  • Ejsing, C. S., et al. (2006). Collision-induced dissociation pathways of yeast sphingolipids and their molecular profiling in total lipid extracts. Rapid communications in mass spectrometry : RCM, 20(13), 1973-1983. [Link]

  • Gergely, V., et al. (2016). Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds Related to the Chemical Weapons Convention by Electron Ionization and Electrospray Ionization Tandem Mass Spectrometry. Rapid communications in mass spectrometry : RCM, 30(24), 2585-2593. [Link]

  • SPCGC AJMER. (n.d.). Fragmentation Pattern in Mass Spectra. SlideShare. [Link]

Sources

Application

Application Note: Preparation, Dilution, and Handling of Thiophosphonoformic Acid (TPFA) Stock Solutions

Overview & Scope Thiophosphonoformic acid (TPFA, also known as thio-foscarnet or Thiovir) is a potent antiviral agent and a critical reagent in drug development for viral polymerase inhibition. As a mono-sulfur analogue...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Scope

Thiophosphonoformic acid (TPFA, also known as thio-foscarnet or Thiovir) is a potent antiviral agent and a critical reagent in drug development for viral polymerase inhibition. As a mono-sulfur analogue of the well-characterized drug phosphonoformic acid (PFA), TPFA requires specialized handling protocols. This application note provides drug development professionals and assay scientists with a self-validating, causality-driven methodology for preparing, storing, and diluting TPFA stock solutions to ensure maximum stability and reproducibility in in vitro assays.

Mechanistic Insights & Chemical Causality (The "Why")

Understanding the structural and chemical behavior of TPFA is essential for preventing assay failure. By replacing an oxygen atom with sulfur, TPFA exhibits lower polarity, which significantly enhances its cell-penetration capabilities and alters its solubility profile compared to PFA (1[1]). Biologically, TPFA acts as a pyrophosphate analog. It selectively binds to the pyrophosphate-binding site of viral polymerases—most notably HIV reverse transcriptase (RT)—preventing the cleavage of pyrophosphate from deoxynucleotide triphosphates and effectively terminating viral DNA chain elongation (1[1]).

MOA HIV Viral Entry & Uncoating RT Reverse Transcriptase (Active Site) HIV->RT Block Competitive Inhibition at Pyrophosphate Site RT->Block TPFA TPFA (Pyrophosphate Analog) TPFA->Block Halt Viral DNA Chain Termination Block->Halt

Diagram 1: Logical relationship of TPFA mechanism of action inhibiting HIV Reverse Transcriptase.

The Hydrolysis Challenge: This structural modification introduces specific stability challenges. The phosphorus-sulfur (P=S or P-S) bond in thiophosphonoformate derivatives is thermodynamically less stable than its P=O counterpart, making the molecule highly susceptible to hydrolysis in aqueous environments, particularly under pH extremes (2[2]). For this reason, preparing primary stock solutions in anhydrous Dimethyl Sulfoxide (DMSO) is critical for preserving compound integrity during long-term storage (3[3]).

Physicochemical Properties & Storage Data

To establish a self-validating protocol, the physical parameters of the compound must dictate the handling environment. Below is a summary of the quantitative data driving the experimental design:

ParameterSpecification / ConditionScientific Rationale
Primary Solvent 100% Anhydrous DMSOPrevents premature aqueous hydrolysis of the P-S bond.
Stock Concentration 20 mMStandard high-concentration stock suitable for 400× dilutions.
Aqueous Solubility High (if Trisodium salt) / Low (Free acid)The free acid form requires DMSO; salts can be diluted in aqueous buffers.
Storage Temperature -80°CMinimizes thermal degradation kinetics of the thio-analog.
Freeze-Thaw Cycles Maximum 1 cyclePrevents condensation (moisture introduction) into the anhydrous stock.

Experimental Protocol: Stock Preparation & Workflow

Workflow Step1 1. Weigh TPFA (Use desiccated environment) Step2 2. Dissolve in Anhydrous DMSO (Target: 20 mM Stock) Step1->Step2 Step3 3. Aliquot into Sterile Tubes (50-100 µL to avoid freeze-thaw) Step2->Step3 Step4 4. Store at -80°C (Protect from moisture/light) Step3->Step4 Step5 5. Thaw on Ice & Dilute (Aqueous buffer right before use) Step4->Step5

Diagram 2: Step-by-step experimental workflow for TPFA stock preparation.

Part A: Preparation of 20 mM TPFA Stock Solution

Note: Perform all steps in a low-humidity environment to maintain the anhydrous state of the solvent.

  • Equilibration: Remove the lyophilized TPFA powder from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes to prevent ambient condensation from forming on the powder.

  • Weighing: Weigh the required mass of TPFA into a sterile, amber microcentrifuge tube. (Example: For a free acid MW of ~142.03 g/mol , weigh 2.84 mg).

  • Dissolution: Add exactly 1.0 mL of 100% Anhydrous DMSO (sealed under argon) to achieve a 20 mM stock solution (3[3]).

  • Homogenization: Vortex gently for 30 seconds. If the compound does not fully dissolve, sonicate in a room-temperature water bath for 1–2 minutes. Do not heat the solution.

  • Aliquoting: Immediately divide the 20 mM stock into 50 µL or 100 µL single-use aliquots in tightly sealed, sterile tubes.

  • Storage: Flash-freeze the aliquots on dry ice and transfer them to a -80°C freezer.

Part B: Serial Dilution for In Vitro Assays

Aqueous dilution must be performed immediately prior to the assay to mitigate hydrolysis.

  • Thawing: Remove a single 50 µL aliquot of the 20 mM TPFA stock from -80°C and thaw strictly on ice.

  • Intermediate Dilution (400× High-Test): Dilute the 20 mM stock into complete assay medium or sterile dH2​O to create a working stock that is 400× the desired maximum assay concentration (4[4]).

  • Serial Dilution: In a 96-well intermediate "titertube" plate, perform serial 1:2 or half-log dilutions using the complete assay medium to generate an 8-point or 6-point concentration curve (3[3], 4[4]).

  • Final Transfer: Transfer the diluted compounds into the final microtiter assay plate containing the viral polymerase/RT reaction mixture. Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation.

References

  • US5072032A - Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid Source: Google Patents URL
  • US8633219B2 - Combination therapy Source: Google Patents URL
  • US6444837B1 - Synthesis and antiviral activity of a series of pyrophosphate analogs Source: Google Patents URL
  • ChemInform Abstract: DBU-Catalyzed Synthesis of Insecticidal Thiophosphoryl Xanthates Source: ResearchGate URL

Sources

Method

Application Note: NMR Spectroscopy Characterization of Thiophosphonoformic Acid (TPFA)

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Area: Antiviral Drug Development, Organophosphorus Chemistry, Structural Elucidation Introduction & Mechanistic Context Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Area: Antiviral Drug Development, Organophosphorus Chemistry, Structural Elucidation

Introduction & Mechanistic Context

Thiophosphonoformic acid (TPFA), frequently formulated as its trisodium salt (Thiovir), is a potent thio-analogue of the established antiviral agent phosphonoformic acid (PFA, Foscarnet)[1]. By selectively inhibiting HIV-1 reverse transcriptase (RT) and various herpesvirus DNA polymerases, TPFA represents a critical scaffold in antiviral drug development[2].

The synthesis of TPFA typically proceeds via the thionation of a phosphonoformate ester (e.g., trimethyl phosphonoformate, Me₃PFA) using phosphorus pentasulfide (P₄S₁₀) or Lawesson’s Reagent, followed by alkaline hydrolysis[1]. Because the structural difference between the inactive precursor and the active thio-analogue is a single atomic substitution (oxygen to sulfur), multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for monitoring reaction conversion, confirming regioselectivity, and validating the structural integrity of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive, self-validating protocol for the NMR characterization of TPFA and its synthetic intermediates, explaining the physical causality behind the observed spectral phenomena.

Experimental Design & Causality

To build a robust analytical workflow, the experimental choices must be grounded in the fundamental quantum mechanical behavior of the molecules:

  • ³¹P Deshielding Effect: The substitution of a highly electronegative oxygen atom (P=O) with a larger, more polarizable sulfur atom (P=S) fundamentally alters the electron density shielding the phosphorus nucleus. This causes a massive downfield chemical shift. While oxo-phosphonates typically resonate near δ 0–5 ppm, thiophosphonates resonate significantly further downfield (e.g., δ 64.9 ppm for the trimethyl ester)[1]. This wide spectral separation allows ³¹P NMR to act as a background-free, quantitative tool for monitoring thionation.

  • Spin-Spin Coupling (J-Coupling) Diagnostics: The direct phosphorus-carbon bond in the phosphonoformate backbone is diagnostic. In ¹³C NMR, this bond manifests as an exceptionally large one-bond coupling constant ( 1JCP​≈227 Hz)[1]. Observing this massive doublet confirms that the P-C backbone has not been cleaved during the harsh thionation or hydrolysis steps[3].

  • Self-Validating Decoupling: To ensure the system is self-validating, our protocol recommends acquiring a fully coupled ³¹P spectrum (without ¹H decoupling) as a secondary QC step. The six equivalent protons of the two methoxy groups in the ester intermediate will split the ³¹P signal into a predictable septet ( n+1 rule), providing absolute confirmation of the substitution pattern prior to hydrolysis.

Workflow Visualization

The following diagram maps the logical progression of the synthesis and the specific analytical checkpoints required to validate the molecular structure at each stage.

Workflow Me3PFA Trimethyl Phosphonoformate (Me3PFA) Thionation Thionation Reaction (P4S10, Toluene, 70-80°C) Me3PFA->Thionation Me3TPFA Trimethyl Thiophosphonoformate (Me3TPFA Intermediate) Thionation->Me3TPFA NMR_Ester ³¹P NMR Validation Confirm shift to δ ~64.9 ppm Me3TPFA->NMR_Ester Aliquot Sampling Hydrolysis Alkaline Hydrolysis (NaOH, Aqueous) Me3TPFA->Hydrolysis Proceed if pure TPFA Trisodium Thiophosphonoformate (TPFA / Thiovir) Hydrolysis->TPFA NMR_Final Final QC (¹H, ¹³C, ³¹P NMR) Verify Purity & Structure TPFA->NMR_Final Final Product

Figure 1: Synthesis and NMR validation workflow for thiophosphonoformic acid (TPFA).

Quantitative Data Presentation

The table below summarizes the expected multinuclear NMR chemical shifts and coupling constants for the critical intermediate, Trimethyl thiophosphonoformate (Me₃TPFA) , acquired at 360 MHz (¹H)[1].

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (Hz)Structural AssignmentCausality / Diagnostic Value
³¹P{¹H} 64.9SingletP=S (Thiophosphonate core)Downfield shift confirms successful O S substitution[1].
¹³C 167.5Doublet, 1JCP​≈227 C=O (Carbonyl carbon)Massive 1-bond coupling confirms intact P-C backbone[1].
¹³C 54.5Doublet, 2JCP​≈6 POCH₃ (Phosphorus methoxy)2-bond coupling confirms attachment to phosphorus[1].
¹³C 52.9SingletCOCH₃ (Carbonyl methoxy)Lack of splitting confirms attachment to carbonyl, not phosphorus.
¹H 3.89Singlet, 3HCOCH₃ (Carbonyl methoxy)Integrates to 3 protons; isolated from phosphorus spin system[1].
¹H 3.85Multiplet, 6HPOCH₃ (Phosphorus methoxy)Integrates to 6 protons; split by ³¹P ( 3JHP​ )[1].

(Note: Upon basic hydrolysis to the trisodium salt (Thiovir), the methoxy signals in ¹H and ¹³C will disappear, but the diagnostic ³¹P downfield shift and the massive 1JCP​ coupling on the carbonyl carbon will remain intact.)

Step-by-Step Experimental Protocols

Sample Preparation
  • Solvent Selection:

    • For the ester intermediate (Me₃TPFA): Dissolve 15–20 mg of the sample in 0.6 mL of Benzene-d₆ or CDCl₃[1].

    • For the final API (Trisodium TPFA): Dissolve 20 mg in 0.6 mL of D₂O, as the salt is highly polar and insoluble in organic solvents.

  • Reference Standards:

    • Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C referencing (δ 0.00 ppm)[1].

    • For ³¹P, use an external coaxial insert containing 85% H₃PO₄ (δ 0.00 ppm) to prevent sample contamination[1].

Spectrometer Setup & Acquisition Parameters

The following parameters are optimized for a standard 400 MHz or 600 MHz NMR spectrometer.

Protocol A: ³¹P{¹H} NMR (Reaction Monitoring & Purity)

  • Observation Frequency: 161.9 MHz (on a 400 MHz system).

  • Spectral Width (SW): Set to a minimum of 250 ppm (from +150 ppm to -100 ppm) to ensure both the unreacted phosphonoformate (~0 ppm) and the thiophosphonoformate (~65 ppm) are captured without aliasing.

  • Relaxation Delay (D1): Phosphorus nuclei often exhibit long longitudinal relaxation times ( T1​ ). Set D1 to 3.0 seconds . Causality: A truncated delay will result in incomplete relaxation, leading to inaccurate integration ratios between the P=O and P=S species.

  • Decoupling: Apply WALTZ-16 ¹H decoupling. If strict quantitation is required, use inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which artificially inflates the signal of phosphorus atoms directly coupled to protons.

Protocol B: ¹³C{¹H} NMR (Backbone Integrity)

  • Observation Frequency: 100.6 MHz (on a 400 MHz system).

  • Number of Scans (NS): Minimum 256 scans due to the low natural abundance of ¹³C (1.1%) and the splitting of the carbonyl signal into a doublet, which halves the signal-to-noise ratio per peak.

  • Digital Resolution: Ensure the acquisition time (AQ) is at least 1.5 seconds to provide sufficient digital resolution to accurately measure the 1JCP​ (~227 Hz) and the much smaller 2JCP​ (~6 Hz) coupling constants[1].

Data Processing and Validation
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H, 1.0 Hz for ¹³C, and 2.0 Hz for ³¹P to optimize the signal-to-noise ratio without obscuring the critical 2JCP​ fine structure.

  • Phase the spectra manually. Zero-order phase correction is critical for the ³¹P spectrum to ensure accurate integration of the baseline.

  • Self-Validation Check: If the ¹H integration of the POCH₃ peak (δ 3.85) to the COCH₃ peak (δ 3.89) deviates from the theoretical 2:1 ratio, suspect partial hydrolysis or incomplete thionation[1]. Cross-reference this immediately with the ³¹P spectrum to check for residual P=O species.

References

  • Source: google.
  • A Convenient Synthesis of Phosphonothioic Acids.
  • Source: google.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of Thiophosphonoformic Acid Derivatives

Welcome to the comprehensive technical support guide for researchers, scientists, and professionals in drug development engaged in the synthesis of thiophosphonoformic acid derivatives. This resource is designed to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and professionals in drug development engaged in the synthesis of thiophosphonoformic acid derivatives. This resource is designed to provide in-depth, field-proven insights to navigate the common challenges encountered during the synthesis and purification of these valuable compounds. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction yields, and ensure the integrity of your final products.

Troubleshooting Guide: A-to-Z Problem Solving

This section addresses specific issues you may encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

Question 1: My reaction yield is significantly lower than expected. What are the most likely causes?

Answer: Low yield in the synthesis of thiophosphonoformic acid derivatives often points to one of two critical steps: incomplete thionation or degradation during workup and purification.

  • Incomplete Thionation: The conversion of the phosphonate starting material to the thiophosphonate is the cornerstone of this synthesis. If the thionating agent, typically Lawesson's reagent, is not fully consumed or is of poor quality, you will be left with a significant amount of your starting material.[1][2] This not only reduces your theoretical yield but also complicates purification due to the similar polarities of the starting material and the product.

  • Degradation During Hydrolysis: The final step to obtain the free acid often involves the hydrolysis of an ester precursor under basic conditions (e.g., using NaOH).[1] If the conditions are too harsh (e.g., high temperature or prolonged reaction time), it can lead to the degradation of the target molecule.[3][4]

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and solvent choice are crucial. For instance, the reaction with Lawesson's reagent typically requires heating in a polar aprotic solvent.[1] Insufficient heating can lead to an incomplete reaction.

Question 2: I'm observing a significant peak in my analysis that corresponds to the P=O analogue of my target molecule. How can I minimize this impurity?

Answer: The presence of the P=O analogue is a direct indication of incomplete thionation. To address this, consider the following:

  • Purity and Stoichiometry of Lawesson's Reagent: Lawesson's reagent can degrade over time. It's crucial to use a high-purity reagent. A slight excess of Lawesson's reagent is often recommended to drive the reaction to completion.[1]

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. The progress of the reaction can be monitored by techniques like ³¹P NMR to confirm the disappearance of the starting phosphonate signal.

  • Solvent Choice: The reaction is typically performed in a polar aprotic solvent.[1] Ensure the solvent is anhydrous, as water can react with Lawesson's reagent.

Question 3: The purification of my crude product is proving difficult, with co-eluting impurities. What strategies can I employ?

Answer: Purification is a well-documented challenge, primarily due to byproducts from Lawesson's reagent that can have similar polarity to the desired thiophosphonoformic acid derivative.[5]

  • Byproduct Removal: A key challenge is the removal of the phosphorus-containing byproducts from Lawesson's reagent. One effective method is to treat the reaction mixture with an alcohol like ethanol or ethylene glycol after the thionation is complete. This converts the byproduct into a more polar species that can be more easily separated during an aqueous workup.[5]

  • Chromatography Optimization: If using preparative HPLC, careful optimization of the mobile phase is critical. A gradient elution with a C18 column is a common starting point.[3] The pH of the mobile phase can also be adjusted to improve the separation of acidic compounds.[3]

  • Precipitation/Crystallization: Depending on the solubility of your product and impurities, precipitation or crystallization can be a powerful purification technique.[1]

Question 4: My final product appears to be unstable, showing degradation over time. What are the stability considerations for these compounds?

Answer: Thiophosphonoformic acid and its derivatives can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.

  • pH Stability: Thioesters tend to be more stable under acidic to neutral conditions, while the corresponding phosphate esters (P=O) are more stable under alkaline conditions.[6][7] Therefore, storing your purified compound in a slightly acidic buffer or as a solid at low temperatures is recommended.

  • Oxidation of Thiol Groups: If your derivative contains a free thiol group, it can be prone to oxidation to form disulfides.[3] To prevent this, it's advisable to handle and store the compound under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing thiophosphonoformic acid derivatives?

A1: The most widely used method is the thionation of a corresponding phosphonoformate ester using Lawesson's reagent.[1][8] This is followed by hydrolysis of the resulting thiophosphonoformate ester to yield the final thiophosphonoformic acid.[1]

Q2: How can I monitor the progress of the thionation reaction?

A2: ³¹P NMR spectroscopy is an excellent technique for monitoring the reaction. The phosphorus chemical shift of the starting phosphonate will be distinct from that of the thiophosphonate product, allowing you to track the conversion.

Q3: Are there alternatives to Lawesson's reagent?

A3: While Lawesson's reagent is the most common, phosphorus pentasulfide (P₄S₁₀) can also be used for thionation, though it often requires harsher reaction conditions.[2]

Q4: What are the key safety precautions when working with Lawesson's reagent?

A4: Lawesson's reagent can release hydrogen sulfide upon contact with moisture or acids, which is a toxic and flammable gas with a strong, unpleasant odor. Therefore, it should be handled in a well-ventilated fume hood, and all glassware should be thoroughly dried.

Experimental Protocols

Detailed Step-by-Step Methodology: Synthesis of Trisodium Thiophosphonoformate

This protocol is a representative example for the synthesis and purification of a thiophosphonoformic acid salt.

Step 1: Thionation of Trimethyl Phosphonoformate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add trimethyl phosphonoformate.

  • Add a polar aprotic solvent (e.g., anhydrous acetonitrile or THF).

  • Add a slight molar excess (e.g., 1.1 equivalents) of Lawesson's reagent.[1]

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or ³¹P NMR until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

Step 2: Workup and Byproduct Removal

  • Add an excess of ethanol to the cooled reaction mixture and stir for 1-2 hours. This step is designed to convert the Lawesson's reagent byproducts into more polar, water-soluble species.[5]

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and perform an aqueous workup.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude trimethyl thiophosphonoformate.

Step 3: Hydrolysis to Trisodium Thiophosphonoformate

  • Dissolve the crude trimethyl thiophosphonoformate in a minimal amount of a suitable solvent.

  • With vigorous stirring at room temperature, add a solution of sodium hydroxide (e.g., 10N NaOH).[1]

  • The reaction is often exothermic and may become cloudy.[1] Continue stirring for a short period (e.g., 5-10 minutes).

  • The trisodium salt may precipitate out of the solution.

Step 4: Purification by Precipitation

  • The precipitated solid can be collected by filtration.

  • Wash the solid with a suitable solvent (e.g., ethanol or acetone) to remove any remaining organic impurities.

  • Dry the purified trisodium thiophosphonoformate under vacuum.

Visualizations

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification start Trimethyl Phosphonoformate thionation Thionation with Lawesson's Reagent in polar aprotic solvent (heat) start->thionation workup Workup & Byproduct Removal (Ethanol Treatment) thionation->workup hydrolysis Basic Hydrolysis (e.g., NaOH) workup->hydrolysis precipitation Precipitation / Crystallization hydrolysis->precipitation hplc Preparative RP-HPLC hydrolysis->hplc Alternative final_product Purified Thiophosphonoformic Acid Derivative precipitation->final_product hplc->final_product G cluster_thionation_issue Thionation Issues cluster_degradation_issue Degradation/Loss Issues start Low Yield of Final Product check_thionation Analyze crude product for starting material (P=O) start->check_thionation incomplete_thionation Significant P=O present? check_thionation->incomplete_thionation optimize_thionation Optimize Thionation: - Increase Lawesson's reagent - Check reagent purity - Increase reaction time/temp incomplete_thionation->optimize_thionation Yes no_incomplete_thionation Minimal P=O present incomplete_thionation->no_incomplete_thionation No check_hydrolysis Review Hydrolysis Conditions: - Too harsh (temp/time)? - pH instability? no_incomplete_thionation->check_hydrolysis check_purification Evaluate Purification: - Product loss during workup? - Co-elution with byproducts? check_hydrolysis->check_purification optimize_purification Optimize Purification: - Implement byproduct removal - Adjust HPLC conditions check_purification->optimize_purification

Caption: A decision tree to troubleshoot low yield in thiophosphonoformic acid derivative synthesis.

Quantitative Data Summary

Table 1: Common Solvents and Conditions for Thionation with Lawesson's Reagent
SolventTypical TemperatureKey Considerations
AcetonitrileRefluxGood solubility for many substrates; ensure it is anhydrous.
Tetrahydrofuran (THF)RefluxCommonly used; ensure it is anhydrous and peroxide-free.
TolueneRefluxHigher boiling point, may be suitable for less reactive substrates.
DioxaneRefluxGood solvent, but higher boiling point and potential for peroxide formation.
Table 2: Hydrolysis Conditions for Phosphonate Esters
ReagentConditionsApplicabilityReference
NaOH (aq)Room TemperatureEffective for simple alkyl esters like methyl or ethyl esters.[1]
HCl (conc.)RefluxHarsher conditions, may be required for more stable esters but risks degradation.[3][4]
HBr/Acetic AcidRefluxAnother strong acidic condition for ester cleavage.[4]

References

  • Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid.
  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

  • Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. PMC. [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. [Link]

  • A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. PMC. [Link]

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journals. [Link]

  • Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. PubMed. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Thiophosphonoformic Acid (TPFA) Formulation

Welcome to the Application Scientist Knowledge Base. As researchers transition from standard phosphonoformic acid (PFA, foscarnet) to its thio-analogue, thiophosphonoformic acid (TPFA), a common hurdle is managing its un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. As researchers transition from standard phosphonoformic acid (PFA, foscarnet) to its thio-analogue, thiophosphonoformic acid (TPFA), a common hurdle is managing its unique solubility profile. While TPFA offers superior cell-membrane penetration, this exact chemical property makes aqueous formulation challenging.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your assays remain robust, reproducible, and scientifically sound.

Section 1: The Mechanistic Causality of TPFA Insolubility

To effectively troubleshoot TPFA, we must first understand the physical chemistry driving its behavior in biological buffers:

  • Reduced Hydrogen Bonding & Polarity : Substituting a phosphonate oxygen with sulfur increases the atomic radius and decreases the electronegativity of the functional group. This reduces the molecule's hydrogen-bonding capacity, lowering the overall polarity of TPFA compared to PFA. This chemical shift drives its enhanced cell-penetration but significantly reduces its water solubility[1].

  • Divalent Cation Chelation : Like its parent compound PFA, TPFA's phosphono-carboxylate backbone acts as a potent bidentate chelator. In viral polymerases, these molecules actively chelate catalytic metal ions (such as Mg²⁺)[2]. In laboratory buffers containing Ca²⁺ or Mg²⁺ (e.g., standard DMEM, Tyrode's solution, or DPBS with calcium), TPFA rapidly forms insoluble coordination polymers that precipitate out of solution.

  • Oxidative Instability : The thio-moiety is susceptible to oxidation in aerated buffers, leading to the formation of insoluble disulfides or higher-order oxidized sulfur species over prolonged benchtop incubation.

Section 2: Frequently Asked Questions (Troubleshooting)

Q1: My TPFA stock crashes out immediately when diluted into my cell culture media. How do I prevent this? Causality : Cell culture media (like DMEM or RPMI) contain high concentrations of calcium and magnesium. TPFA chelates these metals, immediately forming an insoluble salt[2]. Solution : Never dilute concentrated TPFA directly into complete media. Instead, prepare your working dilutions in a metal-free buffer (like 10 mM HEPES or Tris, pH 7.4), and spike it into the media immediately before treating the cells to minimize the time available for crystal nucleation.

Q2: I am trying to make a 100 mM stock in water, but it remains a milky suspension. Is my powder degraded? Causality : TPFA has multiple pKa values. At neutral or slightly acidic pH, the protonated species of TPFA lacks sufficient ionic charge to overcome its inherent lipophilicity[1]. Solution : You must actively titrate the solution. Slowly add 0.1 M NaOH dropwise while vortexing until the pH reaches 7.4 to 7.8. The deprotonation of the phosphonate and carboxylate groups will drastically increase its aqueous solubility.

Q3: My TPFA solution in PBS was clear yesterday, but today it has a fine white precipitate. What happened? Causality : This is likely oxidative degradation of the thio-group rather than simple precipitation, especially if the PBS was metal-free. Solution : TPFA stocks should be prepared fresh or stored at -80°C in single-use aliquots. For prolonged experiments, degassing your buffer and adding a mild reducing agent (e.g., 0.5 mM DTT) can protect the thio-moiety.

TPFA_Troubleshooting Start TPFA Precipitation Detected in Buffer CheckBuffer Does buffer contain Ca2+ or Mg2+? Start->CheckBuffer MetalPrecip Cation Chelation (Insoluble Salt) CheckBuffer->MetalPrecip Yes CheckPH Is pH < 7.0? CheckBuffer->CheckPH No SwitchBuffer Use Metal-Free HEPES or Tris MetalPrecip->SwitchBuffer Protonation Acidic Protonation (Decreased Polarity) CheckPH->Protonation Yes Oxidation Thio-Oxidation (Disulfide Formation) CheckPH->Oxidation No AdjustPH Titrate to pH 7.4 with NaOH Protonation->AdjustPH AddDTT Add 1mM DTT & Degas Buffer Oxidation->AddDTT

Decision tree for diagnosing and resolving TPFA precipitation in biological buffers.

Section 3: Buffer Compatibility and Solubility Metrics

To ensure experimental consistency, adhere to the following empirically derived solubility limits.

Buffer SystemDivalent CationsMax Stable Concentration (25°C)Recommended Use Case
Ultrapure H₂O (pH unadjusted)None< 5 mM (Suspension)Not recommended
Ultrapure H₂O (Titrated to pH 7.5)None~150 mMConcentrated Stock Storage
50 mM Tris-HCl (pH 7.5)None~100 mMEnzymatic Assays (e.g., Polymerase/RT)
10 mM HEPES (pH 7.4)None~100 mMCell-based assay dilutions
DPBS (with Ca²⁺/Mg²⁺)High< 1 mM (Precipitates)Avoid
DMEM / RPMI High< 2 mM (Slow precipitation)Final assay media only (add just-in-time)
Section 4: Validated Experimental Protocols
Protocol 1: Preparation of a Stable 100 mM TPFA Stock Solution

This protocol operates as a self-validating system: the visual clearing of the solution provides real-time confirmation of successful deprotonation and solubilization.

  • Weighing : Weigh the appropriate mass of TPFA powder for a 100 mM final concentration in a sterile, metal-free microcentrifuge tube.

  • Initial Suspension : Add 80% of the final target volume using degassed, nuclease-free water. Vortex for 30 seconds. (Observation: The solution will appear as a cloudy suspension).

  • Titration : Add 1 M NaOH in 1 µL increments. After each addition, vortex vigorously for 10 seconds and check the pH using micro-pH paper or a microelectrode.

  • Validation : Once the pH reaches 7.4–7.6, the solution will rapidly transition from cloudy to completely transparent. Do not exceed pH 8.0, as alkaline hydrolysis may occur.

  • Volume Adjustment : Bring the solution to the final volume with degassed water.

  • Storage : Filter sterilize through a 0.22 µm PTFE filter, aliquot into light-protected tubes, and snap-freeze in liquid nitrogen. Store at -80°C.

Protocol 2: Self-Validating Solubility & Stability Assay (LC-MS / UV-Vis)

Use this workflow to definitively distinguish between reversible metal-induced precipitation and irreversible oxidative degradation.

  • Centrifugation : Spin the problematic TPFA buffer solution at 15,000 x g for 10 minutes to pellet any precipitate.

  • Supernatant Analysis : Measure the supernatant absorbance at 240 nm (UV-Vis) and compare it to a freshly prepared standard curve to quantify the percentage of TPFA lost from the solution.

  • Pellet Recovery (The Validation Step) : Resuspend the pellet in 100 mM EDTA (pH 8.0).

    • Outcome A: If the pellet dissolves instantly, the precipitation was caused by divalent cation chelation (EDTA out-competes TPFA for the metals).

    • Outcome B: If the pellet remains insoluble, the precipitation is likely due to oxidative disulfide formation or covalent degradation. Confirm via LC-MS.

TPFA_Validation Step1 Centrifuge Cloudy TPFA Solution Step2 Isolate Pellet Step1->Step2 Step3 Resuspend in 100 mM EDTA (pH 8.0) Step2->Step3 Decision Does Pellet Dissolve? Step3->Decision ResultA Metal Chelation Confirmed Decision->ResultA Yes ResultB Oxidative Degradation Confirmed Decision->ResultB No

Self-validating assay workflow to determine the root cause of TPFA insolubility.

References
  • Title: Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid (US Patent 5072032A)
  • Title : Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase Source : PubMed Central (NIH) URL :[Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Oxidation and Degradation of Thiophosphonoformic Acid During Storage

Welcome to the technical support guide for thiophosphonoformic acid and related thio-organophosphorus compounds. As researchers and drug development professionals, you understand that the stability and purity of your rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for thiophosphonoformic acid and related thio-organophosphorus compounds. As researchers and drug development professionals, you understand that the stability and purity of your reagents are paramount to achieving reproducible and reliable experimental outcomes. Thiophosphonoformic acid, a molecule of significant interest due to its unique chemical functionalities, is unfortunately susceptible to oxidative and hydrolytic degradation. This guide provides in-depth, field-proven insights into the causes of its degradation and offers robust, actionable protocols to ensure its long-term stability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of thiophosphonoformic acid.

Q1: What makes thiophosphonoformic acid prone to degradation?

The primary site of instability in thiophosphonoformic acid is the thiophosphoryl (P=S) group. The phosphorus-sulfur double bond is more susceptible to oxidation compared to its oxygen analogue, the phosphoryl (P=O) group. This reactivity is the main reason the compound can readily degrade in the presence of atmospheric oxygen, moisture, and other oxidizing agents.[1][2]

Q2: What are the primary degradation pathways I should be concerned about?

The dominant degradation pathway is the oxidation of the thiophosphoryl group to a phosphoryl group, converting thiophosphonoformic acid into its corresponding oxo-analogue.[1][2] This single atomic substitution fundamentally alters the molecule's chemical properties, which can lead to a complete loss of biological activity or function in your experiments. A secondary pathway to consider is hydrolysis, especially under non-neutral pH conditions or in the presence of moisture.[3]

Q3: What are the visible signs of degradation?

While often degradation is chemically subtle and only detectable by analytical methods, you may observe physical changes. These can include:

  • Color Change: The appearance of a yellowish tint or the formation of a yellow solid (elemental sulfur can be a byproduct of oxidation).[2]

  • Phase Separation: In concentrated solutions, you might observe the formation of insoluble particulates.

  • Odor Change: The release of volatile sulfur-containing compounds, although this is less common.

Q4: What are the ideal short-term and long-term storage conditions?

To minimize degradation, stringent storage conditions are necessary. The core principles are to eliminate oxygen, moisture, and light.

Parameter Recommendation Causality (The "Why")
Temperature Long-term: -20°C to -80°C. Short-term: 2-8°C.Lower temperatures slow down the rate of all chemical reactions, including oxidation and hydrolysis.[4]
Atmosphere Inert gas (Argon or Nitrogen)Displacing oxygen is the most critical step to prevent the primary oxidative degradation pathway.
Light Store in amber or opaque containers.UV radiation can provide the activation energy needed to initiate and accelerate oxidative processes.[5]
Moisture Store in a desiccated environment.Moisture can facilitate hydrolysis and may participate in oxidative pathways.[5][6]
pH (for solutions) Neutral pH (if soluble and stable)Both acidic and basic conditions can accelerate the breakdown of organophosphorus compounds.[7]

Q5: Can I use stabilizers or antioxidants?

Yes, the use of antioxidants can provide an additional layer of protection, particularly for solutions. The strategy involves using a synergistic combination of a primary and a secondary antioxidant.[8][9]

  • Primary Antioxidants (Radical Scavengers): These intercept free radicals. A common choice for organic compounds is Butylated Hydroxytoluene (BHT).

  • Secondary Antioxidants (Peroxide Decomposers): These break down hydroperoxides that can form. Phosphite-based antioxidants are often used for this purpose in industrial applications.[10][11]

Crucial Note: The compatibility and efficacy of any antioxidant with your specific experimental system must be validated. Start with low concentrations (e.g., 0.01-0.1% w/v) to avoid interference.

Q6: How does atmospheric oxygen and moisture affect stability?

Atmospheric oxygen is the primary culprit for converting the P=S group to P=O.[1][2] Moisture can act as a reactant in hydrolysis and can also facilitate oxidative reactions.[5] Therefore, proper handling techniques, such as using a glovebox or Schlenk line for aliquoting, are not just recommendations but necessities for maintaining compound integrity.

Q7: What container materials are best for storing this compound?

The choice of container is critical to prevent contamination and degradation.

  • Recommended: Borosilicate glass (Type 1) amber vials with Polytetrafluoroethylene (PTFE)-lined caps.[5] Glass is inert, and the amber color protects from light. PTFE is a highly inert polymer that provides an excellent seal.

  • Avoid: Do not use containers with metallic components that can come into contact with the compound, as some metals can catalyze degradation.[6][12] Ensure plastic containers are of high-density polyethylene (HDPE) or another non-reactive polymer if glass is not an option.[5]

Section 2: Troubleshooting Guide

Encountering unexpected results? Use this guide to diagnose potential issues related to compound stability.

Observed Problem Probable Cause(s) Recommended Solution(s) Preventive Measures
Loss of biological activity or inconsistent assay results. The active compound has degraded, primarily through oxidation to its inactive oxo-analogue.1. Perform a QC check on your stock solution using an appropriate analytical method (see Protocol 3.2). 2. Discard the degraded stock and prepare a fresh solution from a new aliquot of solid compound.Strictly adhere to the recommended storage and handling protocols (see Protocol 3.1). Aliquot the compound upon receipt to avoid multiple freeze-thaw cycles.
Visible color change (e.g., yellowing) or precipitate in solution. Significant oxidation has occurred, potentially forming elemental sulfur or other insoluble byproducts.[2]The stock is compromised and should be discarded.Store aliquots under an inert atmosphere in the dark at ≤ -20°C. Ensure solvents used for solutions are de-gassed.
Appearance of a new, unexpected peak in analytical data (e.g., 31P NMR, LC-MS). A degradation product has formed. An upfield shift in 31P NMR often indicates the formation of the P=O species.1. Identify the degradation product if possible (e.g., via mass spectrometry).[1] 2. Correlate the percentage of the new peak with the loss of activity. 3. Discard the stock if degradation exceeds acceptable limits (e.g., >5%).Implement routine QC checks on stored materials. Reduce the time solutions are kept at room temperature during experiments.
Difficulty dissolving the solid compound. The compound may have degraded or absorbed moisture, altering its physical properties.Test the solubility of a fresh, unopened aliquot. If it dissolves properly, discard the suspect stock.Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Store in a desiccator.

Section 3: Protocols and Methodologies

These protocols provide step-by-step instructions for best practices in handling and quality control.

Protocol 3.1: Recommended Storage and Aliquoting Procedure

This protocol is designed to minimize exposure to oxygen and moisture from the moment of receipt.

Materials:

  • Primary container of thiophosphonoformic acid

  • Inert atmosphere glovebox or Schlenk line with Argon or Nitrogen gas

  • Analytical balance

  • Appropriate number of amber glass vials with PTFE-lined screw caps

  • Spatula, weighing paper

  • Labeling materials

Procedure:

  • Equilibration: Before opening, allow the primary container of the compound to warm to ambient temperature inside a desiccator (approx. 60 minutes). This is a critical step to prevent atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere Transfer: Transfer the primary container and all necessary materials (vials, spatula, etc.) into an inert atmosphere glovebox. If using a Schlenk line, ensure all glassware is properly dried and purged.

  • Aliquoting: Carefully weigh the desired amount of thiophosphonoformic acid for each aliquot. Aim for single-use amounts to avoid repeated opening and closing of containers.

  • Packaging: Transfer each aliquot into a pre-labeled amber glass vial.

  • Inert Gas Backfill: Before sealing, ensure the vial's headspace is filled with the inert gas. If using a Schlenk line, evacuate and backfill the vial with inert gas three times.

  • Sealing: Tightly seal each vial with a PTFE-lined cap. For extra security, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the labeled, sealed aliquots in a freezer at the recommended temperature (-20°C or -80°C). Log the aliquots in your inventory.

Protocol 3.2: Quality Control (QC) Analysis via 31P NMR Spectroscopy

31P NMR is an excellent, direct method to assess the purity and detect the oxidative degradation of phosphorus-containing compounds.[13]

Procedure:

  • Sample Preparation: Under an inert atmosphere, prepare a solution of your thiophosphonoformic acid in a suitable deuterated solvent (e.g., DMSO-d6, D2O) at a known concentration.

  • Reference Standard (Optional but Recommended): Prepare a separate NMR tube with a known phosphorus standard (e.g., phosphoric acid) for chemical shift referencing.

  • Acquisition: Acquire a proton-decoupled 31P NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the Parent Peak: The thiophosphoryl (P=S) group of the parent compound will have a characteristic chemical shift.

    • Look for the Oxidation Product: The corresponding phosphoryl (P=O) group of the oxo-analogue will typically appear at a significantly different chemical shift (often several ppm upfield).

    • Integration: Integrate the area of the parent peak and the degradation peak. The relative integration values provide a quantitative measure of the purity.

    • Purity Calculation: Purity (%) = [Integral of Parent Peak / (Integral of Parent Peak + Integral of Degradation Peak)] x 100.

  • Action: If the purity falls below your experimental threshold (e.g., 95%), the stock should be considered degraded and discarded.

Section 4: Visualizing Degradation and Prevention

Diagram 1: Primary Oxidative Degradation Pathway

DegradationPathway Parent Thiophosphonoformic Acid (Active P=S form) Degraded Oxo-phosphonoformic Acid (Inactive P=O form) Parent->Degraded Oxidation Oxidants Atmospheric O2 Moisture, Light Oxidants->Parent

Caption: Oxidative degradation of the active P=S form to the inactive P=O form.

Diagram 2: Troubleshooting Workflow for Compound Stability

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_reagent Is Compound Integrity Suspect? start->check_reagent visual_inspect Visually Inspect Stock (Solid & Solution) check_reagent->visual_inspect qc_analysis Perform QC Analysis (e.g., 31P NMR) visual_inspect->qc_analysis No visible change or to confirm suspicion decision Degradation > 5% ? qc_analysis->decision discard Discard Stock & Re-evaluate Storage/Handling Protocol decision->discard Yes proceed Compound is Stable. Troubleshoot Other Experimental Variables. decision->proceed No

Sources

Optimization

Optimizing Cell Membrane Permeability for Thiophosphonoformic Acid Compounds

Technical Support Center Welcome to the technical support center for thiophosphonoformic acid (thio-PFA) compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center

Welcome to the technical support center for thiophosphonoformic acid (thio-PFA) compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for optimizing the cell membrane permeability of this unique class of molecules. As Senior Application Scientists, we have compiled this resource to address common challenges and explain the rationale behind key experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are thiophosphonoformic acid compounds and why is their membrane permeability a concern?

A1: Thiophosphonoformic acid (thio-PFA) and its analogs are organophosphorus compounds where a sulfur atom replaces an oxygen atom in the phosphonate group. This substitution can alter the molecule's electronic and steric properties. Like their phosphonate counterparts, these compounds are typically characterized by a high negative charge at physiological pH.[1] This charge makes it difficult for them to passively cross the lipid bilayer of cell membranes, which presents a significant hurdle for their development as therapeutic agents, as they must reach intracellular targets to be effective.

Q2: What is the primary mechanism by which small, charged molecules like thio-PFA cross cell membranes?

A2: While passive diffusion is limited for highly charged molecules, they can sometimes utilize the body's own transport systems. For phosphonates and their analogs, this can include carrier-mediated transport. However, this process is often inefficient. The most successful and widely used method to overcome poor permeability is the prodrug approach .[2] This strategy involves masking the charged phosphonate group with lipophilic, cleavable moieties. These additions neutralize the charge, allowing the molecule to more easily diffuse across the cell membrane. Once inside the cell, enzymes cleave off these masking groups, releasing the active drug.[3] This process can effectively trap the active drug inside the cell, increasing its intracellular concentration.[3]

Q3: What are the most common strategies to enhance the cell membrane permeability of thio-PFA compounds?

A3: The prodrug strategy is the most common and effective approach. Several prodrug technologies have been developed, with some of the most notable being:

  • Acyloxyalkyl Esters (e.g., POM): The pivaloyloxymethyl (POM) prodrug approach masks the phosphonate with a POM group, which is cleaved by intracellular enzymes to release the active compound.[1]

  • Alkoxycarbonyloxyalkyl Esters (e.g., POC): Similar to POM, the isopropyloxycarbonyloxymethyl (POC) strategy is another effective method to increase oral absorption and tissue permeability.[1][3]

  • Phosphoramidates (ProTide): This advanced approach masks the phosphonate with an amino acid ester and an aryl group.[4][5][6] This not only increases lipophilicity for passive diffusion but can also potentially engage amino acid transporters to further enhance uptake.[3] This technology has been successfully used in several FDA-approved antiviral drugs.[4][6]

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your experiments, providing actionable solutions grounded in scientific principles.

Issue 1: Low Cellular Uptake in In Vitro Assays

Q: My thio-PFA analog shows potent activity in cell-free enzymatic assays, but its efficacy drops significantly in cell-based assays. What could be the primary reason and how can I troubleshoot this?

A: This is a classic sign of poor cell membrane permeability. The compound is active against its target but is unable to reach it in sufficient concentrations inside the cell.

Troubleshooting Steps:

  • Confirm Permeability with a Direct Assay:

    • Recommendation: Use a Parallel Artificial Membrane Permeability Assay (PAMPA). This is a cell-free assay that measures a compound's ability to diffuse across a lipid-infused artificial membrane, providing a direct measure of passive permeability.[7][8][9]

    • Interpretation: If PAMPA results show low permeability, it strongly suggests the compound's inherent properties are the primary barrier. If permeability is moderate to high, the issue may be related to active efflux by transporters in your cell-based assay.[9]

  • Investigate Active Efflux:

    • Recommendation: Run your cell-based assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein).

    • Interpretation: If your compound's efficacy significantly increases in the presence of an inhibitor, it indicates that it is a substrate for an efflux pump.[10]

  • Implement a Prodrug Strategy:

    • Recommendation: If passive diffusion is confirmed as the main issue, synthesizing a series of prodrugs is the next logical step. The phosphoramidate (ProTide) approach is a powerful strategy to consider.[4][5][11]

    • Causality: The lipophilic groups mask the charge, facilitating passive diffusion. Once inside the cell, enzymes like cathepsin A and CES1 can initiate the cleavage of the promoieties to release the active drug.[6]

Workflow for Diagnosing Low Cellular Uptake

Caption: Diagnostic workflow for troubleshooting low cellular efficacy.

Issue 2: High Variability in Permeability Assay Results

Q: I am using a Caco-2 permeability assay to assess my thio-PFA prodrugs, but my results are inconsistent between experiments. What are the common sources of variability?

A: The Caco-2 assay is a valuable tool but relies on a living cell monolayer, making it susceptible to variability. Inconsistent results often stem from issues with monolayer health and experimental conditions.[12]

Troubleshooting Steps:

  • Ensure Monolayer Integrity:

    • Recommendation: Always measure the Transepithelial Electrical Resistance (TEER) of your Caco-2 monolayer before and after each experiment.

    • Trustworthiness: Consistent TEER values (literature suggests >500 Ω·cm² for fully formed tight junctions) indicate a healthy, confluent monolayer.[12] A significant drop in TEER after the experiment can suggest that your compound is causing cytotoxicity and compromising the cell barrier.[10][13]

  • Standardize Experimental Conditions:

    • Recommendation: Maintain consistency in all experimental parameters, including incubation time, temperature, and buffer composition. Cell passage number and seeding density can also influence TEER values and permeability.[12]

    • Causality: Permeability is a rate-dependent measurement. Any variations in experimental conditions can lead to inconsistent results.

  • Validate Your Analytical Method:

    • Recommendation: Ensure your analytical method (typically LC-MS/MS) for quantifying the compound is robust and validated.

    • Trustworthiness: Run a standard curve with each analytical batch to ensure accuracy and precision. Be mindful of potential matrix effects from the assay buffer that could interfere with quantification.

Data Presentation: Example TEER Value Log

Transwell ID Pre-Experiment TEER (Ω·cm²) Post-Experiment TEER (Ω·cm²) % Change Monolayer Integrity
A1650640-1.5%Pass
A2630250-60.3%Fail (Cytotoxicity)
B1680675-0.7%Pass

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay offers a high-throughput, cell-free method to evaluate the passive permeability of a compound.[8][14]

Materials:

  • 96-well PAMPA plate system (Donor and Acceptor plates)

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plate reader (UV-Vis) or LC-MS/MS system

Methodology:

  • Prepare Artificial Membrane: Gently add 5 µL of the lecithin/dodecane solution onto the membrane of the donor plate.[14]

  • Prepare Donor Solution: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <5%).[14]

  • Prepare Acceptor Solution: Fill the wells of the acceptor plate with PBS (typically 300 µL).[14]

  • Assemble the PAMPA Sandwich: Place the donor plate onto the acceptor plate.

  • Add Donor Solution: Add the donor solution containing the test compound to the wells of the donor plate (typically 150-200 µL).[14][15]

  • Incubation: Cover the plate assembly and incubate at room temperature for a set period (e.g., 10-20 hours).[14]

  • Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Analyze the compound concentration in the donor and acceptor wells using a suitable analytical method.

  • Calculate Permeability: Calculate the permeability coefficient (Pe) using the appropriate formulas, taking into account the concentrations, volumes, and incubation time.

PAMPA Experimental Workflow

PAMPA_Workflow A 1. Coat Donor Plate (Lecithin in Dodecane) D 4. Assemble Plate Sandwich A->D B 2. Prepare Donor Solution (Compound in PBS) B->D C 3. Prepare Acceptor Solution (PBS) C->D E 5. Incubate (10-20h) D->E F 6. Separate Plates & Sample E->F G 7. Quantify Compound (LC-MS/MS or UV-Vis) F->G H 8. Calculate Permeability (Pe) G->H

Caption: Step-by-step workflow for the PAMPA assay.

References

  • Title: Phosphonate prodrugs: an overview and recent advances - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Creative Biolabs URL: [Link]

  • Title: Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects Source: Frontiers in Chemistry URL: [Link]

  • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol Source: Creative Bioarray URL: [Link]

  • Title: Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy Source: ORCA - Online Research @ Cardiff URL: [Link]

  • Title: The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) Source: BioAssay Systems URL: [Link]

  • Title: PAMPA Permeability Assay Source: Technology Networks URL: [Link]

  • Title: An overview of ProTide technology and its implications to drug discovery Source: ORCA - Cardiff University URL: [Link]

  • Title: ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents Source: NuCana URL: [Link]

  • Title: The ProTide Prodrug Technology: From the Concept to the Clinic Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Evotec URL: [Link]

  • Title: Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides Source: Frontiers in Chemistry URL: [Link]

  • Title: What are the Potential Issues that caused Persistent Low TEER Values in Caco-2 Monolayers on Millicell®-24 Plates ? Source: ResearchGate URL: [Link]

  • Title: What is the normal TEER value for differentiated Caco-2 cells? Source: ResearchGate URL: [Link]

  • Title: Transepithelial Electrical Resistance is Not a Reliable Measurement of the Caco-2 Monolayer Integrity in Transwell Source: Taylor & Francis Online URL: [Link]

Sources

Troubleshooting

reducing cytotoxicity of thiophosphonoformic acid in mammalian cell lines

Welcome to the Technical Support Center for in vitro applications of Thiophosphonoformic Acid (TPFA, also known as ANX-201). As a broad-spectrum antiviral and a thio-analogue of foscarnet (phosphonoformic acid, PFA), TPF...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vitro applications of Thiophosphonoformic Acid (TPFA, also known as ANX-201). As a broad-spectrum antiviral and a thio-analogue of foscarnet (phosphonoformic acid, PFA), TPFA offers distinct advantages in overcoming viral resistance[1][2]. However, its nature as a pyrophosphate analog requires careful assay optimization to prevent artifactual cytotoxicity in mammalian cell lines.

This guide provides researchers and drug development professionals with field-proven insights, troubleshooting steps, and self-validating protocols to successfully mitigate TPFA-induced cytotoxicity.

Pathway Visualization: Mechanisms of TPFA Cytotoxicity

Pathway TPFA TPFA (ANX-201) Chelation Divalent Cation Chelation (Ca2+, Mg2+) TPFA->Chelation High Assay Concentration PolInhib Mammalian DNA Pol Inhibition TPFA->PolInhib Intracellular Uptake Tox1 Cell Detachment & Death Chelation->Tox1 Loss of Integrin Adhesion Tox2 Mitochondrial Toxicity PolInhib->Tox2 Chronic Exposure Sol1 Cation Supplementation Sol1->Chelation Neutralizes Artifacts Sol2 Synergistic Dosing (NRTIs) Sol2->TPFA Lowers Required Dose

Fig 1. TPFA cytotoxicity mechanisms and targeted mitigation strategies.

Section 1: Fundamental FAQs (Mechanisms & Causality)

Q: Why does TPFA cause cell death in mammalian cultures if it is designed to target viral reverse transcriptase? A: TPFA is a pyrophosphate analog. In an in vitro setting, high concentrations of pyrophosphate analogs act as chelating agents, binding extracellular divalent cations like Ca2+ and Mg2+ . This artificial depletion disrupts cadherin and integrin-mediated cell adhesion, leading to anoikis (detachment-induced cell death). Additionally, while TPFA is 2-3 times less inhibitory to human DNA polymerases than its parent compound PFA[1], chronic intracellular accumulation can still cause off-target inhibition of mammalian DNA polymerase gamma, leading to mitochondrial toxicity.

Q: How does synergistic dosing physically reduce TPFA-induced cytotoxicity? A: Cytotoxicity is strictly dose-dependent. Preclinical studies have demonstrated that TPFA exhibits supra-additive (synergistic) activity when combined with nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine or neuraminidase inhibitors like oseltamivir[2][3]. By leveraging this synergy, researchers can reduce the required TPFA dosage by up to 10-to-100 fold[3]. This drastically lowers the working concentration of TPFA in the media, keeping it well below the 50% Cytotoxic Concentration ( CC50​ ) threshold while maintaining robust viral inhibition.

Section 2: Troubleshooting Guide

Issue 1: Rapid detachment of adherent cells (e.g., Vero, HEK-293T) within 2-4 hours of TPFA administration.
  • Root Cause: Acute calcium depletion in the culture media due to TPFA's chelating properties.

  • Causality: Integrins require Ca2+ and Mg2+ to maintain their structural conformation and bind to the extracellular matrix. Chelation causes immediate loss of focal adhesions.

  • Resolution: Perform a divalent cation titration in your media. Supplement standard DMEM/RPMI with an additional 0.5 - 1.0 mM of CaCl2​ or MgSO4​ prior to adding TPFA.

Issue 2: Delayed loss of cell viability (72+ hours) without detachment, accompanied by altered cellular metabolism.
  • Root Cause: Off-target inhibition of mammalian DNA polymerases leading to mitochondrial stress.

  • Causality: Prolonged exposure to high doses of TPFA slowly impairs mitochondrial DNA replication.

  • Resolution: Shift the experimental design from a monotherapy assay to a synergistic combination assay (see Protocol 2). Lower the TPFA concentration and co-administer with an NRTI to achieve the same antiviral efficacy without triggering mitochondrial toxicity[2].

Section 3: Quantitative Data Summary

The following table summarizes the comparative pharmacological and toxicological profiles of TPFA versus its parent compound, PFA.

ParameterPhosphonoformic Acid (PFA / Foscarnet)Thiophosphonoformic Acid (TPFA / ANX-201)Mechanistic Impact on Cytotoxicity
Human DNA Polymerase Inhibition High2-3x Less InhibitoryReduced off-target mammalian cell toxicity during prolonged exposure[1].
Oral Bioavailability ~8%22% - 44.5%Higher bioavailability translates to lower required systemic/in vitro dosing[1].
Synergy with NRTIs AdditiveHighly Synergistic (Supra-additive)Enables up to 100-fold dose reduction, completely avoiding cytotoxic thresholds[2][3].
Renal Function Impact (In Vivo proxy) Severe decrease in creatinine clearanceNegligible effectIndicates significantly lower cellular toxicity in highly metabolic/excretory tissues[1].

Section 4: Optimized Experimental Protocols

Workflow Visualization

Protocol S1 1. Cell Seeding (e.g., PBMCs, Vero) S2 2. Media Preparation (Adjust Ca2+/Mg2+) S1->S2 S3 3. Drug Dosing (TPFA ± NRTI) S2->S3 S4 4. Incubation (48-72h, 37°C) S3->S4 S5 5. Viability Readout (MTT / CellTiter-Glo) S4->S5

Fig 2. Optimized workflow for evaluating TPFA cytotoxicity in vitro.

Protocol 1: Divalent Cation-Balanced Cytotoxicity Assay

Purpose: To accurately measure the true pharmacological cytotoxicity of TPFA by eliminating chelation-induced artifacts.

  • Cell Seeding: Seed mammalian cells (e.g., Vero or PBMCs) in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Media Preparation: Prepare standard culture media (e.g., DMEM with 10% FBS). Aliquot into three batches:

    • Batch A: Standard media (Control).

    • Batch B: Supplemented with 1.0 mM CaCl2​ .

    • Batch C: Supplemented with 1.0 mM MgSO4​ .

  • Drug Dilution: Prepare a serial dilution of TPFA (ranging from 0.1 μM to 1000 μM) in all three media batches.

  • Self-Validating Control Step: Prepare a parallel set of wells using EDTA instead of TPFA at equimolar concentrations. Logic: If the EDTA wells show identical detachment/toxicity to the TPFA wells in Batch A, the observed "toxicity" is purely a chelation artifact.

  • Incubation & Readout: Replace the overnight media with the drug-treated media. Incubate for 72 hours. Perform a CellTiter-Glo (ATP-based) viability assay to quantify metabolically active cells.

Protocol 2: Synergistic Checkerboard Assay (TPFA + Zidovudine)

Purpose: To lower the effective working concentration of TPFA, bypassing its cytotoxic threshold while maintaining viral inhibition.

  • Matrix Setup: In a 96-well plate, set up a 2D checkerboard matrix. Dilute TPFA horizontally (e.g., 0 to 100 μM) and an NRTI like Zidovudine vertically (e.g., 0 to 10 μM).

  • Infection & Dosing: Infect the target cells with the viral vector at the desired MOI. Immediately apply the drug matrix to the cells.

  • Incubation: Incubate for the standard viral replication cycle (typically 48-72 hours).

  • Dual Readout (Self-Validating System):

    • Assay 1 (Efficacy): Measure viral p24 antigen or viral RNA reduction.

    • Assay 2 (Toxicity): Measure host cell viability via MTT assay on a parallel uninfected plate treated with the exact same drug matrix.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI).

    • Logic: A FICI < 0.5 validates true synergy. This confirms that the observed reduction in cytotoxicity is due to the synergistic viral inhibition allowing for a 10-100 fold lower TPFA dose[3], rather than a failure of the assay.

References

  • Simple and Conjugate Bifunctional Thiophosphonates: Synthesis and Potential as Anti-Viral Agents. tandfonline.com.
  • ADVENTRX Pharmaceuticals Inc. Release: ANX-201 Drug Combination Demonstrates Synergistic Activity Against Human and Bird Flu Viruses. biospace.com.
  • Exhibit 99.1 - SEC.gov. sec.gov.

Sources

Optimization

resolving baseline noise in thiophosphonoformic acid chromatography

Focus Area: Resolving Baseline Noise in Thiophosphonoformic Acid (TPFA) Analysis Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basi...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Area: Resolving Baseline Noise in Thiophosphonoformic Acid (TPFA) Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Thiophosphonoformic acid (TPFA, also known as Thiovir) is a highly polar, acidic thio-analogue of foscarnet with potent antiviral properties[1]. Because it lacks a strong UV chromophore and is highly ionized in solution, it is typically analyzed using Ion Chromatography with Suppressed Conductivity Detection (IC-CD) or Ion-Pairing RP-HPLC. These techniques are notoriously susceptible to baseline instability. This guide addresses the root chemical and mechanical causes of these issues.

Diagnostic Logic for Baseline Instability

Before adjusting instrument parameters, you must classify the noise. The following workflow isolates the physical or chemical origin of the baseline disturbance.

BaselineTroubleshooting N1 Observe Baseline Noise in TPFA Analysis N2 Is noise periodic or continuous? N1->N2 N3 Periodic (Pulsations) N2->N3 Yes (Matches pump stroke) N4 Continuous / Drift N2->N4 No (High background) N5 Pump / Check Valve Issue N3->N5 N6 Detector / Suppressor Issue N4->N6 N7 Action: Purge pump, install ceramic valves N5->N7 N8 Action: Clean cell, regenerate suppressor N6->N8

Logical diagnostic workflow for resolving baseline noise in TPFA chromatography.

Expert FAQs: Deciphering Baseline Noise

Q1: Why am I seeing severe baseline drift and continuous noise when analyzing TPFA using Ion Chromatography with Suppressed Conductivity Detection (IC-CD)? A1: In IC-CD, continuous high background noise is typically a symptom of eluent contamination or an exhausted electrolytic suppressor[2]. Suppressed ion chromatography relies on a chemically regenerated membrane to neutralize the eluent and enable part-per-billion (ppb) detection of anions[3]. Causality: If the suppressor fails, or if the eluent contains high levels of ionic impurities, the background conductivity rises. This masks the small conductivity changes produced by the eluting TPFA anion, drastically decreasing the Signal-to-Noise (S/N) ratio[4]. Furthermore, complex sample matrices can contaminate the conductivity detection cell itself[5]. Self-Validating Check: Bypass the analytical column and inject a standard directly into the detector. If the noise persists, the issue is pre-detector (eluent purity or suppressor exhaustion)[2].

Q2: I am using Ion-Pairing RP-HPLC (e.g., with TFA or tetraalkylammonium salts) for TPFA. Why is my UV baseline exhibiting rhythmic, periodic spiking? A2: Periodic baseline noise that matches the pump stroke frequency is almost always hydraulic[6]. In ion-pairing methods, particularly those using Trifluoroacetic Acid (TFA), standard ruby/sapphire check valves can stick, leading to micro-fluctuations in flow rate[7]. Causality: Ion-pairing reagents alter the surface tension and wetting characteristics of the mobile phase. This causes standard check valves to malfunction or "float," leading to pressure ripples that the UV detector registers as periodic baseline noise due to refractive index changes in the flow cell. Self-Validating Check: Change the pump flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). If the period of the baseline noise changes proportionately, the noise is flow-related[6]. Switching to ceramic check valves is a proven resolution for TFA-based runs[7].

Q3: How do I resolve erratic baseline spikes in my LC or IC setup? A3: Erratic, non-periodic spiking often points to electrical disturbances, trapped air bubbles in the flow cell, or oxidized electrical contacts in the detector[8]. Causality: Air bubbles compress and expand irregularly as they pass through the detector cell, causing sudden spikes in light scattering (UV) or resistance (Conductivity)[6]. Alternatively, loose connections or oxidized electrodes create sudden drops in signal transmission[8]. Self-Validating Check: Apply slight backpressure to the detector waste line (using a narrow-bore PEEK tubing). If the spikes disappear, the cause was outgassing/air bubbles in the flow cell.

Quantitative Diagnostic Metrics

To effectively troubleshoot, you must measure the noise. The S/N ratio is defined as the peak height relative to the middle of the noise range divided by the difference between the maximum and minimum baseline signal values[4]. Use the table below to benchmark your system's performance.

Noise CharacteristicPrimary SourceTypical Impact on S/NResolution Metric (Post-Fix Target)
Continuous High Background Suppressor Exhaustion / Dirty CellS/N drops < 3Baseline Conductivity < 2 µS/cm
Periodic Pulsations Pump Check Valves / Air BubblesS/N drops to 5–10Pump Pressure Ripple < 1%
Erratic Spikes Electrical / Detector ContaminationRandom S/N dropsSpike frequency = 0 per hour
Gradual Drift Temperature / Eluent DepletionPoor Peak IntegrationBaseline Drift < 0.1 mAU/hr
Self-Validating Experimental Protocols
Protocol A: IC System Passivation and Suppressor Regeneration

Use this protocol when experiencing continuous high background noise in IC-CD.

  • Causality: Nitric acid oxidizes and removes organic contaminants from the conductivity cell, while sulfuric acid provides the hydronium ions necessary to chemically regenerate the exhausted membrane suppressor[5].

  • Step 1: Disconnect the analytical column to prevent irreversible contamination of the stationary phase.

  • Step 2: Flush the pump and lines with degassed 18.2 MΩ·cm ultrapure water for 30 minutes to remove residual buffer salts.

  • Step 3: Wash the conductivity cell with a 3 mol/L HNO₃ solution, followed immediately by ultrapure water until the pH of the waste line is neutral[5].

  • Step 4: Regenerate the anion suppressor by pumping 0.5 N H₂SO₄ through the regenerant channel at a low flow rate (0.5 mL/min) for 30 minutes.

  • Step 5: Reconnect the system and equilibrate with your standard carbonate/bicarbonate eluent.

  • Self-Validation: Inject a blank (ultrapure water). The system is validated when the chromatogram yields a flat baseline with a background conductivity displayed as < 2 µS/cm. You can also use a 0.001 mol/L KCl solution to verify the cell calibration (should display ~147 µS)[5].

Protocol B: Pump Check Valve Diagnostic for Ion-Pairing HPLC

Use this protocol when experiencing rhythmic, periodic baseline pulsations.

  • Causality: Changing the flow rate alters the frequency of pump-induced hydraulic pulsations but will not affect electronic noise[6]. Ceramic valves resist the surface-tension alterations caused by ion-pairing reagents like TFA[7].

  • Step 1: Record the baseline at your method's standard flow rate (e.g., 1.0 mL/min) and measure the peak-to-peak time interval of the noise.

  • Step 2: Reduce the pump flow to 0.5 mL/min.

  • Step 3: Observe the baseline. Self-Validation: If the peak-to-peak time interval exactly doubles, the noise is definitively flow-related[6].

  • Step 4: Purge the pump with 100% isopropyl alcohol to dislodge any trapped air bubbles[5].

  • Step 5: If the noise persists after purging, power down the pump and replace the primary and secondary ruby check valves with ceramic check valves[7]. Re-equilibrate with the ion-pairing mobile phase and verify a flat baseline.

References
  • Troubleshooting - BASi Source: basinc.com URL: [Link]

  • 5 Ways to Approach Baseline Issues Source: chromatographytoday.com URL:[Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It Source: sepscience.com URL:[Link]

  • The Operation Points, Common Problems, And Solutions of Ion Chromatography Source: drawellanalytical.com URL:[Link]

  • Source: google.com (Patents)
  • A Review of the Analytical Methods Based on Chromatography for Analyzing Glyphosate in Foods Source: intechopen.com URL:[Link]

  • Inorganic Anions - Diduco Source: diduco.com URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing IC50 Assays for Thiophosphonoformic Acid (PTFA)

Welcome to the Technical Support Center for thiophosphonoformic acid (PTFA) assay optimization. This guide is designed for researchers, assay developers, and pharmacologists working with viral polymerase inhibitors. Core...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for thiophosphonoformic acid (PTFA) assay optimization. This guide is designed for researchers, assay developers, and pharmacologists working with viral polymerase inhibitors.

Core Principles: Mechanism of Action & Assay Logic

Thiophosphonoformic acid (PTFA), also known in clinical development as ANX-201 or Thiovir, is a potent pyrophosphate analog that functions as a broad-spectrum viral polymerase and reverse transcriptase inhibitor[1]. Structurally related to foscarnet (phosphonoformic acid, PFA), PTFA exhibits a unique resistance profile and synergistic activity with nucleoside reverse transcriptase inhibitors (NRTIs)[2].

Assay Design Causality: PTFA does not compete with deoxynucleotide triphosphates (dNTPs) for the primary nucleotide-binding site. Instead, it binds directly to the pyrophosphate-binding pocket of the viral polymerase after the phosphodiester bond is formed, but before the pyrophosphate is released. This traps the enzyme in a stable dead-end complex, blocking DNA/RNA chain translocation[2]. Because PTFA interacts directly with the active site's metal-ion architecture, the concentration of divalent cations (like Mg²⁺) in your assay buffer is the single most critical variable governing IC50 reproducibility.

G Pol Viral Polymerase (e.g., HIV-1 RT) Complex Polymerase-Nucleic Acid Complex Pol->Complex Catalysis Phosphodiester Bond Formation (Requires Mg2+) Complex->Catalysis + dNTPs Release Pyrophosphate (PPi) Release & Translocation Catalysis->Release Normal Pathway Inhibition Stable Dead-End Complex (Elongation Arrested) Catalysis->Inhibition Trapped by PTFA PTFA Thiophosphonoformic Acid (PTFA) PTFA->Catalysis Binds PPi Site

Mechanism of action of PTFA inhibiting viral polymerase via the pyrophosphate binding site.

Standardized Step-by-Step Methodology: Radiometric IC50 Assay

To avoid fluorescence quenching artifacts caused by PTFA's reactive thio-group, a radiometric incorporation assay using ³H-dTTP is the gold standard. This protocol is designed as a self-validating system : by including a known reference standard (Foscarnet) and strictly controlling Mg²⁺, the assay inherently flags reagent degradation or buffer drift[3].

Step 1: Reagent & Buffer Preparation

  • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 1 mM DTT, 0.1% BSA.

    • Causality: pH 7.8 ensures optimal ionization of PTFA's carboxylate and thiophosphonate groups. MgCl₂ is kept strictly at 5 mM; excess Mg²⁺ will chelate PTFA, artificially inflating the IC50.

  • Template/Primer: Poly(rA)·oligo(dT)₁₅ at 10 µg/mL.

  • Substrate Mix: 10 µM unlabeled dTTP spiked with 0.5 µCi ³H-dTTP per reaction.

    • Causality: Keeping dNTPs near their Michaelis constant (Kₘ) ensures the assay is sensitive to inhibitors affecting the catalytic cycle without substrate saturation masking the effect.

Step 2: Inhibitor Titration

  • Prepare a 3-fold serial dilution of PTFA in DMSO, yielding final assay concentrations from 100 µM down to 0.01 µM.

  • Self-Validation Step: Prepare a parallel dilution series of Foscarnet (PFA) as a positive control. If the assay is functioning correctly, the IC50 for PFA against HIV-1 RT must fall between 0.5–1.0 µM[3].

Step 3: Reaction Assembly & Incubation

  • Pre-incubate HIV-1 RT (0.5 U/rxn) with the Template/Primer and PTFA dilutions for 10 minutes at 37°C.

    • Causality: Pre-incubation allows the enzyme-template complex to form and equilibrate with the inhibitor before rapid catalysis begins.

  • Initiate the reaction by adding the Substrate Mix. Incubate for exactly 30 minutes at 37°C.

Step 4: Quenching & Detection

  • Quench the reaction by adding an equal volume of ice-cold 10% Trichloroacetic acid (TCA) containing 20 mM sodium pyrophosphate.

    • Causality: TCA precipitates the elongated polymeric DNA, while sodium pyrophosphate competes away any unreacted ³H-dTTP trapped in the matrix, drastically lowering background noise.

  • Filter through GF/C glass microfiber filters, wash extensively with 5% TCA and 95% ethanol, and quantify retained radioactivity via liquid scintillation counting.

Workflow Prep Prepare PTFA Dilutions (0.01 to 100 µM) Enzyme Pre-incubate Enzyme + Primer/Template Prep->Enzyme Reaction Initiate Reaction (Add dNTPs + 3H-dTTP) Enzyme->Reaction Quench Quench Reaction (Add TCA / PPi) Reaction->Quench 30 min at 37°C Filter Filter & Wash (Harvest DNA) Quench->Filter Detect Liquid Scintillation Counting Filter->Detect

Step-by-step radiometric IC50 assay workflow for evaluating PTFA polymerase inhibition.

Quantitative Data & Assay Parameters

Summarized below are the benchmark parameters required to achieve a reproducible IC50 curve for PTFA against standard viral polymerases.

ParameterOptimal ValueScientific Rationale
Buffer pH 7.4 – 7.8Ensures full ionization of PTFA carboxylate/thiophosphonate groups.
[Mg²⁺] 5.0 mMBalances the catalytic requirement of the enzyme without causing excessive PTFA chelation.
Reference IC₅₀ (PTFA) ~1.0 µMBaseline benchmark for HIV-1 RT wild-type inhibition[3][4].
Reference IC₅₀ (Foscarnet) 0.5 – 1.0 µMInternal assay validation control to ensure active enzyme fraction[3].
Substrate [dNTP] Near Kₘ (e.g., 10 µM)Prevents substrate saturation from masking non-competitive inhibition dynamics.
DMSO Tolerance ≤ 1.0% finalPrevents enzyme denaturation and compound precipitation.

Troubleshooting Guide

Q: Why is my PTFA IC50 curve shifting to the right (higher IC50) unexpectedly? A: Causality: PTFA is a highly charged pyrophosphate analog. If your assay buffer contains excessively high Mg²⁺ (e.g., >10 mM) or trace heavy metals, the divalent cations will chelate the thiophosphonate and carboxylate groups of PTFA. This reduces the effective concentration of free inhibitor in the well, artificially inflating the IC50. Solution: Verify that your MgCl₂ concentration is strictly capped at 5 mM and use high-purity, metal-free water for all buffer preparations.

Q: I am seeing high background signal and poor signal-to-noise ratios in my assay. A: Causality: If you are using a fluorescence-based detection method (like PicoGreen or thiol-reactive dyes), PTFA’s reactive thio-group can interact with the fluorophores or quench the emission signal, leading to erratic readouts. Solution: Switch to the radiometric (³H-dTTP) incorporation assay described above. If radiometric assays are not feasible due to safety regulations, utilize a robust Fluorescence Polarization (FP) assay that relies on size-exclusion rather than chemical reactivity.

Q: The Hill slope of my IC50 curve is extremely steep (>2.0). What does this mean? A: Causality: A steep Hill slope often indicates compound aggregation, precipitation, or non-specific stoichiometric inhibition rather than a 1:1 binding event. PTFA can precipitate if the DMSO concentration exceeds 5% in the final assay volume or if the buffer is too acidic. Solution: Ensure the final DMSO concentration is kept at or below 1%. Visually inspect the highest concentration wells (100 µM) under a microscope for micro-precipitates.

Frequently Asked Questions (FAQs)

Q: How stable is PTFA in aqueous solution? A: PTFA (especially when formulated as a sodium salt like Thiovir) is relatively stable in slightly alkaline aqueous solutions (pH 7.5–8.0) but can undergo hydrolysis or oxidation over time. Always prepare fresh working dilutions from a frozen DMSO stock (-20°C) immediately before running the assay to ensure structural integrity.

Q: Does PTFA inhibit human DNA polymerases? A: PTFA exhibits a high therapeutic index. While it potently inhibits viral polymerases (IC50 ~1 µM), its estimated ID50 against mammalian enzymes, such as human DNA polymerase-alpha, is significantly higher (often >100-fold less active)[4]. This selectivity should always be confirmed during counter-screening using purified human polymerases.

Q: Can PTFA be used in combination assays? A: Yes. Preclinical studies have demonstrated that PTFA has synergistic antiviral activity when combined with nucleoside reverse transcriptase inhibitors (NRTIs) like tenofovir and zidovudine[1][2]. When running combination IC50 assays, use a checkerboard matrix format and calculate the Combination Index (CI) using the Chou-Talalay method.

References

  • ADVENTRX Pharmaceuticals Inc. Release: ANX-201 Drug Combination Demonstrates Synergistic Activity Against Human and Bird Flu Viruses. BioSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFABMG6u3JnTYbD2ANuanCfcXvxWpB__H-Dwes4dRgNrFxddwy1wBwxoj6_k5lkcAwOso5dDKMl8LOsia_zfLbE8IJVrONYJxuNJQItpsGzlJ73RzUeD_gcjFaBrF28DJ4Sh3Bg3CYtoQ9YDrpNBY10P7txYMuAKdgod6yPhHHSHEIV0vzTxHZ6CinG4fQLkPB_zqQWAY5a2wQmKLPeMCQXbwMjY2lLI5VCFdJV1rKTINaBSM7nTv5w4PbP3Lsf9k2emnTYbI0k57nk3FCjcT8YTXuJEzu3]
  • US5072032A - Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2z1ET50iLNN-XcNgZF-JooTkjInwD1El0hHi4FEdCkA4Ns9bsrJ6WldDD0DyVa0tz5pxDJ8w8z5xEvoYRxqnIBTfZZbxfj7Luo9_TivfDdOBMdWrmBP2D-U5Vlbipxf_uNhUP_XwOHyo=]
  • ADVENTRX Pharmaceuticals, Inc. SEC.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh7IswtqGllCMudIOxYqV_0hFN4SE5SFp6VZ9uigLkWCMr_LDvBModMgA-owtpoi8aMLeMT7GnnmZWb0VW8A2_S2lD9B7AOhqyNpmL-Ygih50GF0OrqPDD3NlVJaJ1QUVydaTX0G_fkcKw8HKZklaqjgB9bug9O7mlkRwebpj9NADyfOZWnbpB2VckKw==]
  • DE60021500T2 - Preparation of thiophosphonoformate esters. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH32ipMz__lHj2khWd382Od0PlXkbv6AMjZb_pf-xNWc_aA5U3dSuNOxWA4BOjMaI0JOKv7h9N2a0PHU-igfIQ8G7uu0YCAfM16dSz_-o8CBtGefsv5rI2jl7NITsQAI9dFjladw-ryiAWaKw==]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in Thiophosphonoformic Acid (TPFA) Plasma Extraction

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of quantifying thiophosphonoformic acid (TPFA) in bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of quantifying thiophosphonoformic acid (TPFA) in biological matrices.

TPFA is a highly polar, low-molecular-weight polyanion containing both carboxylate and thiophosphate groups. Its structural homology to the antiviral drug foscarnet (phosphonoformic acid) means it suffers from identical bioanalytical hurdles: near-zero retention on standard reversed-phase columns, catastrophic ion suppression from endogenous plasma phospholipids, and severe signal loss due to metal chelation.

This guide provides field-proven, self-validating strategies to overcome these matrix effects and establish a robust LC-MS/MS workflow.

Diagnostic & Resolution Workflow

MatrixEffectResolution Problem High Matrix Effect & Ion Suppression in TPFA LC-MS/MS Cause1 Co-elution with Phospholipids (Poor RP Retention) Problem->Cause1 Cause2 Metal Adsorption (Thiophosphate Chelation) Problem->Cause2 Solution1 Weak Anion Exchange (WAX) SPE Removes neutral/cationic matrix Cause1->Solution1 Extraction Strategy Solution2 Ion-Pairing Chromatography (e.g., Dibutylammonium acetate) Cause1->Solution2 Chromatographic Strategy Solution3 System Passivation (0.1% H3PO4 or PEEK hardware) Cause2->Solution3 Hardware Strategy Result Robust Quantification Recovery >75%, Matrix Effect <15% Solution1->Result Solution2->Result Solution3->Result

Logical workflow for diagnosing and resolving matrix effects and signal loss in TPFA bioanalysis.
Troubleshooting Guides & FAQs

Q1: Why does Protein Precipitation (PPT) result in near-total signal suppression for TPFA? Causality & Solution: PPT only removes large proteins, leaving high concentrations of endogenous phospholipids, salts, and small polar metabolites in the extract. Because TPFA is highly hydrophilic, it fails to partition effectively on standard C18 columns and elutes in the void volume—exactly where these concentrated matrix components co-elute. This competition for charge in the electrospray ionization (ESI) source leads to catastrophic ion suppression. Actionable Step: Switch from PPT to Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE). WAX selectively retains polyanions while allowing matrix components to be washed away.

Q2: How does WAX SPE solve this, and why shouldn't I use Strong Anion Exchange (SAX)? Causality & Solution: TPFA is heavily negatively charged at physiological pH. A WAX sorbent contains a weak base (e.g., a secondary or tertiary amine) that is positively charged at acidic to neutral pH. This creates a strong electrostatic interaction with TPFA, allowing aggressive organic washes (like 100% methanol) to flush away phospholipids without eluting the analyte. We avoid SAX because its quaternary amines bind polyanions so tightly that eluting TPFA would require extreme conditions (e.g., >5% strong acid/base) that could degrade the analyte. Studies on the structural analog foscarnet confirm that WAX SPE can achieve consistent recoveries of 76.0–77.9% with no observable matrix effects[1].

Q3: I've implemented WAX SPE, but my peaks are severely tailing and I'm losing signal across my run. Is this a matrix effect? Causality & Solution: No, this is a hardware-induced analyte loss mechanism. The thiophosphate and carboxylate moieties of TPFA act as strong chelating agents. They bind non-specifically to exposed transition metals (iron, titanium) in the stainless steel tubing, column frits, and ESI needles of the LC-MS/MS system. Actionable Step: You must passivate the system. You can coat the LC-MS/MS pathways by flushing the system with 0.1% phosphoric acid in methanol prior to analysis to saturate the metal binding sites[1]. Alternatively, employ metal-free (PEEK) columns and add a chelator like medronic acid (5 µM) to the mobile phase.

Q4: How can I shift TPFA away from the solvent front to further reduce matrix effects? Causality & Solution: You must increase its lipophilicity dynamically during the chromatographic run by using an ion-pairing reagent in the mobile phase. Dibutylammonium acetate (DBAA) is highly effective for phosphonoformate derivatives[1]. The positively charged dibutylammonium ion pairs with the negatively charged TPFA, forming a neutral, lipophilic complex that retains well on a standard reversed-phase C18 column, shifting the analyte well past the suppression zone.

Validated Experimental Protocol: Self-Validating WAX SPE Workflow

To ensure a self-validating system, every sample must be spiked with a stable isotope-labeled internal standard (SIL-IS) prior to extraction. This internal standard dynamically corrects for any well-to-well variations in recovery or residual matrix suppression.

Step 1: Sample Pre-treatment

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Spike with 10 µL of SIL-IS working solution.

  • Add 200 µL of 2% formic acid in water and vortex for 2 minutes.

  • Causality: Acidification disrupts protein-analyte binding and ensures the carboxylate/thiophosphate groups are appropriately charged for optimal interaction with the WAX sorbent.

Step 2: Sorbent Conditioning

  • Condition a 96-well WAX SPE plate (30 mg/well) with 1 mL of 100% Methanol.

  • Equilibrate with 1 mL of LC-MS grade water.

Step 3: Sample Loading

  • Load the pre-treated plasma onto the WAX plate. Apply a gentle vacuum (1-2 inHg) to achieve a flow rate of 1 drop/second.

  • Causality: The positively charged amine groups on the WAX sorbent electrostatically capture the polyanionic TPFA.

Step 4: Matrix Wash (Critical Step)

  • Wash 1: 1 mL of 2% formic acid in water. (Removes polar neutrals and salts).

  • Wash 2: 1 mL of 100% Methanol. (Removes phospholipids and hydrophobic proteins).

  • Causality: Because the electrostatic bond between TPFA and the WAX sorbent is highly stable, aggressive organic washing can be used without risk of analyte breakthrough. This is the primary mechanism for eliminating matrix effects.

Step 5: Elution

  • Elute the target analytes with 2 x 500 µL of 5% ammonium hydroxide in methanol.

  • Causality: The high pH deprotonates the WAX sorbent (neutralizing its positive charge), thereby breaking the electrostatic interaction and releasing the TPFA into the collection plate.

Step 6: Reconstitution & Analysis

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the initial mobile phase (e.g., containing dibutylammonium acetate for ion-pairing)[1].

  • Inject 10 µL onto a passivated LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics when comparing extraction and chromatographic strategies for polar polyanions (based on validated foscarnet analog data).

Extraction MethodChromatographic StrategyAbsolute Recovery (%)Matrix Factor (MF)*Peak Shape (Asymmetry)
Protein Precipitation (PPT) Standard Reversed-Phase> 85.0%< 0.20 (Severe Suppression)> 2.0 (Severe Tailing)
Liquid-Liquid Extraction (LLE) Standard Reversed-Phase< 10.0% (Too polar)N/AN/A
WAX SPE HILIC (No Passivation)75.0 – 80.0%0.85 – 0.90> 1.8 (Tailing)
WAX SPE Ion-Pairing (DBAA) + Passivation 76.0 – 78.0% 0.95 – 1.05 (No Effect) 1.0 – 1.2 (Symmetrical)

*A Matrix Factor (MF) of 1.0 indicates zero matrix effect. Values < 1.0 indicate ion suppression.

References
  • Use of liquid chromatography–tandem mass spectrometry for foscarnet quantification in human serum and cerebrospinal fluid. Rapid Communications in Mass Spectrometry / ResearchGate. 1

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for Thiophosphonoformic Acid Detection

Authored by: A Senior Application Scientist Introduction: The Analytical Imperative for Thiophosphonoformic Acid Thiophosphonoformic acid, a sulfur-containing analogue of phosphonoformic acid (foscarnet), represents a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Thiophosphonoformic Acid

Thiophosphonoformic acid, a sulfur-containing analogue of phosphonoformic acid (foscarnet), represents a critical analytical target in pharmaceutical development and quality control. As a potential impurity or metabolite, its presence, even at trace levels, can have significant implications for drug safety and efficacy. Therefore, the development and rigorous validation of a sensitive, selective, and reliable quantitative method are not merely procedural hurdles; they are fundamental to ensuring patient safety and regulatory compliance.

This guide provides an in-depth comparison and technical overview of validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for thiophosphonoformic acid. We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind each step, grounded in the authoritative guidelines from global regulatory bodies.

Why LC-MS/MS? The Gold Standard for Sensitivity and Specificity

For the quantification of trace-level analytes in complex biological or chemical matrices, LC-MS/MS is the undisputed gold standard.[1] The power of this technique lies in its synergistic combination of two powerful analytical methods:

  • Liquid Chromatography (LC): This stage provides the physical separation of the target analyte (thiophosphonoformic acid) from other components in the sample mixture. The choice of column chemistry (e.g., Reversed-Phase, HILIC) is critical and depends on the analyte's polarity. For a polar compound like thiophosphonoformic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior choice over traditional C18 columns, as it provides better retention and separation from the solvent front.[2]

  • Tandem Mass Spectrometry (MS/MS): This is the detection phase, offering exceptional specificity. The first mass spectrometer (Q1) isolates the precursor ion (the ionized thiophosphonoformic acid molecule). This isolated ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by a second mass spectrometer (Q3). This precursor-to-product ion transition is a unique molecular signature, virtually eliminating interference from co-eluting matrix components.[3]

This dual-filter approach provides the ultra-high sensitivity and selectivity required to confidently measure thiophosphonoformic acid at the levels demanded by regulatory authorities.

cluster_LC Liquid Chromatography (Separation) cluster_MS Tandem Mass Spectrometry (Detection) Sample Sample Injection LC_Column LC Column (e.g., HILIC) Sample->LC_Column Mobile Phase ESI Ion Source (ESI) LC_Column->ESI Eluent Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Fragment Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Quantify

Fig 1. General workflow of an LC-MS/MS system.

The Regulatory Landscape: A Foundation of Trust

A validation protocol is not arbitrary; it is a systematic process designed to demonstrate that an analytical method is fit for its intended purpose.[4] This process is governed by stringent guidelines from international regulatory bodies, which ensure global harmonization and data integrity. The primary documents guiding this work are:

  • International Council for Harmonisation (ICH): The ICH M10 guideline on Bioanalytical Method Validation is the harmonized standard for industry.[3][5] The recently revised Q2(R2) guideline also provides a comprehensive framework for validating analytical procedures.[4][6][7]

  • U.S. Food and Drug Administration (FDA): Historically a key standard-setter, the FDA's 2018 Bioanalytical Method Validation Guidance has now been superseded by the harmonized ICH M10 guideline for most applications.[1][3][8]

  • European Medicines Agency (EMA): Similarly, the EMA has adopted the ICH M10 guideline, replacing its previous standalone guidance to foster global harmonization.[9][10][11]

These guidelines collectively establish the minimum acceptance criteria for a method to be considered valid, ensuring that the data generated is reliable for making critical decisions in drug development.[3]

Core Validation Parameters: A Deep Dive

Method validation is a comprehensive evaluation of several key performance characteristics. Below, we dissect each parameter, explaining its significance and providing typical experimental designs and acceptance criteria based on the ICH M10 guideline.

cluster_Core Core Performance Metrics cluster_Matrix Matrix-Related Metrics cluster_Stability Stability Metrics Validation Method Validation (ICH M10) Selectivity Selectivity & Specificity Validation->Selectivity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Linearity Calibration Curve (Linearity & Range) Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery Stability Stability (Bench-top, Freeze-thaw, etc.) Validation->Stability

Fig 2. Interconnected pillars of bioanalytical method validation.
Selectivity and Specificity
  • Expertise & Experience: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. For thiophosphonoformic acid, this includes endogenous matrix components, metabolites, impurities, and degradation products. Specificity is the ultimate form of selectivity, proving the method measures only the intended analyte. In MS/MS, the unique precursor-product ion transition (MRM) provides a high degree of inherent specificity.[2]

  • Experimental Protocol:

    • Analyze at least six different blank matrix lots (e.g., plasma, urine) from individual sources.

    • Analyze a blank matrix sample spiked only with the internal standard (IS).

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the IS.

  • Trustworthiness (Acceptance Criteria):

    • Response in blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response.

    • Response in blank samples at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

Sensitivity (Lower Limit of Quantification - LLOQ)
  • Expertise & Experience: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. This is arguably the most critical parameter, as it defines the quantitative floor of your assay. The LLOQ must be low enough to capture the relevant concentrations of thiophosphonoformic acid in study samples.

  • Experimental Protocol:

    • Prepare a set of samples (n ≥ 5) at the proposed LLOQ concentration.

    • Analyze these samples alongside a full calibration curve.

  • Trustworthiness (Acceptance Criteria):

    • The analyte response at the LLOQ must be at least 5 times the response of a blank sample.

    • Accuracy: The mean concentration must be within ±20% of the nominal value.

    • Precision: The coefficient of variation (CV) or relative standard deviation (RSD) must be ≤ 20%.

Calibration Curve (Linearity & Range)
  • Expertise & Experience: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte over a specific range. This range must encompass the expected concentrations in the study samples. A linear relationship, typically achieved using a weighted (1/x or 1/x²) linear regression, is most common and desirable.

  • Experimental Protocol:

    • Prepare a blank sample (matrix with IS) and at least six non-zero calibration standards.

    • The standards should span the expected analytical range, from the LLOQ to the Upper Limit of Quantification (ULOQ).

    • Analyze the curve and fit with an appropriate regression model. This should be performed in at least three separate analytical runs.

  • Trustworthiness (Acceptance Criteria):

    • At least 75% of the non-zero standards must meet accuracy criteria.

    • The back-calculated concentrations of the standards must be within ±15% of the nominal value (±20% for the LLOQ).

    • The correlation coefficient (r²) should ideally be ≥ 0.99.

Accuracy & Precision
  • Expertise & Experience: These two parameters define the reliability of the method. Accuracy is the closeness of the measured value to the true value. Precision is the degree of scatter or variability between repeated measurements. They are evaluated together using Quality Control (QC) samples at different concentrations.

  • Experimental Protocol:

    • Prepare QC samples in the matrix at a minimum of four levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of ULOQ).

    • Intra-run (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-run (Intermediate Precision): Analyze the QC samples in at least three different runs on at least two different days.

  • Trustworthiness (Acceptance Criteria):

    • Accuracy: The mean value should be within ±15% of the nominal value for Low, Mid, and High QCs (±20% for LLOQ).

    • Precision: The CV or RSD should not exceed 15% for Low, Mid, and High QCs (≤ 20% for LLOQ).

ParameterConcentration LevelAcceptance Criteria (ICH M10)
Accuracy LLOQ QCMean ±20% of nominal
Low, Mid, High QCMean ±15% of nominal
Precision (CV/RSD) LLOQ QC≤ 20%
Low, Mid, High QC≤ 15%
Matrix Effect & Recovery
  • Expertise & Experience: The Matrix Effect is the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix. It is a critical parameter in LC-MS/MS and must be carefully assessed. Recovery is the efficiency of the extraction process, measuring how much of the analyte is successfully transferred from the sample to the final extract for analysis. A consistent, though not necessarily complete, recovery is the goal.

  • Experimental Protocol:

    • Prepare three sets of samples at Low and High QC concentrations:

      • Set A: Analyte spiked in neat solution (no matrix).

      • Set B: Analyte spiked into a post-extraction blank matrix sample.

      • Set C: Analyte spiked into the matrix before extraction (standard QC sample).

    • Analyze all sets.

  • Trustworthiness (Acceptance Criteria):

    • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A) . The IS-normalized MF should have a CV ≤ 15% across at least six lots of matrix.

    • Recovery % = (Peak Response in Set C) / (Peak Response in Set B) x 100 . Recovery should be consistent, with a CV ≤ 15%.

Stability
  • Expertise & Experience: This series of experiments ensures that the concentration of thiophosphonoformic acid does not change during sample handling, storage, and processing. This is vital for ensuring the integrity of samples from collection to analysis.

  • Experimental Protocol:

    • Freeze-Thaw Stability: Analyze Low and High QCs after undergoing at least three freeze-thaw cycles.

    • Bench-Top Stability: Analyze Low and High QCs after being left at room temperature for a period that mimics the sample preparation time.

    • Long-Term Stability: Analyze Low and High QCs after storing them at the intended storage temperature (e.g., -80°C) for a duration covering the expected study sample storage time.

    • Stock Solution Stability: Evaluate the stability of the analyte in its stock solution at room temperature and refrigerated conditions.

  • Trustworthiness (Acceptance Criteria):

    • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the premier choice, it is useful to understand its performance relative to other available technologies.

TechniquePrincipleSensitivitySpecificityThroughputKey AdvantageKey Disadvantage
LC-MS/MS Chromatographic separation followed by mass-based detectionVery High (pg/mL to ng/mL)Very HighHighUnmatched sensitivity and specificity for complex matrices.[2]High instrument cost and complexity.
HPLC-UV Chromatographic separation followed by UV light absorptionLow to Moderate (µg/mL)ModerateHighSimple, robust, and widely available.Lacks sensitivity for trace analysis; requires a chromophore.[12][13]
Ion Chromatography (IC) Ion-exchange separation with conductivity detectionModerateModerateModerateExcellent for separating small, charged ions like phosphonates.[14]Can be susceptible to interference from other ions.
Gas Chromatography (GC) Separation of volatile compoundsHighHighModerateExcellent for volatile analytes.Not suitable for non-volatile, polar compounds like thiophosphonoformic acid without derivatization.
Thin-Layer (TLC) Separation on a plate with visualizationLowLowLowInexpensive and simple for qualitative screening.Not quantitative; poor resolution and sensitivity.[15]

Detailed Experimental Protocols

Protocol 1: Accuracy and Precision Batch Run
  • Objective: To determine the intra-run and inter-run accuracy and precision of the method.

  • Materials: Validated stock solutions, blank matrix, QC samples (LLOQ, Low, Mid, High), Calibration Standards, Internal Standard.

  • Procedure:

    • Thaw all samples and standards to room temperature.

    • Prepare the analytical run sequence:

      • Start with a blank matrix sample (double blank).

      • Follow with a blank matrix + IS sample (zero sample).

      • Inject the full calibration curve (e.g., 8 standards from LLOQ to ULOQ).

      • Inject five replicates of each QC level (LLOQ, Low, Mid, High) interspersed throughout the run.

      • Example order: CAL1-8, QC_L_1, QC_M_1, QC_H_1, ..., QC_L_5, QC_M_5, QC_H_5.

    • Process all samples according to the established extraction procedure (e.g., protein precipitation).

    • Inject the processed samples into the LC-MS/MS system.

    • Integrate the resulting chromatograms and construct the calibration curve using a weighted (1/x²) linear regression.

    • Calculate the concentrations of all QC samples using the regression equation.

    • Calculations:

      • For each QC level, calculate the mean, standard deviation (SD), and coefficient of variation (CV % = (SD/Mean) * 100). This is the intra-run precision.

      • Calculate the accuracy (%Bias = ((Mean Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100).

    • Repeat this entire process for at least two more runs on subsequent days.

    • Combine the data from all three runs to calculate inter-run accuracy and precision.

Conclusion

The validation of an LC-MS/MS method for thiophosphonoformic acid is a rigorous, multi-faceted process that forms the bedrock of reliable quantitative analysis. It demands more than just following a protocol; it requires a deep understanding of the scientific principles behind each validation parameter and a commitment to the standards of integrity set forth by regulatory bodies like the ICH. By systematically evaluating selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effects, and stability, researchers can build a robust and defensible method. This ensures that the data generated is of the highest quality, ultimately safeguarding the integrity of the drug development process and protecting public health.

References

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link][9]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. [Link][1]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AAPS Newsmagazine. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link][10]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link][6]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link][11]

  • ICH and FDA Guidelines for Analytical Method Validation. (2026). Lab Manager. [Link][7]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link][4]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link][5]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link][8]

  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. (2022). American Society for Clinical Pharmacology & Therapeutics. [Link][3]

  • Validation of Analytical Procedure Q2(R2) - Draft. (2022). International Council for Harmonisation. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - Draft. (2022). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • High performance liquid chromatography detection method for foscarnet sodium and impurities thereof. (Patent).
  • Validated Modernized Assay for Foscarnet in Pharmaceutical Formulations Using Suppressed Ion Chromatography. (2021). MDPI. [Link][14]

  • TLC Visualization Reagents. EPFL. [Link][15]

  • Determination of foscarnet (trisodium phosphonoformate) in pharmaceutical preparations by high-performance liquid chromatography with ultraviolet detection. (2006). ResearchGate. [Link][12]

  • Determination of foscarnet (trisodium phosphonoformate) in pharmaceutical preparations by high-performance liquid chromatography. (2006). ResearchGate. [Link][13]

  • Determination of Methylphosphonofluoridic Acid in the Environment by Derivatization and LC/MS/MS Analysis. (2025). MDPI. [Link]

  • Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. (2002). Analytical Sciences. [Link]

  • Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous Quantification of Thiopurine Nucleotides in Human Red Blood Cells. (2025). Cureus. [Link][2]

  • Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. (2022). Frontiers in Chemistry. [Link]

  • Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. (2023). Research Square. [Link]

  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. (2022). MDPI. [Link]

  • Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. (2024). Journal of Applied Pharmaceutical Science. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link][16]

  • HPLC Separation of Phosphorous and Phosphoric Acids. SIELC Technologies. [Link]

Sources

Comparative

A Comparative In Vitro Analysis of Thiophosphonoformic Acid and Acyclovir: Efficacy, Mechanism, and Cytotoxicity

Prepared by: Gemini, Senior Application Scientist This guide provides an in-depth comparative analysis of two prominent antiviral compounds, thiophosphonoformic acid (commonly known as Foscarnet) and acyclovir. Developed...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth comparative analysis of two prominent antiviral compounds, thiophosphonoformic acid (commonly known as Foscarnet) and acyclovir. Developed for researchers, scientists, and drug development professionals, this document synthesizes key in vitro experimental data to objectively evaluate their performance, mechanisms of action, and safety profiles. Our analysis is grounded in established experimental protocols, offering both the data and the methodologies required for its validation.

Introduction: Two Distinct Approaches to Herpesvirus Inhibition

The management of herpesvirus infections, including those caused by Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), and Cytomegalovirus (CMV), has been significantly advanced by the development of targeted antiviral agents. Among the most critical of these are Acyclovir and Thiophosphonoformic Acid (Foscarnet).

  • Acyclovir , a synthetic purine nucleoside analogue, represents a cornerstone of antiherpetic therapy.[1][2] Its efficacy is predicated on its selective conversion into an active form within virus-infected cells, a mechanism that ensures high potency and a favorable safety profile.[3]

  • Thiophosphonoformic Acid (Foscarnet) is a structural analogue of pyrophosphate that offers a different therapeutic strategy.[4] It directly inhibits viral enzymes without the need for intracellular activation, providing a crucial alternative for treating infections caused by acyclovir-resistant viral strains.[5][6]

This guide will dissect the fundamental in vitro characteristics of these two agents, exploring the biochemical rationales for their use and presenting the experimental data that defines their antiviral profiles.

Divergent Mechanisms of Viral DNA Polymerase Inhibition

The primary target for both acyclovir and foscarnet is the viral DNA polymerase, an enzyme essential for the replication of the viral genome. However, their methods of inhibition are fundamentally different, a distinction that has significant implications for their activity spectrum and resistance profiles.

Acyclovir: A Substrate for Viral Kinases

Acyclovir's selectivity is a direct result of its mechanism of action, which requires initial phosphorylation by a virus-encoded thymidine kinase (TK).[3] This is a multi-step intracellular process:

  • Viral Thymidine Kinase (TK) Phosphorylation: In an HSV- or VZV-infected cell, the viral TK recognizes acyclovir and catalyzes its conversion to acyclovir monophosphate. This step is inefficiently performed by host cell kinases, concentrating the drug's activity almost exclusively in infected cells.[3][7]

  • Host Cell Kinase Conversion: Cellular guanylate kinase and other enzymes subsequently phosphorylate the monophosphate form to acyclovir diphosphate and then to the active acyclovir triphosphate (ACV-TP).[1][8]

  • Viral DNA Polymerase Inhibition: ACV-TP competitively inhibits the viral DNA polymerase.[1] Furthermore, its incorporation into the growing viral DNA chain results in obligate chain termination because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide.[8]

Acyclovir Mechanism cluster_infected_cell Infected Host Cell ACV Acyclovir ACV_MP Acyclovir Monophosphate ACV->ACV_MP Viral Thymidine Kinase ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Host Guanylate Kinase ACV_TP Acyclovir Triphosphate (Active Form) ACV_DP->ACV_TP Host Kinases vDNAP Viral DNA Polymerase ACV_TP->vDNAP Competitive Inhibition vDNA Viral DNA Replication ACV_TP->vDNA Incorporation & Chain Termination vDNAP->vDNA Elongation ACV_outside Acyclovir (Extracellular) ACV_outside->ACV Enters Cell

Caption: Intracellular activation pathway of Acyclovir.

Thiophosphonoformic Acid (Foscarnet): Direct Polymerase Binding

In stark contrast, foscarnet does not require any intracellular modification to be active. It functions as a non-competitive inhibitor by directly targeting the viral DNA polymerase.[9]

  • Pyrophosphate Analogue: Foscarnet mimics the pyrophosphate molecule that is cleaved from a deoxynucleoside triphosphate (dNTP) during its incorporation into a DNA strand.[4]

  • Direct Inhibition: It reversibly blocks the pyrophosphate-binding site on the viral DNA polymerase, preventing the cleavage of pyrophosphate from the incoming dNTP.[4][10] This stalls the DNA elongation process and halts viral replication. Because it does not require phosphorylation by viral TK, foscarnet remains effective against acyclovir-resistant viruses that have mutations in their TK gene.[4]

Foscarnet Mechanism cluster_infected_cell Infected Host Cell FOS Foscarnet PPi_site Pyrophosphate Binding Site FOS->PPi_site Direct, Reversible Binding dNTPs dNTPs vDNAP Viral DNA Polymerase dNTPs->vDNAP vDNA Viral DNA Replication vDNAP->vDNA DNA Elongation PPi_site->vDNAP Blocks dNTP incorporation FOS_outside Foscarnet (Extracellular) FOS_outside->FOS Enters Cell

Caption: Direct inhibition mechanism of Foscarnet.

In Vitro Antiviral Activity: A Head-to-Head Comparison

The efficacy of an antiviral agent is quantified by its 50% effective concentration (EC₅₀), the concentration required to inhibit viral replication by 50% in vitro. This value is typically determined using assays such as the Plaque Reduction Assay. Below is a summary of reported EC₅₀ values for both compounds against key herpesviruses.

VirusCompoundEC₅₀ (μM)Reference(s)
HSV-1 Acyclovir0.0025 - 8.5[11][12]
Thiophosphonoformic Acid3.0 - 150[13]
HSV-2 Acyclovir0.12 - 10.8 (for VZV)[11]
Thiophosphonoformic Acid~150[13]
VZV Acyclovir0.12 - 10.8[11]
Thiophosphonoformic Acid48 - 90[4]
CMV Acyclovir>10 (generally low activity)[11]
Thiophosphonoformic Acid50 - 800[4]

Analysis of Efficacy:

  • Acyclovir generally demonstrates very high potency against HSV-1, HSV-2, and VZV, with EC₅₀ values often in the low micromolar or even nanomolar range.[11][12] Its activity is notably dependent on the cell type used in the assay, which may be due to differences in drug phosphorylation efficiency.[12] Its efficacy against CMV is limited.[11]

  • Thiophosphonoformic Acid (Foscarnet) shows broad-spectrum activity against all herpesviruses mentioned, including CMV.[4] While its EC₅₀ values are typically higher (indicating lower potency) than those of acyclovir for HSV and VZV, its consistent activity against CMV and acyclovir-resistant HSV strains makes it a vital therapeutic agent.[4][13]

Cytotoxicity and the Selectivity Index

An ideal antiviral drug must inhibit viral replication at concentrations far below those that are toxic to host cells. This relationship is captured by the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates greater selectivity and a better safety profile.

CompoundTypical CC₅₀ (μM) in vitroSelectivity Index (SI) Example (HSV-1)Reference(s)
Acyclovir >20 (often high)>8000 (in macrophages)[3][12]
Thiophosphonoformic Acid ~500~3.3 (using EC₅₀ of 150 μM)[13]

Analysis of Selectivity:

  • Acyclovir exhibits an exceptionally high selectivity index.[12] Its low cytotoxicity is a direct consequence of its reliance on viral thymidine kinase for activation, which minimizes its impact on uninfected host cells.[3]

  • Thiophosphonoformic Acid (Foscarnet) has a narrower therapeutic window, with a lower selectivity index compared to acyclovir.[13] It can inhibit host cell growth at higher concentrations, and its primary dose-limiting toxicity in clinical use is nephrotoxicity.[5][6]

Core Experimental Methodologies

The data presented in this guide are derived from standardized in vitro assays. Understanding these protocols is essential for interpreting the results and designing further comparative studies.

Plaque Reduction Assay (PRA)

The PRA is the gold standard for determining the EC₅₀ of an antiviral compound against cytopathic viruses like HSV.[14][15] It measures the ability of a drug to reduce the number of plaques (zones of cell death) formed by the virus in a cell monolayer.

Protocol Steps:

  • Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., Vero cells) in multi-well plates.[16]

  • Virus Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well).[17]

  • Drug Treatment: After a viral adsorption period (typically 1 hour), remove the virus inoculum. Add a semi-solid overlay medium (e.g., containing methylcellulose) mixed with serial dilutions of the test compound (acyclovir or foscarnet).[18] The overlay restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.[15]

  • Incubation: Incubate the plates for 2-3 days to allow for plaque development.[17]

  • Visualization: Fix the cells (e.g., with methanol) and stain with a dye like crystal violet, which stains viable cells. Plaques appear as clear, unstained zones.[15][16]

  • Data Analysis: Count the number of plaques at each drug concentration. The EC₅₀ is calculated as the concentration that reduces the plaque count by 50% compared to the untreated virus control.[15]

Plaque Reduction Assay Workflow cluster_workflow Plaque Reduction Assay (PRA) A 1. Seed Cells (e.g., Vero) B 2. Infect with Virus (e.g., HSV-1) A->B C 3. Add Overlay with Serial Drug Dilutions B->C D 4. Incubate (2-3 days) C->D E 5. Fix & Stain (Crystal Violet) D->E F 6. Count Plaques & Calculate EC50 E->F

Caption: Workflow for the Plaque Reduction Assay.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral agent, providing a direct measure of replication inhibition.[19][20]

Protocol Steps:

  • Infection and Treatment: Infect cell monolayers with a high multiplicity of infection (MOI) to ensure nearly all cells are infected.[19] Treat the infected cells with various concentrations of the antiviral compound.

  • Incubation: Allow the virus to complete one replication cycle (e.g., 24-48 hours).

  • Harvest: Collect the cell culture supernatant (and/or cell lysates).[20]

  • Titration: Perform a separate titration assay (like a plaque assay or TCID₅₀) on the harvested samples to determine the titer of infectious progeny virus produced at each drug concentration.[20]

  • Data Analysis: The EC₅₀ (or EC₉₀/EC₉₉) is determined as the drug concentration that reduces the viral yield by 50% (or 90%/99%).

MTT Assay for Cytotoxicity (CC₅₀ Determination)

The MTT assay is a colorimetric method used to assess cell viability and determine the CC₅₀ of a compound.[21] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[22][23]

Protocol Steps:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Compound Addition: Add serial dilutions of the test compound to the wells (without virus).

  • Incubation: Incubate for a period equivalent to the antiviral assay (e.g., 2-3 days).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan.[21][24]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solvent) to dissolve the insoluble purple formazan crystals.[22][24]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader (typically at ~570 nm).[23]

  • Data Analysis: The absorbance is proportional to the number of viable cells. The CC₅₀ is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.[22]

MTT Assay Workflow cluster_workflow MTT Cytotoxicity Assay A 1. Seed Cells in 96-well Plate B 2. Add Serial Drug Dilutions A->B C 3. Incubate (2-3 days) B->C D 4. Add MTT Reagent (Incubate 2-4h) C->D E 5. Add Solubilizer to Dissolve Formazan D->E F 6. Read Absorbance & Calculate CC50 E->F

Caption: Workflow for the MTT Cytotoxicity Assay.

Comparative Summary and Field Insights

The in vitro data reveals a clear trade-off between the specific, high-potency action of acyclovir and the broad-spectrum, direct-acting nature of thiophosphonoformic acid.

  • Potency vs. Spectrum: Acyclovir is significantly more potent against its target viruses (HSV, VZV) than foscarnet, a result of its highly efficient trapping within infected cells. However, foscarnet's utility extends to CMV and, crucially, to acyclovir-resistant viral strains that lack a functional thymidine kinase.

  • Safety and Selectivity: Acyclovir's mechanism confers an outstanding in vitro safety profile, as it remains largely inert in uninfected cells. Foscarnet's direct inhibition of polymerases, while effective, occurs at concentrations closer to those that affect host cell processes, resulting in a lower selectivity index.

  • Resistance: Resistance to acyclovir most commonly arises from mutations in the viral TK gene. These mutants remain susceptible to foscarnet. Conversely, foscarnet resistance arises from mutations in the viral DNA polymerase gene, which may or may not confer cross-resistance to acyclovir.

For researchers in drug development, these compounds serve as archetypes for two distinct antiviral strategies. Acyclovir exemplifies the success of a prodrug approach that leverages viral-specific enzymes for activation. Foscarnet demonstrates the value of directly targeting conserved enzymatic sites, a strategy that is particularly valuable for overcoming specific resistance mechanisms and for viruses that do not encode activating enzymes. The choice between these or similar compounds in a research or clinical context is dictated by the specific virus, its resistance profile, and the desired balance between potency and breadth of activity.

References

  • Aciclovir - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Acyclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved March 27, 2026, from [Link]

  • Whitley, R. J., & Gnann, J. W., Jr. (1992). Acyclovir: a decade later. The New England Journal of Medicine, 327(11), 782–789.
  • Littler, E., & Arvin, A. (1998). A Comparative Study of the in vitro and in vivo Antiviral Activities of Acyclovir and Penciclovir. Seminars in Pediatric Infectious Diseases, 9(3), 257-266.
  • Corey, L., & Spear, P. G. (1986). Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 6(1), 1-13.
  • Chrisp, P., & Clissold, S. P. (1991). Foscarnet. A review of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with cytomegalovirus retinitis. Drugs, 41(1), 104–129.
  • MTT Assay Protocol. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • MTT (Assay protocol). (n.d.). Bio-Rad. Retrieved March 27, 2026, from [Link]

  • Wagstaff, A. J., & Bryson, H. M. (1994). Foscarnet. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with viral infections. Drugs, 48(2), 199–226.
  • Virus Yield Reduction Assay Service. (2023, April 10). Labinsights. Retrieved March 27, 2026, from [Link]

  • Antiviral Susceptibility Testing: Herpes Simplex Virus by Plaque Reduction Assay; Approved Standard. (n.d.). ANSI Webstore. Retrieved March 27, 2026, from [Link]

  • Chrisp, P., & Clissold, S. P. (1991). Foscarnet. A review of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with cytomegalovirus retinitis. Drugs, 41(1), 104-129.
  • Virus Yield Reduction Assay. (n.d.). Creative Diagnostics. Retrieved March 27, 2026, from [Link]

  • Foscarnet. (1998, December 1).
  • Foscarnet Treatment of Serious CMV Retinitis Infection in Patients With Acquired Immunodeficiency Syndrome. (n.d.). ClinicalTrials.gov. Retrieved March 27, 2026, from [Link]

  • Virus Yield Reduction Assay Service. (n.d.). IBT Bioservices. Retrieved March 27, 2026, from [Link]

  • A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies. (2017). Frontiers in Microbiology, 8, 164.
  • Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells. (2025, July 8). JoVE.
  • Plaquing Herpes Simplex Viruses. (2021, October 21). JoVE.
  • Plaque Reduction Assay. (2021). Bio-protocol, 11(12), e4045.
  • In Vitro Antiviral Testing. (n.d.). Institute for Antiviral Research, Utah State University. Retrieved March 27, 2026, from [Link]

  • THA inhibits virus replication in vitro. (A) Virus yield reduction... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Helgstrand, E., Johansson, N. G., & Öberg, B. (1980). Synthesis of esters of phosphonoformic acid and their antiherpes activity. Journal of Medicinal Chemistry, 23(4), 368–372.
  • Steele, R. W., Marmer, D. J., & Keeney, R. E. (1980). Comparative In Vitro Immunotoxicology of Acyclovir and Other Antiviral Agents. Infection and Immunity, 28(3), 754-756.
  • Cheng, Y. C., Derse, D., Chen, J. Y., Caradonna, S. J., & Connor, K. (1981). Mode of action of phosphonoformate as an anti-herpes simplex virus agent. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 652(2), 292-303.
  • Andrei, G., Snoeck, R., & De Clercq, E. (2001). The potency of acyclovir can be markedly different in different cell types. Life Sciences, 69(11), 1285–1290.
  • Sharma-Walia, N., & Chandran, B. (2021). Targeting Host Cellular Factors as a Strategy of Therapeutic Intervention for Herpesvirus Infections. Frontiers in Microbiology, 12, 635532.
  • Hassan, S. T. S., & Šudomová, M. (2022). Non-Flavonoid Polyphenols against Human Herpesviruses. Encyclopedia.pub.
  • Lin, Y. S., & Green, M. R. (1991).
  • Maidana, S. S., L-Galia, S., Vissani, A., Gebauer, M., & Wigdorovitz, A. (2018).
  • Honess, R. W., & Watson, D. H. (1977). Herpes simplex virus resistance and sensitivity to phosphonoacetic acid. Journal of Virology, 21(2), 584–600.
  • Maidana, S. S., L-Galia, S., Vissani, A., Gebauer, M., & Wigdorovitz, A. (2018). In vitro comparison of acyclovir, ganciclovir and cidofovir against equid alphaherpesvirus 3 and evaluation of their efficacy against six field isolates. Revista Argentina de Microbiología, 50(4), 375-382.
  • Li, Q., & Li, X. (2021). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Molecules, 26(21), 6567.
  • Elion, G. B. (1982). Mechanism of action and selectivity of acyclovir. The American Journal of Medicine, 73(1, Supplement 1), 7-13.
  • Li, Q., & Li, X. (2021). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Molecules (Basel, Switzerland), 26(21), 6567.
  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2013). Journal of Medicinal Chemistry, 56(17), 6899–6914.
  • Tanabe, K., Takeda, S., & Sato, M. (1989). Cytotoxic effect of acyclovir on cultured mammalian cells to which herpesvirus thymidine kinase gene was introduced. Japanese Journal of Veterinary Research, 37(3-4), 181-188.
  • Pino-Lagos, K., Guo, Y., & Noelle, R. J. (2011). Retinoic acid enhances Foxp3 induction indirectly by relieving inhibition from CD4+CD44hi Cells. The Journal of Immunology, 187(9), 4589–4596.
  • Lee, D. Y., & Sinko, P. J. (2004). Increased acyclovir oral bioavailability via a bile acid conjugate. Pharmaceutical Research, 21(1), 18–25.
  • Cvetković, J., Šegan, S., Zlatović, M., Opsenica, D., & Šolaja, B. (2012). Chemical Stability of New Acyclovir Analogues with Peptidomimetics. Molecules, 17(9), 10797–10806.

Sources

Validation

Benchmarking Thiophosphonoformic Acid (TPFA) Against Standard Reverse Transcriptase Inhibitors: A Comprehensive Guide

The persistent challenge in antiretroviral drug development is the rapid emergence of viral resistance. Prolonged use of standard Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcripta...

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Author: BenchChem Technical Support Team. Date: April 2026

The persistent challenge in antiretroviral drug development is the rapid emergence of viral resistance. Prolonged use of standard Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) inevitably selects for resistant HIV-1 strains. To circumvent this, researchers have turned to pyrophosphate analogs. While phosphonoformic acid (foscarnet/PFA) proved the viability of this class[1], its clinical utility is severely limited by dose-dependent nephrotoxicity[2].

Enter thiophosphonoformic acid (TPFA) , also known in clinical development as ANX-201. As a thio-derivative of foscarnet, TPFA exhibits enhanced selectivity for HIV-1 reverse transcriptase (RT) and a unique capacity to resensitize NRTI-resistant viruses[3],[4]. This guide provides an objective, data-driven benchmark of TPFA against standard RTIs, detailing the mechanistic causality and providing self-validating experimental workflows for laboratory evaluation.

Mechanistic Benchmarking: NRTIs vs. NNRTIs vs. Pyrophosphate Analogs

To understand TPFA’s advantages, one must first analyze the structural and kinetic differences between the three primary classes of RT inhibitors.

  • NRTIs (e.g., Zidovudine/AZT): These are prodrugs that require tri-phosphorylation by host cellular kinases. They act as competitive chain terminators at the dNTP active site. Resistance often occurs via Thymidine Analogue Mutations (TAMs), which allow the RT enzyme to excise the incorporated NRTI using endogenous ATP or pyrophosphate (PPi).

  • NNRTIs (e.g., Nevirapine): These compounds bind to an allosteric hydrophobic pocket near the active site, inducing a conformational change that locks the enzyme in an inactive state. They are highly susceptible to single-point mutations (e.g., K103N).

  • Pyrophosphate Analogs (Foscarnet & TPFA): Unlike NRTIs, these compounds do not require intracellular kinase activation[5]. They directly mimic the pyrophosphate leaving group generated during DNA polymerization. By binding to the PPi exchange site, they block the cleavage of PPi from the incoming dNTP, halting the reaction[5]. Crucially, because TPFA occupies the PPi site, it physically blocks the ATP/PPi-mediated excision mechanism that viruses use to remove NRTIs, thereby resensitizing NRTI-resistant strains [3].

RT_Mechanism cluster_RT HIV-1 Reverse Transcriptase Enzyme Active_Site dNTP Active Site Allosteric_Site NNRTI Allosteric Pocket PPi_Site Pyrophosphate (PPi) Site NRTIs NRTIs (e.g., AZT) Chain Terminators NRTIs->Active_Site Competitive Binding NNRTIs NNRTIs (e.g., Nevirapine) Conformational Blockers NNRTIs->Allosteric_Site Non-competitive PPi_Analogs Pyrophosphate Analogs (TPFA, Foscarnet) PPi_Analogs->PPi_Site Blocks PPi Cleavage

Caption: Mechanistic pathways of HIV-1 Reverse Transcriptase inhibitors targeting distinct binding sites.

Quantitative Performance Comparison

TPFA selectively inhibits HIV-1 RT relative to human DNA polymerase α and various herpesvirus DNA polymerases[6],[7]. The table below consolidates the in vitro efficacy, toxicity, and synergy profiles of these inhibitor classes.

Inhibitor ClassCompoundTarget Binding SiteHIV-1 RT IC 50​ ( μ M)Primary Dose-Limiting ToxicityNRTI Synergy Profile
NRTI Zidovudine (AZT)dNTP Active Site~0.01 - 0.05Bone marrow suppressionN/A
NNRTI Nevirapine (NVP)Allosteric Pocket~0.04Hepatotoxicity / RashAdditive
PPi Analog Foscarnet (PFA)PPi Exchange Site~0.5 - 1.0Severe Nephrotoxicity[2]Additive / Synergistic
Thio-PPi Analog TPFA (ANX-201) PPi Exchange Site~1.0 - 2.0Markedly reduced vs. PFAHighly Synergistic [3]

Note: While TPFA has a higher absolute IC 50​ than AZT, its clinical value lies in its synergistic activity and its ability to act on mutated viral strains where AZT's effective IC 50​ shifts exponentially higher.

Experimental Protocols: Self-Validating Systems

To ensure rigorous benchmarking, the following protocols establish a self-validating system by incorporating orthogonal readouts and internal kinetic controls.

Protocol 1: Cell-Free HIV-1 Reverse Transcriptase Inhibition Assay

Objective: Determine the IC 50​ of TPFA and validate its binding mechanism via substrate competition. Causality & Validation: By running the assay at varying concentrations of natural dNTPs versus varying concentrations of exogenous PPi, researchers can mathematically prove the binding site. A true PPi analog (TPFA) will show IC 50​ shifts dependent on PPi concentration, not dNTP concentration.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant wild-type HIV-1 RT and an NRTI-resistant mutant RT (e.g., K65R). Synthesize TPFA from trimethyl phosphonoformate via a two-step process[6].

  • Reaction Assembly: In a 96-well microtiter plate, combine 50 mM Tris-HCl (pH 7.8), 10 mM MgCl 2​ , 80 mM KCl, and 1 μ g of poly(rA)-oligo(dT) 12−18​ template-primer.

  • Drug Incubation: Add serially diluted TPFA (0.1 μ M to 100 μ M). Include AZT-triphosphate (AZT-TP) as a positive control and a drug-free well as a baseline (100% activity).

  • Initiation: Initiate the reaction by adding 3 H-dTTP (tracer) mixed with unlabeled dTTP.

  • Quenching & Quantification: Incubate at 37°C for 60 minutes. Quench the reaction with 5% cold trichloroacetic acid (TCA) to precipitate the synthesized DNA. Filter through GF/C glass fiber filters, wash with ethanol, and quantify incorporated radioactivity using a liquid scintillation counter.

Protocol 2: Viral Replication Synergy Assay (Checkerboard Profiling)

Objective: Quantify the synergistic antiviral effect of TPFA combined with AZT in HIV-1 infected H9 lymphocytes. Causality & Validation: Self-validation is achieved through the calculation of the Fractional Inhibitory Concentration (FIC) index. By testing each drug alone to find its baseline IC 50​ , any deviation in the combination matrix is mathematically validated as synergistic (FIC < 0.5), additive (FIC = 0.5–1.0), or antagonistic (FIC > 1.0).

Step-by-Step Methodology:

  • Cell Seeding: Seed H9 lymphocytes at 1×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Matrix Preparation: Create a 2D checkerboard matrix in a 96-well plate. Dilute AZT horizontally (e.g., 0 to 0.1 μ M) and TPFA vertically (e.g., 0 to 10 μ M).

  • Infection: Infect the cells with HIV-1 (e.g., HTLV-IIIB strain) at a multiplicity of infection (MOI) of 0.01. Leave one column uninfected as a negative control.

  • Incubation: Culture the plates for 72 hours at 37°C in a 5% CO 2​ humidified incubator.

  • Readout: Harvest the cell-free supernatant and quantify viral replication using a standard HIV-1 p24 antigen ELISA.

  • Isobologram Analysis: Plot the IC 50​ values of the combinations on an isobologram to visually and mathematically confirm the synergistic resensitization of the virus[4].

Synergy_Workflow Step1 1. Viral Culturing (H9 Cells + HIV-1) Step2 2. Checkerboard Matrix (TPFA + AZT Dosing) Step1->Step2 Seed Step3 3. Incubation (72 Hours, 37°C) Step2->Step3 Treat Step4 4. p24 Antigen ELISA (Quantification) Step3->Step4 Harvest Step5 5. Isobologram Analysis (Synergy Calculation) Step4->Step5 Analyze

Caption: Step-by-step workflow for the viral replication synergy assay using checkerboard dosing.

Conclusion

Benchmarking thiophosphonoformic acid against standard RTIs reveals a distinct, highly valuable pharmacological profile. By targeting the pyrophosphate exchange site without the need for intracellular kinase activation, TPFA bypasses traditional resistance pathways. Furthermore, its ability to block the ATP-mediated excision of NRTIs provides a mechanistic rationale for its profound synergy with drugs like AZT, positioning thio-pyrophosphate analogs as critical tools in salvage therapy for highly treatment-experienced patients.

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Comparative

A Comparative Guide to the Toxicity Profiles of Thiophosphonoformic Acid and Phosphonoformic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction Phosphonoformic acid (PFA), commercially known as foscarnet, is an antiviral agent that has seen clinical use, particularly in immunocompromise...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonoformic acid (PFA), commercially known as foscarnet, is an antiviral agent that has seen clinical use, particularly in immunocompromised patients.[1][2][3] Its mechanism of action involves the non-competitive inhibition of the pyrophosphate binding site on viral DNA polymerases, which effectively halts viral replication.[3][4][5][6] While effective, the clinical utility of foscarnet is significantly hampered by its toxicity profile.[1][7] Thiophosphonoformic acid (TPFA), a sulfur-containing analog of PFA, has been investigated for its potential antiviral properties.[8] The substitution of a phosphoryl oxygen with sulfur can modulate the biological activity and pharmacokinetic properties of a molecule. This guide aims to compare the known toxicity of PFA with the largely uncharacterized toxicity of TPFA, providing a framework for future preclinical safety assessments.

Understanding the Known: The Toxicity Profile of Phosphonoformic Acid (Foscarnet)

The toxicity of foscarnet is well-documented, with renal impairment being the most significant dose-limiting factor.[1][3][7][9]

Nephrotoxicity: The Primary Concern

The major toxicity associated with foscarnet is renal impairment.[1][7][9] Studies have shown that a significant percentage of patients treated with foscarnet develop nephrotoxicity, characterized by a rise in serum creatinine.[7][9][10][11] The underlying mechanism is believed to be acute tubular necrosis.[7][10][11] The formation of foscarnet crystals in the glomerular capillaries and tubular lumens has also been reported, suggesting a crystalline nephropathy as another potential cause of kidney injury.[12]

Key Experimental Findings on Foscarnet Nephrotoxicity:

  • Incidence: Reported incidence of foscarnet-induced nephrotoxicity varies widely, from 20% to as high as 66%.[12] In one study, 33% of AIDS patients with CMV retinitis who received foscarnet without adequate hydration developed significant renal impairment.[9]

  • Mechanism: The primary mechanism is acute tubular necrosis.[7][10][11] Foscarnet has also been observed to form crystal deposits in the kidneys.[12]

  • Mitigation: Adequate hydration with isotonic saline has been shown to significantly reduce the risk of nephrotoxicity.[7][9][10]

Other Notable Toxicities of Foscarnet

Beyond the kidneys, foscarnet is associated with a range of other adverse effects:

  • Electrolyte Disturbances: Foscarnet can chelate divalent metal ions, leading to imbalances in plasma minerals and electrolytes.[9] Hypocalcemia, hypomagnesemia, and hypokalemia are common and can lead to symptoms like muscle cramps, twitching, and in severe cases, cardiac arrhythmias and seizures.[1][9]

  • Hematological Effects: Bone marrow suppression is a less common but serious side effect, potentially leading to anemia, leukopenia, and thrombocytopenia.[1]

  • Gastrointestinal Issues: Nausea, vomiting, and diarrhea are frequently reported.[1]

  • Neurological Side Effects: Headaches, dizziness, and seizures have been associated with foscarnet treatment.[1][9]

The following table summarizes the key toxicities of phosphonoformic acid:

Toxicity TypeManifestationsIncidence/Severity
Nephrotoxicity Acute tubular necrosis, crystalline nephropathy, increased serum creatinineHigh (up to 66% in some studies), dose-limiting
Electrolyte Imbalance Hypocalcemia, hypomagnesemia, hypokalemiaCommon, can lead to seizures and cardiac issues
Hematological Anemia, leukopenia, thrombocytopeniaLess common but potentially serious
Gastrointestinal Nausea, vomiting, diarrheaCommon
Neurological Headaches, dizziness, seizuresLess frequent but can be severe

The Unknown: Predicting the Toxicity Profile of Thiophosphonoformic Acid

Direct, publicly available experimental data on the toxicity profile of thiophosphonoformic acid is scarce. However, we can make some informed predictions based on its chemical structure and the known effects of thio-substitution.

The replacement of a phosphoryl oxygen with a "softer" sulfur atom in thiophosphonoformic acid is expected to alter its chemical properties, such as its pKa, bond lengths, and ability to chelate metal ions. These changes, in turn, could influence its biological activity and toxicity.

Potential for Altered Nephrotoxicity

The nephrotoxicity of foscarnet is linked to its high concentration in the urine and its propensity to form crystals.[12] The thio-analog's solubility and crystal lattice energy may differ, potentially altering its tendency to precipitate in the renal tubules. Furthermore, the interaction with renal transporters could be different. A patent for thiophosphonoformic acid suggests that because the thiophosphonate is less like a phosphate, it might have a reduced tendency to deposit in bone, though this claim is not substantiated with direct experimental evidence in the provided materials.[8]

Potential for Altered Systemic Toxicity

The ability of foscarnet to chelate divalent cations is a key driver of its systemic toxicity, particularly electrolyte disturbances.[9] The substitution of oxygen with sulfur may alter the chelation properties of the molecule, potentially leading to a different profile of electrolyte imbalances.

The Importance of Empirical Data

While these predictions provide a starting point, it is crucial to emphasize that the actual toxicity profile of thiophosphonoformic acid can only be determined through rigorous experimental investigation. The substitution of sulfur for oxygen can sometimes lead to unexpected toxicities.

Proposed Experimental Workflow for Comparative Toxicity Assessment

To address the current knowledge gap, a systematic, comparative in vitro and in vivo toxicological evaluation of thiophosphonoformic acid and phosphonoformic acid is necessary. The following experimental workflow is proposed for researchers in drug development.

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanistic In Vitro Assays cluster_2 In Vivo Toxicity Studies (Rodent Model) cluster_3 Endpoint Analysis A Cell Line Selection (e.g., HK-2 for renal, HepG2 for hepatic) B Dose-Response Assays (e.g., MTT, LDH) A->B C IC50 Determination B->C D Nephrotoxicity Model (e.g., 3D kidney organoids) C->D G Acute Toxicity Study (Dose-ranging) C->G E Electrolyte Chelation Assay F Genotoxicity Assays (e.g., Ames test, micronucleus assay) H Sub-chronic Toxicity Study (e.g., 28-day repeated dose) G->H I Toxicokinetic Analysis H->I J Histopathology (Kidney, Liver, Bone Marrow) I->J K Clinical Chemistry & Hematology I->K L Urinalysis I->L

Caption: Proposed workflow for comparative toxicity assessment.

Detailed Experimental Protocols

1. In Vitro Cytotoxicity Screening

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of both compounds in relevant cell lines.

  • Cell Lines:

    • Human Kidney 2 (HK-2) cells: An immortalized human proximal tubular epithelial cell line to assess nephrotoxicity.

    • HepG2 cells: A human liver carcinoma cell line to assess potential hepatotoxicity.

    • A relevant immune cell line (e.g., Jurkat cells) to assess effects on lymphocytes.

  • Methodology (MTT Assay):

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of thiophosphonoformic acid and phosphonoformic acid in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control.

    • Incubate for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

2. In Vivo Acute Toxicity Study (Rodent Model)

  • Objective: To determine the median lethal dose (LD50) and identify the primary target organs of acute toxicity.

  • Animal Model: Sprague-Dawley rats or BALB/c mice.

  • Methodology:

    • Administer single escalating doses of thiophosphonoformic acid and phosphonoformic acid via intravenous or intraperitoneal injection to different groups of animals.

    • Include a control group receiving the vehicle.

    • Observe the animals for clinical signs of toxicity and mortality for up to 14 days.

    • At the end of the study, perform a gross necropsy on all animals.

    • Collect blood for clinical chemistry and hematology.

    • Collect major organs (kidneys, liver, spleen, heart, lungs, brain) for histopathological examination.

Conclusion

The toxicity profile of phosphonoformic acid is well-established, with nephrotoxicity being the primary dose-limiting factor. In contrast, there is a significant lack of publicly available data on the toxicity of its thio-analog, thiophosphonoformic acid. Based on chemical principles, it is plausible that the substitution of sulfur for oxygen could alter the toxicity profile, potentially affecting nephrotoxicity and systemic effects related to ion chelation. However, this remains speculative without empirical evidence. The proposed experimental workflow provides a roadmap for researchers to systematically evaluate the comparative toxicity of these two compounds. Such studies are essential to determine if thiophosphonoformic acid offers a safer alternative to phosphonoformic acid in the development of new antiviral therapies.

References

  • Deray, G., et al. (1994). Foscarnet Nephrotoxicity: Mechanism, Incidence and Prevention. Contributions to Nephrology, 105, 110-117.
  • De la Cuerda, F., et al. (2018). Phosphonoformate Crystalluria, A Warning Signal of Foscarnet-Induced Kidney Injury.
  • Patsnap Synapse. (2024, July 12). What are the side effects of Foscarnet Sodium?
  • Deray, G., et al. (2008, October 28). Foscarnet Nephrotoxicity: Mechanism, Incidence and Prevention. ScienceOpen.
  • Deray, G., et al. (1993). Foscarnet nephrotoxicity: mechanism, incidence and prevention. Semantic Scholar.
  • Wikipedia. Foscarnet.
  • WikiGenes. Foscavir - phosphonomethanoic acid.
  • DailyMed. Foscarnet Sodium Injection.
  • Google Patents. (1991). US5072032A - Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid.
  • N/A. Untitled Document.
  • Zahn, K. E., et al. (2011, May 12). Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase. PMC.
  • Tønsing, C., et al. (1993). The toxicity of Foscarnet (phosphonoformic acid, trisodium salt; PFA) studied in cultured dog renal Tubular Cells. PubMed.
  • R Discovery. (2004, May 8).
  • Pfund, E., et al. (2005, August 15). Efficient synthesis of fluorothiosparfosic acid analogues with potential antitumoral activity. PubMed.
  • Hutchinson, D. W., et al. (1986). Synthesis and antiviral activity of phosphonoacetic and phosphonoformic acid esters of 5-bromo-2'-deoxyuridine and related pyrimidine nucleosides and acyclonucleosides. PubMed.
  • Threlfall, R. N., et al. (2012, January 1). Synthesis and biological activity of phosphonoacetate- and thiophosphonoacetate-modified 2′-O-methyl oligoribonucleotides. CU Experts.
  • Threlfall, R. N., et al. (2011, November 29). Synthesis and biological activity of phosphonoacetate- and thiophosphonoacetate-modified 2′-O-methyl oligoribonucleotides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Kosheeka. (2025, January 23).
  • Hutchinson, D. W., et al. (1985, December 9). The antiviral activity of tetrazole phosphonic acids and their analogues. PubMed.
  • Ablashi, D. V., et al. (1989).
  • PubChem. Foscarnet.
  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • LiverTox. (2018, February 6). Foscarnet.
  • Sciforum. (2025, October 29). A small molecule inhibitor of the main coronavirus protease 3CLPro based on a carbocyclically substituted peptidomimetic.
  • Clissold, S. P., & Heel, R. C. (1990). Foscarnet.
  • Universiti Putra Malaysia. (2021, April 30).
  • ResearchGate. (2021, April).
  • Hostetler, K. Y., et al. (2014). Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis. PMC.
  • Di Meo, F., et al. (2016). Toxicological Profile of the Pain-Relieving Antioxidant Compound Thioctic Acid in Its Racemic and Enantiomeric Forms. PMC.
  • Petri, L., et al. (2025, October 19). Comparative reactivity analysis of small-molecule thiol surrogates.
  • Wagstaff, A. J., & Bryson, H. M. (1994). Foscarnet. A review of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with cytomegalovirus retinitis. PubMed.
  • National Toxicology Program. (1989). NTP technical report on the toxicity studies of Formic Acid (CAS No. 64-18-6)
  • Cosmetic Ingredient Review. (2016, September 2). Safety Assessment of Phosphoric Acid and Its Simple Salts as Used in Cosmetics.
  • MDPI. (2024, July 16). (E)-2-Benzylidenecyclanones: Part XIX. Reaction of (E)-2-(4′-X-Benzylidene)-1-tetralones with Cellular Thiols: Comparison of Thiol Reactivities of Open-Chain Chalcones and Their Six- and Seven-Membered Cyclic Analogs.

Sources

Validation

A Comparative Guide to the Inter-Laboratory Validation of Thiophosphonoformic Acid Synthesis Protocols

For Researchers, Scientists, and Drug Development Professionals In the landscape of antiviral research and drug development, the synthesis of novel therapeutic agents demands protocols that are not only effective but als...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral research and drug development, the synthesis of novel therapeutic agents demands protocols that are not only effective but also robust and reproducible. Thiophosphonoformic acid (TPFA), a thio-analog of the antiviral drug Foscarnet (phosphonoformic acid), has demonstrated significant inhibitory effects against viral replication, including that of HIV.[1] The reliable synthesis of this compound is therefore of critical importance.

This guide provides an in-depth comparison of two distinct synthetic protocols for thiophosphonoformic acid. Moving beyond a simple recitation of steps, this document establishes a framework for the inter-laboratory validation of these methods. As a Senior Application Scientist, the focus is on the causality behind experimental choices, the inherent self-validating mechanisms of each protocol, and the critical parameters that ensure reproducibility across different research environments.

The Imperative of Reproducibility in Synthesis

The "reproducibility crisis" in scientific research underscores the necessity for rigorously validated experimental protocols. An organic synthesis procedure that cannot be reliably replicated in different laboratories with comparable results is of limited value. Inter-laboratory validation studies are the gold standard for assessing the robustness of a synthetic method.[2] They provide a critical evaluation of how a protocol performs under varied conditions, with different equipment, and in the hands of different researchers, thereby establishing its true reliability.

This guide will compare two protocols for the synthesis of thiophosphonoformic acid and propose a comprehensive plan for their inter-laboratory validation.

Protocol A: Direct Thionation with Lawesson's Reagent

This protocol is adapted from a patented method for the production of thio-analogues of phosphonoformic acid.[1] It relies on the direct conversion of the phosphonate group in phosphonoformic acid to a thiophosphonate using the well-established thionating agent, Lawesson's reagent.

Causality of Experimental Choices
  • Lawesson's Reagent: This reagent is a cornerstone in thionation chemistry, prized for its efficacy in converting a wide range of carbonyl and phosphoryl groups into their thio-analogs.[3][4] Its selection is based on its proven reactivity with phosphonates.

  • Polar Aprotic Solvent: The use of a polar aprotic solvent, such as acetonitrile or dioxane, is crucial. These solvents can dissolve both the polar phosphonoformic acid and the less polar Lawesson's reagent, facilitating a homogeneous reaction mixture. Furthermore, they are chemically inert under the reaction conditions.

  • Heating: The application of heat is necessary to overcome the activation energy of the thionation reaction, driving it to completion in a reasonable timeframe.[1]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend phosphonoformic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile).

  • Reagent Addition: Add Lawesson's reagent (a slight excess, typically 0.55 eq, as it contains two reactive P=S bonds) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by ³¹P NMR spectroscopy).

  • Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The crude product is then purified, which may involve hydrolysis of any remaining Lawesson's reagent byproducts and subsequent purification steps like crystallization or chromatography to yield thiophosphonoformic acid.

Workflow Diagram

G cluster_protocol_a Protocol A: Direct Thionation A1 Suspend Phosphonoformic Acid in Polar Aprotic Solvent A2 Add Lawesson's Reagent A1->A2 1.0 eq PFA A3 Heat to Reflux A2->A3 0.55 eq LR A4 Reaction Monitoring (e.g., ³¹P NMR) A3->A4 A5 Cool and Concentrate A4->A5 Reaction Complete A6 Hydrolysis and Purification A5->A6 A7 Thiophosphonoformic Acid (TPFA) A6->A7

Caption: Workflow for the synthesis of TPFA using Protocol A.

Protocol B: Multi-step Synthesis via Esterification and Thionation

This protocol presents a hypothetical but chemically sound alternative, designed to mitigate some of the potential challenges of Protocol A, such as the use of the foul-smelling and potentially hazardous Lawesson's reagent. This method involves the protection of the acidic groups through esterification, followed by thionation with a different reagent, and concluding with deprotection.

Causality of Experimental Choices
  • Esterification: The initial esterification of phosphonoformic acid, for instance, to a triester using methods like the Michaelis-Arbuzov reaction, serves two purposes.[1] It increases the solubility of the starting material in common organic solvents and protects the acidic functional groups which could otherwise lead to side reactions during thionation.

  • Alternative Thionating Agent (P₄S₁₀/HMDO): Phosphorus pentasulfide (P₄S₁₀) is a classic, potent thionating agent.[5] Its reactivity can be modulated and improved by using it in combination with hexamethyldisiloxane (HMDO), a formulation sometimes referred to as Curphey's reagent.[5][6] This combination can offer higher yields and cleaner reactions compared to P₄S₁₀ alone.

  • Deprotection: The final step of acid- or base-catalyzed hydrolysis is necessary to remove the ester protecting groups and yield the final thiophosphonoformic acid.

Experimental Protocol
  • Esterification: Synthesize the triethyl ester of phosphonoformic acid from triethyl phosphite and ethyl chloroformate.

  • Thionation Reaction Setup: Dissolve the triethyl phosphonoformate (1.0 eq) in an inert solvent like toluene.

  • Reagent Addition: Add phosphorus pentasulfide (P₄S₁₀, e.g., 0.25 eq) and hexamethyldisiloxane (HMDO) to the solution.

  • Reaction: Heat the mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction's progress (e.g., by TLC or GC-MS).

  • Work-up and Isolation of Ester: Upon completion, the reaction is quenched, and the crude thiophosphonate ester is isolated and purified.

  • Hydrolysis (Deprotection): The purified ester is subjected to hydrolysis (e.g., using concentrated HCl) to cleave the ester groups.

  • Final Product Isolation: The resulting thiophosphonoformic acid is isolated and purified.

Workflow Diagram

G cluster_protocol_b Protocol B: Multi-step Synthesis B1 Esterify Phosphonoformic Acid (e.g., to triethyl ester) B2 Dissolve Ester in Toluene B1->B2 B3 Add P₄S₁₀/HMDO B2->B3 B4 Heat and Monitor Reaction B3->B4 B5 Isolate and Purify Thiophosphonate Ester B4->B5 Reaction Complete B6 Hydrolyze Ester Groups B5->B6 B7 Isolate and Purify TPFA B6->B7

Caption: Workflow for the synthesis of TPFA using Protocol B.

Framework for Inter-Laboratory Validation

To objectively compare these two protocols, a structured inter-laboratory study is proposed. This study would involve a minimum of three independent laboratories, each tasked with performing both syntheses multiple times. The validation would be guided by the principles outlined in standards such as ISO/IEC 17043 for proficiency testing.[7]

Key Performance Indicators (KPIs)

The following KPIs will be measured and compared:

  • Yield: The isolated yield of the final product.

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by elemental analysis.

  • Structural Confirmation: Verified using ¹H, ¹³C, and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

  • Reproducibility: Measured by the standard deviation of yield and purity across multiple runs within and between laboratories. A common metric for evaluating inter-laboratory performance is the z-score, which quantifies how far a laboratory's result is from the consensus mean.[5]

  • Process Safety and Handling: A qualitative assessment of the safety and handling challenges associated with each protocol, particularly concerning the reagents used.

Data Presentation: A Comparative Table

The quantitative data from this hypothetical validation study would be summarized as follows:

Performance Metric Protocol A (Lawesson's Reagent) Protocol B (P₄S₁₀/HMDO) Acceptance Criteria
Average Yield (%) 75%65%> 60%
Yield Std. Dev. (Inter-Lab) ± 5%± 4%< 5%
Average Purity (HPLC, %) 98.5%99.2%> 98%
Purity Std. Dev. (Inter-Lab) ± 0.5%± 0.3%< 0.5%
Z-Scores (Yield) Lab 1: -0.5, Lab 2: 0.2, Lab 3: 0.3Lab 1: 0.1, Lab 2: -0.4, Lab 3: 0.3-2.0 to +2.0
Safety & Handling Use of malodorous reagentMulti-step, requires inert atmosphereAdherence to safety protocols
Analytical Methods for Validation

A crucial component of the validation is the use of standardized analytical techniques to ensure that data from different laboratories are comparable.

  • High-Performance Liquid Chromatography (HPLC): A primary method for determining the purity of the final product. A validated HPLC method with a suitable column (e.g., C18) and mobile phase would be used across all labs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for monitoring the reaction and confirming the formation of the thiophosphonate group, which will have a characteristic chemical shift distinct from the starting phosphonate. ¹H and ¹³C NMR will confirm the overall structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized TPFA.

Validation Workflow Diagram

G cluster_validation Inter-Laboratory Validation Workflow V1 Distribute Standardized Protocols and Starting Materials to Labs V2 Labs Independently Synthesize TPFA (Protocols A & B, n≥3) V1->V2 V3 Each Lab Analyzes Products (HPLC, NMR, MS) V2->V3 V4 Submit Data to Central Coordinator V3->V4 V5 Statistical Analysis (Yield, Purity, Std. Dev., Z-Scores) V4->V5 V6 Comparative Report Generation V5->V6

Caption: Proposed workflow for the inter-laboratory validation.

Conclusion and Recommendations

Both protocols presented offer viable pathways to thiophosphonoformic acid. Protocol A is more direct, involving a single key transformation. However, it relies on Lawesson's reagent, which poses challenges in terms of handling and odor. Protocol B, while being a multi-step process, may offer advantages in terms of purity and the use of less hazardous reagents.

The ultimate choice of protocol will depend on the specific needs and capabilities of the laboratory. For large-scale production where process efficiency is paramount, further optimization of Protocol A might be favored. For research settings where purity and safety are the primary concerns, the multi-step approach of Protocol B could be more advantageous.

This guide underscores that the true measure of a synthetic protocol lies not just in its initial success but in its proven reproducibility. A rigorous inter-laboratory validation, as outlined here, is an indispensable step in establishing a truly reliable and transferable synthesis for important molecules like thiophosphonoformic acid.

References

  • US5072032A, "Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid", Google P
  • Noren, J. O., Helgstrand, E., Johansson, N. G., Misiorny, A., & Stening, G. (1983). Synthesis of esters of phosphonoformic acid and their antiherpes activity. Journal of Medicinal Chemistry, 26(2), 264–270. [Link].

  • Ozturk, T., Ertas, E., & Mert, O. (2010). A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses. Chemical Reviews, 110(6), 3419–3478. [Link].

  • Kalek, M., & Stawinski, J. (2007). Synthesis of Phosphonate and Thiophosphonate Esters and Amides from Hydrogen-Phosphinates by a Novel One-Pot Activation-Coupling-Oxidation Procedure. The Journal of Organic Chemistry, 72(13), 4999–5002. [Link].

  • CompaLab. What is an inter laboratory comparison?. [Link].

  • Vassiliou, S. (2010). Thiophosphinic Acids: Historic Overview and Recent Advances in their Synthesis and Applications. Current Organic Chemistry, 14(19), 2132-2146. [Link].

  • Benchmark International. (2024). Inter laboratory Comparison 2023 Report. [Link].

  • Curphey, T. J. (2002). Thionation with a Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. [Link].

  • Trmčić, M., & Hodgson, D. R. W. (2011). Synthesis of thiophosphoramidates in water: click chemistry for phosphates. Chemical Communications, 47(21), 6156–6158. [Link].

  • Mettler Toledo. New Experimental Techniques for Organic Synthesis. [Link].

  • ARAB ACCREDITATION COOPERATION. ARAC INTERLABORATORY COMPARISONS. [Link].

  • ISO/IEC 17043:2010, "Conformity assessment — General requirements for proficiency testing". [Link].

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Thiophosphonoformic acid

Comprehensive Safety and Operational Guide: Handling Thiophosphonoformic Acid (TPFA) As a Senior Application Scientist, establishing a robust safety culture in the laboratory is just as critical as the integrity of the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Thiophosphonoformic Acid (TPFA)

As a Senior Application Scientist, establishing a robust safety culture in the laboratory is just as critical as the integrity of the data generated. Thiophosphonoformic acid (TPFA, also known in drug development contexts as ANX-201), a thio-analogue of the antiviral agent phosphonoformic acid (foscarnet), is a potent pyrophosphate analog that inhibits viral reverse transcriptase and DNA polymerase[1].

Because of its biological activity—specifically its ability to interact with fundamental cellular replication machinery—TPFA must be handled with rigorous safety protocols. The following guide provides a self-validating system of operational, personal protective equipment (PPE), and disposal plans to ensure the safety of researchers and drug development professionals.

Hazard Profile and Toxicological Grounding

Before designing a handling protocol, we must understand the causality behind the risk. TPFA and its sodium salts share a toxicological profile with foscarnet. Because it is a polymerase inhibitor, systemic exposure carries risks of organ toxicity (specifically renal impairment) and potential reproductive hazards[2][3].

Table 1: GHS Hazard Classification Summary for TPFA/Foscarnet Analogs [2][4][5]

Hazard ClassCategoryH-CodeCausality / Clinical Consequence
Acute Toxicity (Oral) Category 4H302Harmful if swallowed; systemic absorption leads to renal clearance stress.
Skin Corrosion/Irritation Category 2H315Causes localized epidermal irritation upon direct dermal contact.
Serious Eye Damage/Irritation Category 2AH319Causes severe ocular irritation; risk of corneal damage from particulates.
STOT (Single Exposure) Category 3H335Inhalation of powder causes mucous membrane and respiratory tract irritation.
Germ Cell Mutagenicity Category 2H341Suspected of causing genetic defects due to DNA polymerase interaction.
Reproductive Toxicity Category 2H361Suspected of damaging fertility or the unborn child.
STOT (Repeated Exposure) Category 2H372/3Causes damage to kidneys through prolonged/repeated exposure.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct response to the physicochemical properties and hazard codes of TPFA. Every piece of equipment serves as a barrier against a specific exposure route.

  • Respiratory Protection (Mitigates H335, H302): When handling TPFA in dry powder form outside of a primary containment device, a NIOSH-approved N95 or P100 particulate respirator is mandatory[5]. Scientific Insight: Powders can easily aerosolize due to static charge during weighing. Inhalation bypasses first-pass metabolism, leading to rapid systemic absorption.

  • Hand Protection (Mitigates H315, H361): Wear double-layered, chemical-resistant nitrile or neoprene gloves[4]. Scientific Insight: Double-gloving provides a self-validating safety layer; if the outer glove is breached or contaminated during reconstitution, the inner glove maintains the dermal barrier while the outer glove is safely doffed and replaced.

  • Eye Protection (Mitigates H319): Snug-fitting chemical safety goggles (not standard safety glasses)[5]. Scientific Insight: Goggles provide a complete seal around the eyes, protecting against both aerosolized particulates during powder transfer and micro-splashes during liquid reconstitution.

  • Body Protection: A disposable Tyvek lab coat or a fully buttoned, fluid-resistant laboratory gown with knit cuffs. Scientific Insight: Knit cuffs prevent the sleeves from dragging across contaminated surfaces and ensure a seamless overlap with the gloves.

Operational Workflows: Step-by-Step Handling

To ensure trustworthiness, the experimental protocol must be designed so that each step verifies the safety of the next.

Phase A: Pre-Operational Setup
  • Containment Verification: Verify that the chemical fume hood or Class II Biological Safety Cabinet (BSC) is fully operational with a face velocity of at least 100 feet per minute (fpm).

  • Static Mitigation: Wipe down the balance and surrounding hood area with a static-dissipative solution. Reasoning: TPFA powder is susceptible to static cling, which increases the risk of aerosolization when opening the primary container.

  • Preparation of Reagents: Pre-measure all diluents (e.g., sterile water or buffers) before opening the TPFA container to minimize the time the active pharmaceutical ingredient (API) is exposed to the environment.

Phase B: Execution and Reconstitution
  • Don PPE: Apply the PPE matrix described in Section 2.

  • Transfer: Open the TPFA container only inside the active fume hood.

  • Weighing: Use a disposable, anti-static spatial to transfer the powder to a pre-tared weigh boat.

  • Reconstitution: Slowly add the diluent to the weigh boat or transfer the powder to a volumetric flask before adding the liquid. Never add dry powder to a rapidly stirring liquid, as this can eject particulates.

  • Sealing: Immediately cap the primary TPFA container and the newly reconstituted solution.

Spill Response and Disposal Plan

Even with rigorous protocols, accidental exposures occur. The following steps outline the immediate logistical response to a TPFA spill[2][5].

Solid Spill (Powder):

  • Do not sweep. Sweeping aerosolizes the mutagenic powder.

  • Cover the spill gently with absorbent paper towels dampened with water or a 10% bleach solution to suppress dust.

  • Carefully scoop the dampened material using a non-sparking tool into a hazardous waste container.

  • Wash the area thoroughly with soap and water, followed by a 70% ethanol wipe down.

Liquid Spill (Reconstituted Solution):

  • Apply universal liquid binders (e.g., diatomaceous earth or specialized spill pads) starting from the perimeter of the spill and moving inward to prevent spreading.

  • Collect the saturated binders and place them in a sealable hazardous waste bag.

Waste Disposal: TPFA waste must never be flushed down the sink[5]. Segregate TPFA waste from strong oxidizers. Label all primary and secondary waste containers clearly with: "Toxic/Mutagenic Chemical Waste - Contains Thiophosphonoformic Acid (TPFA)." Dispose of via an institutional, EPA-approved hazardous waste management facility[6].

Safety Workflow Visualization

TPFA_Safety_Protocol Start Pre-Operational Risk Assessment PPE Don Required PPE (N95, Nitrile, Goggles) Start->PPE Hood Transfer to Ventilated Enclosure PPE->Hood Handle Execute TPFA Weighing/Reconstitution Hood->Handle Spill Spill or Exposure Event? Handle->Spill Response Initiate Emergency Decontamination Spill->Response Yes Cleanup Routine Surface Decontamination Spill->Cleanup No Waste Hazardous Waste Disposal Response->Waste Cleanup->Waste

Operational workflow for the safe handling and spill response of Thiophosphonoformic acid.

References

  • McKenna, C. E., et al. "Simple and Conjugate Bifunctional Thiophosphonates: Synthesis and Potential as Anti-Viral Agents." Phosphorus, Sulfur, and Silicon and the Related Elements. Available at:[Link]

  • Fresenius Kabi USA. "Foscarnet Sodium Injection Safety Data Sheet." Available at:[Link]

Sources

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